4-Methyl-2-(4-methylphenoxy)aniline
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-methyl-2-(4-methylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-3-6-12(7-4-10)16-14-9-11(2)5-8-13(14)15/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDAYBJGPWDQIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC(=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 4-Methyl-2-(4-methylphenoxy)aniline and Related Diaryl Ether Aniline Structures
Chemical Structure and Properties of 4-(4-methylphenoxy)aniline
4-(4-methylphenoxy)aniline is an aromatic organic compound featuring a diaryl ether linkage. Its structure consists of an aniline ring connected to a p-cresol ring through an ether oxygen.
Table 1: Physicochemical and Spectroscopic Data for 4-(4-methylphenoxy)aniline
| Property | Value | Reference |
| IUPAC Name | 4-(4-methylphenoxy)aniline | [1] |
| CAS Number | 41295-20-9 | [1] |
| Molecular Formula | C₁₃H₁₃NO | [1] |
| Molecular Weight | 199.25 g/mol | [1] |
| SMILES | CC1=CC=C(C=C1)OC2=CC=C(C=C2)N | [1] |
| InChIKey | VPCGOYHSWIYEMO-UHFFFAOYSA-N | [1] |
| XLogP3 | 2.9 | [1] |
| Topological Polar Surface Area | 35.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Mass Spectrometry (GC-MS) | Top Peak (m/z): 199 | [1] |
| Infrared (IR) Spectra | Available (FTIR, KBr Wafer) | [1] |
Synthesis of Diaryl Ether Anilines
The formation of the diaryl ether bond is the key challenge in the synthesis of these molecules. Two of the most powerful and widely used methods are the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction.[2][3] The aniline group can either be present on one of the precursors or introduced in a subsequent step (e.g., by reduction of a nitro group).
Experimental Protocol: Ullmann Condensation (General Procedure)
The Ullmann reaction is a classic method for forming diaryl ethers, typically involving a copper catalyst, a base, and high reaction temperatures.[4][5]
Materials:
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene)
-
Phenol (e.g., p-cresol)
-
Copper(I) iodide (CuI) or other copper source[6]
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))[6]
-
High-boiling aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Toluene)[2][6]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.2-1.5 equivalents), base (2.0 equivalents), and copper catalyst (5-10 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Add the aryl halide (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 100-180 °C) and stir vigorously for 12-48 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: If a nitro-substituted aryl halide is used, a subsequent reduction step is required to obtain the aniline.
Experimental Protocol: Buchwald-Hartwig C-O Cross-Coupling (General Procedure)
This modern palladium-catalyzed method often proceeds under milder conditions and with a broader substrate scope than the Ullmann condensation.[3][7][8]
Materials:
-
Aryl halide (e.g., 1-bromo-4-aminobenzene) or aryl triflate
-
Phenol (e.g., p-cresol)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)[8]
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the palladium precursor (1-5 mol%), phosphine ligand (1.2-2.5 times the Pd amount), and base (1.5-2.0 equivalents) to an oven-dried reaction vessel.
-
Add the aryl halide (1.0 equivalent) and the phenol (1.1-1.3 equivalents).
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the vessel and heat the mixture with stirring to 80-110 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, filter the mixture through a pad of Celite®, washing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil or solid by silica gel column chromatography.
Biological Significance and Drug Development
The diaryl ether motif is a key structural component in numerous biologically active compounds and pharmaceuticals.[2] For example, the potent antibacterial agent triclosan and its analogs, which are diaryl ether derivatives, are known inhibitors of enoyl-acyl carrier protein reductase (ENR), an essential enzyme in the fatty acid synthesis pathway of bacteria and parasites like Toxoplasma gondii.[9][10]
Aniline and its derivatives are also prevalent scaffolds in drug discovery due to their versatile chemical handles and ability to form key interactions with biological targets.[11] However, the aniline moiety can sometimes be associated with metabolic instability or toxicity concerns, leading medicinal chemists to explore bioisosteric replacements.
The combination of the diaryl ether and aniline functionalities in molecules like 4-(4-methylphenoxy)aniline creates a scaffold that can be explored for a variety of therapeutic targets. The synthesis of libraries of such compounds allows for the systematic investigation of structure-activity relationships in drug development programs.[12]
References
- 1. 4-(p-Tolyloxy)aniline | C13H13NO | CID 94519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.org.mx [scielo.org.mx]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability [mdpi.com]
- 12. mdpi.com [mdpi.com]
In-Depth Technical Guide: 4-Methyl-2-(4-methylphenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-2-(4-methylphenoxy)aniline, a substituted diaryl ether aniline. Due to the limited publicly available data for this specific molecule, this document synthesizes information on its identification, plausible synthetic routes, predicted physicochemical properties, and potential applications in drug discovery by drawing parallels with structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals interested in the evaluation and potential development of this and similar chemical entities.
Chemical Identification and Properties
This compound is a specific isomer of a diaryl ether aniline. While a dedicated CAS number has not been identified in public databases, it is listed by some chemical suppliers, indicating its synthesis and availability as a research chemical.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₁₄H₁₅NO | Supplier Data |
| Molecular Weight | 213.28 g/mol | Calculated |
| MDL Number | MFCD08688269 | Supplier Data |
| CAS Number | Not Assigned | --- |
| Predicted XLogP3 | ~3.5 - 4.0 | Analog Comparison |
| Predicted Hydrogen Bond Donors | 1 | Structure-based |
| Predicted Hydrogen Bond Acceptors | 2 | Structure-based |
| Predicted Rotatable Bonds | 3 | Structure-based |
| Physical Form | Solid (predicted) | Analog Comparison |
Note: Some properties are predicted based on the chemical structure and data from closely related isomers due to the absence of published experimental data for this specific compound.
Potential Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A feasible approach involves the nitration of a substituted diphenyl ether followed by the reduction of the nitro group to an aniline.
Caption: Proposed two-step synthesis of this compound.
Hypothetical Experimental Protocol
Step 1: Nitration of 1,4-Dimethyl-2-phenoxybenzene
-
To a stirred solution of 1,4-dimethyl-2-phenoxybenzene in a suitable solvent (e.g., glacial acetic acid), slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,4-dimethyl-2-(4-nitrophenoxy)benzene.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of 1,4-Dimethyl-2-(4-nitrophenoxy)benzene
-
Dissolve the purified 1,4-dimethyl-2-(4-nitrophenoxy)benzene in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalyst (e.g., 10% Palladium on carbon).
-
Subject the mixture to hydrogenation (e.g., using a hydrogen balloon or a Parr hydrogenator) at room temperature and pressure until the reaction is complete (monitored by TLC).
-
Alternatively, the reduction can be carried out using a metal in acid, such as tin(II) chloride in hydrochloric acid.
-
After completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or recrystallization to obtain the final product.
Applications in Drug Discovery
The diaryl ether and aniline moieties are present in numerous biologically active compounds, suggesting that this compound could be a valuable scaffold in drug discovery.
Relevance as a Kinase Inhibitor Scaffold
The 2-substituted aniline framework is a common feature in kinase inhibitors. For instance, derivatives of 2-substituted anilines have been developed as potent dual inhibitors of Mer and c-Met kinases, which are implicated in various cancers. The aniline nitrogen can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain.
Caption: Interaction logic of an aniline scaffold with a kinase hinge region.
Potential as an Antimalarial Agent
Diaryl ether derivatives, such as analogs of triclosan, have been investigated as inhibitors of the Plasmodium falciparum enoyl acyl carrier protein reductase (PfENR), a key enzyme in the parasite's fatty acid synthesis pathway.[1][2] The structural similarity of this compound to these inhibitors suggests it could be explored for antimalarial activity.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on the aniline and diaryl ether functional groups, the following general precautions should be observed.
Table 2: General Safety and Handling Recommendations
| Hazard Category | Recommendations |
| Toxicity | Aniline and its derivatives are generally toxic if swallowed, in contact with skin, or if inhaled.[3][4] Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, gloves, and a lab coat. |
| Irritation | May cause skin and eye irritation.[3] In case of contact, rinse immediately with plenty of water. |
| Storage | Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[3] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Disclaimer: This safety information is based on the general properties of related compounds and is not a substitute for a formal risk assessment. Always consult with a qualified safety professional before handling any chemical.
Conclusion
This compound is a chemical entity with potential for applications in drug discovery, particularly in the areas of kinase inhibition and antimalarial research. While experimental data on this specific molecule is scarce, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and a rationale for its further investigation. Researchers are encouraged to use this information as a starting point for their own studies, with the understanding that thorough experimental validation of all properties is necessary.
References
- 1. Synthesis, biological activity, and X-ray crystal structural analysis of diaryl ether inhibitors of malarial enoyl acyl carrier protein reductase. Part 1: 4'-substituted triclosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of diaryl ether inhibitors of malarial enoyl acyl carrier protein reductase. Part 2: 2'-substituted triclosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. southwest.tn.edu [southwest.tn.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
Technical Guide: Molecular Weight of 4-Methyl-2-(4-methylphenoxy)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed breakdown of the molecular weight for the chemical compound 4-Methyl-2-(4-methylphenoxy)aniline. The molecular weight is a fundamental physicochemical property, crucial for a wide range of applications in chemical synthesis, quantitative analysis, and formulation development. This guide outlines the determination of the compound's molecular formula and the subsequent calculation of its molecular weight based on standard atomic weights.
Compound Identification
-
Systematic Name: this compound
-
Structure: The molecule consists of an aniline core, substituted at position 4 with a methyl group (-CH₃) and at position 2 with a 4-methylphenoxy group (-O-C₆H₄-CH₃).
Molecular Formula Determination
The molecular formula is derived by systematically counting the number of atoms of each element in the compound's structure.
-
Carbon (C):
-
Aniline ring: 6 atoms
-
Phenoxy ring: 6 atoms
-
Methyl group on aniline: 1 atom
-
Methyl group on phenoxy ring: 1 atom
-
Total Carbon = 14
-
-
Hydrogen (H):
-
On the aniline ring (positions 3, 5, 6): 3 atoms
-
Amino group (-NH₂): 2 atoms
-
Methyl group on aniline (-CH₃): 3 atoms
-
On the phenoxy ring (positions 2, 3, 5, 6): 4 atoms
-
Methyl group on phenoxy ring (-CH₃): 3 atoms
-
Total Hydrogen = 15
-
-
Nitrogen (N):
-
Amino group (-NH₂): 1 atom
-
Total Nitrogen = 1
-
-
Oxygen (O):
-
Ether linkage (-O-): 1 atom
-
Total Oxygen = 1
-
The resulting molecular formula is C₁₄H₁₅NO .
Molecular Weight Calculation
The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula. The standard atomic weights published by the IUPAC are used for this calculation.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]
| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 14 | 12.011 | 168.154 |
| Hydrogen | H | 15 | 1.008 | 15.120 |
| Nitrogen | N | 1 | 14.007[2][5][9][10][14] | 14.007 |
| Oxygen | O | 1 | 15.999[8][11][16][17][20] | 15.999 |
| Total | 213.28 g/mol |
The calculated molecular weight for this compound (C₁₄H₁₅NO) is 213.28 g/mol .
Experimental Protocols
The molecular weight presented in this guide is a calculated value derived from the molecular formula and standard atomic weights. This theoretical value is fundamental in chemistry. Experimental verification of the molecular mass can be achieved through techniques such as mass spectrometry.
General Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a minute quantity of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate gas-phase ions of the molecule (e.g., [M+H]⁺).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the molecular ion (or a related adduct) confirms the molecular mass of the compound. For C₁₄H₁₅NO, one would expect to find a prominent signal around m/z = 214.28 for the [M+H]⁺ adduct.
Visualization of Calculation Workflow
The following diagram illustrates the logical process for calculating the molecular weight of the target compound.
Caption: Workflow for Molecular Weight Calculation.
References
- 1. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 2. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 3. quora.com [quora.com]
- 4. Isotopes Matter [isotopesmatter.com]
- 5. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]
- 6. quora.com [quora.com]
- 7. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 8. princeton.edu [princeton.edu]
- 9. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 10. Nitrogen - Wikipedia [en.wikipedia.org]
- 11. Oxygen - Wikipedia [en.wikipedia.org]
- 12. Hydrogen - Wikipedia [en.wikipedia.org]
- 13. Atomic/Molar mass [westfield.ma.edu]
- 14. #7 - Nitrogen - N [hobart.k12.in.us]
- 15. byjus.com [byjus.com]
- 16. Isotopes of oxygen - Wikipedia [en.wikipedia.org]
- 17. quora.com [quora.com]
- 18. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 19. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 20. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
An In-depth Technical Guide on the Solubility of 4-Methyl-2-(4-methylphenoxy)aniline in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the solubility of 4-Methyl-2-(4-methylphenoxy)aniline in organic solvents. Due to the absence of specific quantitative experimental data in publicly accessible literature for this particular compound, this guide focuses on its predicted solubility based on its chemical structure, established experimental protocols for solubility determination, and a qualitative assessment in various organic solvents.
Introduction to this compound
This compound is an organic molecule that incorporates both an aniline and a diaryl ether functional group. Its chemical structure suggests a largely hydrophobic character due to the two aromatic rings, with a degree of polarity introduced by the amine group. The solubility of this compound is a critical parameter in various applications, including chemical synthesis, formulation development, and biological studies. Understanding its behavior in different organic solvents is essential for its effective use and manipulation in a laboratory or industrial setting.
Predicted Solubility Profile
The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound.[1][2] Based on the structure of this compound, a qualitative prediction of its solubility in a range of common organic solvents can be made. The large nonpolar surface area from the two phenyl rings and two methyl groups suggests good solubility in nonpolar and moderately polar solvents. The presence of the amine group, capable of forming hydrogen bonds, may impart some solubility in more polar, protic solvents.
Qualitative Solubility Data
While quantitative data is unavailable, a predicted solubility profile is presented in the table below. This is an estimation based on the solubility of analogous compounds like aniline and diaryl ethers.[3][4][5][6][7][8] Experimental verification is necessary for precise quantitative values.
| Solvent Category | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The large hydrophobic backbone of the molecule will interact favorably with nonpolar solvents through van der Waals forces. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | These solvents can engage in dipole-dipole interactions and may accept hydrogen bonds from the amine group, facilitating dissolution. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The amine group can form hydrogen bonds with these solvents. However, the large nonpolar part of the molecule may limit high solubility. |
| Halogenated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with aromatic rings. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data for this compound, standardized experimental protocols must be followed. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[9]
Isothermal Shake-Flask Gravimetric Method
This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the dissolved solute.[10][11][12][13]
Experimental Protocol:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial or flask).
-
Equilibration: The container is placed in a constant temperature bath and agitated (e.g., shaken or stirred) for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by filtration (using a syringe filter, for example) or centrifugation. This step must be performed at the same constant temperature to prevent changes in solubility.
-
Quantification: A known volume or mass of the clear, saturated filtrate is transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is carefully evaporated from the container under controlled conditions (e.g., in a vacuum oven or under a stream of inert gas) to leave behind the dissolved solid.
-
Mass Determination: The container with the dried solid is weighed again. The mass of the dissolved solute is determined by the difference in weight.
-
Calculation: The solubility is then calculated and can be expressed in various units, such as g/L, mg/mL, or mole fraction.
Workflow for Isothermal Shake-Flask Method
References
- 1. youtube.com [youtube.com]
- 2. chem.ws [chem.ws]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 6. Aniline is soluble in which of the following organic reagents?a.) Benzeneb.) Etherc.) Alcohold.) All of the above [vedantu.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmacyjournal.info [pharmacyjournal.info]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. pharmajournal.net [pharmajournal.net]
A Comprehensive Toxicological Profile of Substituted Anilines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological data for a range of substituted anilines. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This guide summarizes key quantitative toxicological data, details relevant experimental methodologies, and visualizes critical toxicological pathways.
Quantitative Toxicological Data
The following tables summarize the acute and chronic toxicity data for various substituted anilines, providing a comparative overview of their toxic potential.
Acute Oral, Dermal, and Inhalation Toxicity Data
Table 1: Acute Toxicity Data for Substituted Anilines in Rodents
| Chemical Name | CAS Number | Oral LD50 (mg/kg, rat) | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/L, 4h, rat) |
| Aniline | 62-53-3 | 250 - 930[1][2] | 820 (rabbit)[3], 1290 (guinea pig)[1] | 1.86 - 3.3[1] |
| 2-Chloroaniline | 95-51-2 | 256 (mouse)[3], 1016 (rat)[3] | 1000 (rat)[3] | 4.2 - 6.1[3] |
| 4-Chloroaniline | 106-47-8 | 300 - 420[4] | 360 (rabbit)[5] | 2.34[4] |
| 3,4-Dichloroaniline | 95-76-1 | 530 - 880[6] | >1000 (rat)[6] | 3.3[6] |
| 2-Nitroaniline | 88-74-4 | 1838[7][8] | >20000 (rabbit)[9] | >2.529 (dust/mist)[9] |
| 3-Nitroaniline | 99-09-2 | <15 mg/kg (NOEL, 28-day)[4] | - | - |
| 4-Nitroaniline | 100-01-6 | 750[10][11] | >7940[11] | - |
| o-Toluidine | 95-53-4 | 670 - 940[12] | - | - |
| p-Toluidine | 106-49-0 | - | 890 (rabbit)[13] | - |
Data presented as a range where different studies reported varying values. The species for dermal LD50 is noted in parentheses where it is not the rat.
Aquatic Toxicity Data
Table 2: Aquatic Toxicity of Substituted Anilines
| Chemical Name | CAS Number | Daphnia magna EC50 (48h, mg/L) | Algae (Pseudokirchneriella subcapitata) IC50 (72h, mg/L) |
| Aniline | 62-53-3 | 0.1 (D. pulex)[14] | - |
| 4-Chloroaniline | 106-47-8 | 0.06[15] | - |
| 3,4-Dichloroaniline | 95-76-1 | 0.31 - 0.64[16] | - |
| o-Anisidine | 90-04-0 | 6.8[15] | 12 (Scenedesmus pannonicus)[15] |
| o-Toluidine | 95-53-4 | 26[15] | - |
Repeated Dose Toxicity Data (NOAEL)
Table 3: No-Observed-Adverse-Effect Level (NOAEL) for Selected Substituted Anilines
| Chemical Name | CAS Number | Study Duration | Route | Species | NOAEL (mg/kg/day) | Key Effects Observed at LOAEL |
| 2-Nitroaniline | 88-74-4 | 9 weeks | Oral | Rat | 50[7] | Clinical signs, weight loss |
| 2-Nitroaniline | 88-74-4 | 28 days | Inhalation | Rat | 10 mg/m³[7] | Slight methemoglobinemia, hematological effects |
| 3-Nitroaniline | 99-09-2 | 28 days | Oral | Rat | <15[4] | Hemolytic anemia, testicular toxicity |
| 4-Nitroaniline | 100-01-6 | 90 days | Oral | Rat | <3[17] | Methemoglobinemia, increased reticulocyte count |
| 2-Chloroaniline | 95-51-2 | 28 days | Inhalation | Rat | 6.4 mg/m³[13] | Destruction of erythrocytes |
Key Toxicological Mechanisms and Signaling Pathways
Substituted anilines exert their toxicity through several key mechanisms, which are visualized in the following diagrams.
Metabolic Activation of Anilines
The toxicity of many anilines is dependent on their metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process can lead to the formation of reactive metabolites that are capable of binding to cellular macromolecules, including DNA, leading to genotoxicity and carcinogenicity.[6]
Aniline-Induced Methemoglobinemia
A hallmark of aniline toxicity is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen effectively.[18][19][20] This process is mediated by reactive metabolites of aniline.
Experimental Protocols
The toxicological data presented in this guide are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key experimental protocols relevant to the data tables.
Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity (LD50) of a substance.
-
Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex (usually females, as they are often slightly more sensitive) are used.[21]
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum, except for a brief fasting period before dosing.[10]
-
Dose Administration: The test substance is administered in a single dose by gavage. The substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).[10]
-
Dosage Levels: A stepwise procedure is used with a limited number of animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome of the first step determines the next dose level.[21]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[10][22]
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The LD50 is estimated based on the mortality observed at the different dose levels.
Daphnia magna Acute Immobilisation Test (Following OECD Guideline 202)
This test determines the acute toxicity of substances to the freshwater invertebrate Daphnia magna.
-
Test Organism: Young daphnids (less than 24 hours old) are used for the test.[23]
-
Test Conditions: The test is conducted in a defined aqueous medium under controlled temperature (e.g., 20 ± 1°C) and photoperiod (e.g., 16 hours light, 8 hours dark). The daphnids are not fed during the test.[23]
-
Test Concentrations: A series of at least five test concentrations of the substance are prepared in the test medium. A control group without the test substance is also included.
-
Procedure: A group of daphnids (e.g., 20 daphnids, divided into four replicates of five) is exposed to each test concentration for 48 hours.[23]
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Data Analysis: The concentration that causes immobilisation in 50% of the daphnids (EC50) at 48 hours is calculated using statistical methods.
Algal Growth Inhibition Test (Following OECD Guideline 201)
This test assesses the effects of a substance on the growth of a freshwater green alga, such as Pseudokirchneriella subcapitata.
-
Test Organism: An exponentially growing culture of the selected algal species is used to inoculate the test cultures.[3]
-
Test Conditions: The test is performed in a nutrient-rich medium under constant illumination and temperature (e.g., 21-24°C).[24]
-
Test Concentrations: A range of at least five concentrations of the test substance is prepared in the growth medium. A control group is also included.[24]
-
Procedure: Replicate test cultures are inoculated with a low concentration of algal cells and incubated for 72 hours.[25]
-
Measurements: Algal growth is measured at least every 24 hours by determining the cell concentration or a surrogate parameter like fluorescence.[26]
-
Data Analysis: The inhibition of growth in relation to the control is calculated for each test concentration. The concentration that causes a 50% inhibition of growth (IC50) is determined.
Conclusion
This technical guide provides a consolidated resource on the toxicology of substituted anilines, intended to support the research and development activities of scientists and drug development professionals. The presented data highlights the considerable variability in the toxicity of these compounds, emphasizing the importance of careful structure-activity relationship analysis and thorough toxicological evaluation. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for further investigation and risk assessment of this important class of chemicals.
References
- 1. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. [Twenty-eight day repeated dose toxicity test of m-nitroaniline in F344 rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. DNA Adduct Formation from Metabolic 5'-Hydroxylation of the Tobacco-Specific Carcinogen N'-Nitrosonornicotine in Human Enzyme Systems and in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Daphnia magna as a test animal in acute and chronic toxicity tests | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 18. Subanesthetic concentrations of drugs inhibit cytochrome P450-mediated metabolism of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 20. Methemoglobinemia - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. fda.gov [fda.gov]
- 23. estudogeral.uc.pt [estudogeral.uc.pt]
- 24. oecd.org [oecd.org]
- 25. Biological test method: growth inhibition test using a freshwater alga - Canada.ca [canada.ca]
- 26. gobio-gmbh.de [gobio-gmbh.de]
The Diaryl Ether Aniline Scaffold: A Journey from Classic Synthesis to Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The diaryl ether aniline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of structural rigidity and conformational flexibility allows for potent and selective interactions with a variety of biological targets. This has led to the development of diaryl ether aniline-based drugs for a range of therapeutic areas, including oncology and infectious diseases. This technical guide provides a comprehensive overview of the discovery and history of diaryl ether anilines, detailing their synthesis, key developmental milestones, and their mechanisms of action in relevant signaling pathways.
Historical Perspective and Key Synthetic Methodologies
The synthesis of diaryl ethers has a rich history, with early methods paving the way for the more sophisticated techniques used today to create complex diaryl ether anilines.
The Ullmann Condensation: A Classic Route
The first significant method for the formation of the diaryl ether bond was the Ullmann condensation, discovered by Fritz Ullmann in 1905.[1] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide. Historically, this reaction required harsh conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper.[1] The synthesis of a diaryl ether aniline using this classic approach typically involves a multi-step process:
-
Formation of a Nitro-Substituted Diaryl Ether: An aryl halide bearing an electron-withdrawing nitro group, such as 4-chloronitrobenzene, is reacted with a phenol in the presence of a copper catalyst and a base. The electron-withdrawing nature of the nitro group activates the aryl halide towards nucleophilic aromatic substitution.
-
Reduction of the Nitro Group: The resulting nitro-diaryl ether is then reduced to the corresponding aniline. A common method for this reduction is the use of a metal, such as tin (Sn), in the presence of a strong acid like hydrochloric acid (HCl).[2]
While foundational, the traditional Ullmann condensation has limitations, including the need for high temperatures and the often-difficult removal of copper residues from the final product.
The Buchwald-Hartwig Amination: A Modern Approach
The late 20th century saw the development of palladium-catalyzed cross-coupling reactions, which revolutionized the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination, developed in the 1990s, has become a cornerstone of modern organic synthesis and provides a more direct and versatile route to diaryl ether anilines.[3][4]
This reaction allows for the direct coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.[3][4] For the synthesis of diaryl ether anilines, this can be applied in two main ways:
-
Direct Amination of a Diaryl Ether: A pre-formed diaryl ether bearing a halide or triflate functional group can be directly coupled with an ammonia equivalent or a protected amine, followed by deprotection, to yield the desired diaryl ether aniline.[4]
-
Coupling of an Amino-Aryl Halide: An aniline derivative with a halide substituent can be coupled with a phenol to form the diaryl ether aniline in a single step.
The Buchwald-Hartwig amination generally proceeds under milder conditions than the Ullmann condensation and exhibits a broader substrate scope and functional group tolerance.[3][4]
Experimental Protocols
Synthesis of 4-Phenoxyaniline via Ullmann Condensation and Reduction
This two-step procedure provides a classic method for the synthesis of a simple diaryl ether aniline.
Step 1: Synthesis of 4-Nitrophenoxybenzene (Ullmann Condensation)
-
Materials: 4-Chloronitrobenzene, Phenol, Potassium Carbonate (K₂CO₃), Copper(I) iodide (CuI), Dimethylformamide (DMF).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-chloronitrobenzene (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq).
-
Add dimethylformamide (DMF) as the solvent.
-
Add a catalytic amount of Copper(I) iodide (CuI) (e.g., 10 mol%).
-
Heat the reaction mixture to 140-150°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-nitrophenoxybenzene.
-
Step 2: Reduction of 4-Nitrophenoxybenzene to 4-Phenoxyaniline
-
Materials: 4-Nitrophenoxybenzene, Granulated Tin (Sn), Concentrated Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 4-nitrophenoxybenzene (1.0 eq) and granulated tin (3.0-4.0 eq).[2]
-
Carefully add concentrated hydrochloric acid. An exothermic reaction will occur.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).[2]
-
Cool the reaction mixture and carefully basify with a concentrated solution of sodium hydroxide until the tin salts dissolve.
-
Extract the product with an organic solvent like diethyl ether.
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 4-phenoxyaniline.
-
Synthesis of a Diaryl Ether Aniline via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the direct amination of a halogenated diaryl ether.
-
Materials: 4-Bromophenyl phenyl ether, Benzophenone imine (ammonia surrogate), Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP), Sodium tert-butoxide (NaOtBu), Toluene.
-
Procedure:
-
To an oven-dried Schlenk tube, add palladium(II) acetate (e.g., 2 mol%), the phosphine ligand (e.g., 3 mol%), and sodium tert-butoxide (1.4 eq).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add toluene, followed by 4-bromophenyl phenyl ether (1.0 eq) and benzophenone imine (1.2 eq).
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and then hydrolyze the resulting imine with an aqueous acid to yield 4-phenoxyaniline.
-
Purify the final product by column chromatography.
-
Biological Activity and Applications in Drug Discovery
Diaryl ether anilines have emerged as a significant class of compounds in drug discovery, with prominent examples demonstrating potent activity as both anticancer and antimicrobial agents.
Anticancer Activity: Targeting the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5][6] Dysregulation of this pathway is a hallmark of many cancers.[5][6] Several diaryl ether aniline-based compounds have been developed as inhibitors of key kinases within this pathway, such as RAF and MEK.[7]
Sorafenib , a multikinase inhibitor, is a prominent example of a drug that contains a diaryl ether-like core and targets the RAF/MEK/ERK pathway.[3][8][9] It inhibits both wild-type and mutant BRAF kinases, as well as other receptor tyrosine kinases involved in angiogenesis.[3][8][9]
Below is a table summarizing the activity of some diaryl ether aniline derivatives as MEK inhibitors.
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| M15 | MEK1 | 10.29 | - | [7] |
| Trametinib | MEK1/2 | 0.7 / 0.9 | - | [10] |
| Cobimetinib | MEK1 | 0.9 | - | [10] |
Antimicrobial Activity: Inhibition of Bacterial Fatty Acid Synthesis
The bacterial fatty acid synthesis (FAS-II) pathway is an essential process for bacterial survival, making it an attractive target for the development of new antibiotics.[11] The enzyme enoyl-acyl carrier protein reductase (FabI) catalyzes a key step in this pathway.[1][12] Triclosan, a well-known antimicrobial agent, is a diaryl ether that inhibits FabI.[1][12] This has inspired the development of numerous diaryl ether aniline derivatives as potential FabI inhibitors.
The mechanism of FabI inhibition by triclosan involves the formation of a stable ternary complex with the enzyme and the NAD⁺ cofactor.[1][7]
Below is a table of IC₅₀ values for some diaryl ether derivatives against FabI.
| Compound | Target | IC₅₀ (µM) | Organism | Reference |
| Hydrazide 3 | InhA (FabI) | 3.43 | M. tuberculosis | [13] |
| Oxadiazole 4 | InhA (FabI) | 3.28 | M. tuberculosis | [13] |
| Naphthylarylidene 8g | InhA (FabI) | 4.23 | M. tuberculosis | [13] |
| Triclosan | InhA (FabI) | 1.10 | M. tuberculosis | [13] |
Conclusion
The journey of diaryl ether anilines from their synthesis via classic organic reactions to their current status as sophisticated drug candidates highlights the enduring importance of this chemical scaffold. The development of modern synthetic methods like the Buchwald-Hartwig amination has greatly facilitated the exploration of the chemical space around this core, enabling the fine-tuning of its pharmacological properties. As our understanding of the molecular basis of diseases deepens, the diaryl ether aniline scaffold will undoubtedly continue to be a valuable platform for the design and discovery of novel therapeutics.
References
- 1. Mechanism of triclosan inhibition of bacterial fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry 210 Experiment 6 [home.miracosta.edu]
- 3. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sorafenib Inhibits Growth and MAPK Signaling in Malignant Peripheral Nerve Sheath Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Potential Biological Activity of 4-Methyl-2-(4-methylphenoxy)aniline: A Technical Guide for Drug Discovery Professionals
Disclaimer: This document compiles and extrapolates scientific information to explore the potential biological activity of 4-Methyl-2-(4-methylphenoxy)aniline. No direct experimental data for this specific compound was found in the public domain at the time of writing. The information presented herein is based on the activities of structurally related compounds and should be used as a guide for future research and not as established fact.
Introduction
This compound is a diaryl ether derivative with structural similarities to a class of compounds known to exhibit significant biological activities, particularly in the realm of oncology. The presence of the phenoxy aniline scaffold is a key feature in several potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways that, when dysregulated, can lead to cancer. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the hypothesized biological activity of this compound, plausible synthetic routes, and detailed experimental protocols to facilitate its investigation as a potential therapeutic agent.
Hypothesized Biological Activity and Mechanism of Action
Based on the structure of this compound, its primary biological activity is hypothesized to be the inhibition of receptor tyrosine kinases , specifically the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Structurally analogous anilinoquinazolines and anilinoquinolines have demonstrated potent inhibitory effects on these kinases.[1] The 4-anilino moiety is a common pharmacophore that binds to the ATP-binding pocket of these kinases, preventing their activation and downstream signaling.[1]
Inhibition of EGFR and VEGFR signaling pathways can lead to a variety of anticancer effects, including:
-
Inhibition of tumor cell proliferation: By blocking the signaling cascades that drive cell division.
-
Induction of apoptosis: By disrupting survival signals that are dependent on kinase activity.
-
Anti-angiogenesis: By preventing the formation of new blood vessels that supply tumors with nutrients and oxygen.
Synthesis of this compound
A plausible synthetic route for this compound involves a two-step process starting from 4-methylaniline. The first step is the nitration of the aniline derivative, followed by a nucleophilic aromatic substitution (SNAr) reaction, such as the Ullmann condensation, to introduce the phenoxy group. The final step is the reduction of the nitro group to the corresponding aniline.
Proposed Synthetic Workflow
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Methyl-2-nitroaniline from 4-Methylaniline [2]
-
To a stirred solution of 4-methylaniline in concentrated sulfuric acid, cooled to 0-5 °C, add a nitrating mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the precipitate, wash with water until neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-methyl-2-nitroaniline.
Step 2: Synthesis of 4-Methyl-2-(4-methylphenoxy)-1-nitrobenzene via Ullmann Condensation [3]
-
In a reaction vessel, combine 4-methyl-2-nitroaniline, p-cresol, a copper catalyst (e.g., copper(I) iodide), and a base (e.g., potassium carbonate) in a high-boiling polar solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).
-
Heat the reaction mixture at a high temperature (typically 150-200 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Alternative Step 2: Synthesis via Buchwald-Hartwig Amination [4]
-
In an inert atmosphere, combine 2-bromo-5-methyl-1-nitrobenzene, p-cresol, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene or dioxane).[5]
-
Heat the reaction mixture at a specified temperature (typically 80-110 °C) for the required time, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Step 3: Reduction of the Nitro Group to Synthesize this compound
-
Dissolve 4-methyl-2-(4-methylphenoxy)-1-nitrobenzene in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Add a reducing agent. Common methods include:
-
Iron in acidic medium: Add iron powder and a catalytic amount of hydrochloric acid and heat the mixture to reflux.
-
Catalytic hydrogenation: Use a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the catalyst or iron salts.
-
If an acidic medium was used, neutralize the filtrate with a base.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Quantitative Data on Structurally Related Compounds
The following tables summarize the in vitro anticancer activity (IC50 values) of anilinoquinazoline and anilinoquinoline derivatives that share structural similarities with this compound. This data provides a benchmark for the potential potency of the target compound.
Table 1: In Vitro Antiproliferative Activity of Anilinoquinazoline Derivatives against Various Cancer Cell Lines
| Compound Reference | Cell Line | Target(s) | IC50 (µM) |
| Gefitinib | A549 (Lung) | EGFR | 15.59 |
| Gefitinib | A431 (Skin) | EGFR | 8.37 |
| Lapatinib | MCF-7 (Breast) | EGFR/HER2 | 0.21 |
| Lapatinib | A431 (Skin) | EGFR/HER2 | 0.33 |
| Erlotinib | A549 (Lung) | EGFR | 0.92 |
| Erlotinib | A431 (Skin) | EGFR | 0.40 |
| Compound 24[6] | A549 (Lung) | EGFR | 6.54 |
| Compound 24[6] | A431 (Skin) | EGFR | 4.04 |
| Compound 13[6] | SW480 (Colon) | EGFR | Not specified |
Data compiled from multiple sources.[6][7][8]
Table 2: In Vitro Kinase Inhibitory Activity of Anilinoquinazoline and Anilinoquinoline Derivatives
| Compound Reference | Kinase | IC50 (nM) |
| Gefitinib | EGFRwt | 17.1 |
| Osimertinib | EGFR T790M | 8.1 |
| Compound 24[6] | EGFRwt | 27 |
| Compound 24[6] | EGFR T790M | 9.2 |
| Compound 13[6] | EGFRwt | 5.06 |
| Compound 23j[9] | VEGFR-2 | 3.7 |
| Sorafenib | VEGFR-2 | 3.12 |
| Sunitinib | VEGFR-2 | 139 |
| Compound 17a[10] | VEGFR-2 | 78 |
Data compiled from multiple sources.[6][9][10]
Detailed Experimental Protocols for Biological Evaluation
The following are detailed protocols for key experiments to assess the potential anticancer activity of this compound.
Antiproliferative Activity (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow for Antiproliferative Activity Assay
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin or gefitinib).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of a target kinase (e.g., EGFR or VEGFR-2).
Protocol (Example for EGFR Kinase Assay): [11]
-
Reagents:
-
Recombinant human EGFR kinase domain.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT).
-
ATP.
-
Substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
-
Assay Procedure:
-
In a 384-well plate, add 1 µL of the test compound at various concentrations (or DMSO for control).
-
Add 2 µL of EGFR enzyme solution (e.g., 4 ng per well).
-
Add 2 µL of the substrate/ATP mixture.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Western Blot Analysis of Signaling Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins involved in the targeted signaling pathways (e.g., EGFR, p-EGFR, AKT, p-AKT, ERK, p-ERK).
Protocol:
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the effect of the compound on protein expression and phosphorylation levels.
Signaling Pathways
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways regulate cell proliferation, survival, and migration.[12][13]
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is the main mediator of the angiogenic effects of VEGF. Ligand binding induces receptor dimerization and autophosphorylation, activating downstream pathways like the PLCγ-PKC and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels.[9][14]
Conclusion
While direct experimental evidence is currently lacking, the structural features of this compound strongly suggest its potential as an inhibitor of EGFR and VEGFR kinases, and therefore as a candidate for anticancer drug development. The information and protocols provided in this technical guide offer a solid foundation for the synthesis and comprehensive biological evaluation of this promising compound. Further investigation is warranted to validate these hypotheses and to fully characterize the pharmacological profile of this compound.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. 4-Methyl-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - In vitro antiproliferative activity (IC50, μM) against three human tumor cell lines. - figshare - Figshare [figshare.com]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. promega.com.cn [promega.com.cn]
- 12. rsc.org [rsc.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide to 4-Methyl-2-(4-methylphenoxy)aniline and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
The scaffold of 4-Methyl-2-(4-methylphenoxy)aniline represents a core structure for a class of diaryl ether amines with significant potential in medicinal chemistry. While direct in-depth research on the specific parent compound is limited, its structural motifs are present in numerous derivatives that have demonstrated potent biological activities, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological evaluation of this compound and its notable derivatives, with a focus on their applications in drug discovery and development.
Core Compound and Isomeric Variants: Physicochemical Properties
The fundamental structure of interest and its isomers, such as 4-(p-Tolyloxy)aniline, serve as foundational building blocks for more complex derivatives. Their physicochemical properties are crucial for understanding their behavior in biological systems and for guiding further structural modifications.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| 5-Methyl-2-(4-methylphenoxy)aniline | 767222-91-3 | C14H15NO | 213.27 | N/A | N/A | N/A |
| 4-(4-methylphenoxy)aniline | 41295-20-9 | C13H13NO | 199.25 | 2.9 | 1 | 2 |
| 4-(2-methylphenoxy)aniline | 56705-83-0 | C13H13NO | 199.25 | N/A | 1 | 2 |
| 2-(2-methylphenoxy)aniline | 3840-18-4 | C13H13NO | 199.25 | N/A | 1 | 2 |
Data sourced from PubChem and ChemicalBook.[1][2][3]
Synthesis of Aniline-Based Scaffolds
The synthesis of aniline derivatives often involves multi-step processes, including nitration, reduction, and coupling reactions. A representative synthetic pathway for a precursor, 4-Methyl-2-nitroaniline, is outlined below. This nitroaniline can then be a versatile intermediate for further derivatization.
Experimental Protocol: Synthesis of 4-Methyl-2-nitroaniline[5]
-
Amino Protection: 4-methylaniline is reacted with ethyl chloroformate to protect the amino group, yielding N-(p-toluene) ethyl carbamate.
-
Nitration: In a pressure tube, Ethyl N-(p-toluene)carbamate (0.10 mmol), palladium acetate (0.01 mmol), and t-butyl nitrite (0.60 mmol) are dissolved in 1,4-dioxane (2 mL).
-
Reaction Conditions: With air as the oxidant, the reaction mixture is heated to 90°C in an oil bath for 6 hours.
-
Monitoring and Extraction: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:petroleum ether (1:10). Upon completion, the organic phase is extracted with ethyl acetate, combined, washed with water (3 x 10 mL), and dried over anhydrous sodium sulfate.
-
Purification: The crude product is obtained by distillation under reduced pressure and purified by silica gel column chromatography with an eluent of ethyl acetate:petroleum ether (1:20).
-
Hydrolysis: The purified intermediate is hydrolyzed under acidic conditions to yield the final product, 4-methyl-2-nitroaniline, with an isolated yield of 80%.[4]
References
Phenoxyaniline Compounds: A Technical Guide for Drug Development Professionals
Introduction
Phenoxyaniline and its derivatives represent a significant class of diaryl ether compounds that have garnered substantial interest in the fields of medicinal chemistry, materials science, and agrochemistry. The core structure, characterized by a phenyl ring linked to an aniline moiety through an ether bond, serves as a versatile scaffold for the development of a wide array of functional molecules. The inherent chemical stability of the diaryl ether linkage, coupled with the diverse substitution patterns possible on both aromatic rings, allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. This adaptability has led to the discovery of phenoxyaniline derivatives with a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics.
Historically, the synthesis of phenoxyaniline compounds was first explored in the early 20th century as part of broader investigations into aniline derivatives.[1] These early methods, often relying on classical Ullmann-type coupling reactions, have since been refined and expanded upon with the advent of modern cross-coupling methodologies.[1] In recent years, phenoxyaniline derivatives have emerged as potent inhibitors of various enzymes and signaling pathways implicated in human diseases, including cancer, inflammation, and cardiovascular disorders. Their applications also extend to the agrochemical industry as herbicides and fungicides, and to materials science in the development of high-performance polymers and organic electronics.[1][2]
This technical guide provides a comprehensive literature review of phenoxyaniline compounds, focusing on their synthesis, biological activities, and the underlying mechanisms of action. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of this important chemical class.
Synthesis of Phenoxyaniline Compounds
The construction of the phenoxyaniline core primarily relies on the formation of the diaryl ether bond, a key synthetic challenge. Two of the most prevalent and effective methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. In the context of phenoxyaniline synthesis, this typically involves the coupling of a phenol with an aryl halide.
Experimental Protocol: Ullmann Condensation for 4-Phenoxyaniline Synthesis
Materials:
-
Iodobenzene (1.0 mmol)
-
Phenol (1.0 mmol)
-
Copper(II) glycinate monohydrate (0.02 mmol)
-
Potassium hydroxide (KOH) (2.0 equiv)
-
Dry dimethyl sulfoxide (DMSO) (2.0 mL)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of iodobenzene (1.0 mmol) and phenol (1.0 mmol) in dry DMSO (2.0 mL), add copper(II) glycinate monohydrate (0.02 mmol) and KOH (2.0 equiv).[3]
-
Heat the reaction mixture at 80°C for 8 hours.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the reaction mixture to room temperature.
-
Separate the precipitated catalyst by filtration.
-
Dilute the filtrate with ethyl acetate (10 mL).
-
Wash the organic layer with water and dry over anhydrous Na₂SO₄.[3]
-
Evaporate the solvent under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield the desired diaryl ether.[3]
-
Analyze the product by GC-MS, IR, ¹H & ¹³C NMR.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. This method can be adapted to synthesize phenoxyaniline derivatives, typically by coupling an amine with an aryl halide.
Experimental Protocol: Buchwald-Hartwig Amination
General Procedure:
-
In a reaction tube, combine the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, 1.4 mmol).
-
Add an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane, 1.0 mL).
-
Seal the reaction tube and heat the mixture at 80-100°C for the specified time (typically 30-60 minutes), with vigorous stirring.
-
Upon completion, as monitored by GC-MS or TLC, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired phenoxyaniline derivative.
General Synthetic Workflow
Applications in Drug Development and Research
Phenoxyaniline derivatives have been investigated for a wide range of biological activities, demonstrating their potential as therapeutic agents.
MEK Inhibitors
Mitogen-activated protein kinase kinase (MEK) is a key component of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers. Inhibition of MEK is a validated therapeutic strategy for the treatment of various malignancies.
Quantitative Data: MEK Inhibition by Phenoxyaniline Derivatives
| Compound ID | Structure | Target | IC₅₀ (nM) | Cell-based Activity |
| 1 | 3-cyano-4-(phenoxyanilino)quinoline derivative | MEK | Low nanomolar | Potent inhibitory activity in tumor cells |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 2000, 10(24), 2825-8.[1]
MEK Signaling Pathway
Experimental Protocol: MEK Inhibition Assay (ADP-Glo™ Kinase Assay)
Materials:
-
Active MEK protein
-
Inactive downstream substrate (e.g., ERK2 K54R)
-
ATP
-
Phenoxyaniline inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the phenoxyaniline inhibitor in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the inhibitor dilutions, active MEK protein, and the inactive substrate in Kinase Buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature and for the appropriate time to allow for ADP production.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol. The luminescence signal is proportional to the amount of ADP generated and thus to the MEK kinase activity.
-
Determine the IC₅₀ value of the inhibitor by plotting the percentage of MEK inhibition against the inhibitor concentration.
Inhibitors of the Na⁺/Ca²⁺ Exchange System
The sodium-calcium (Na⁺/Ca²⁺) exchanger (NCX) is a crucial membrane protein involved in maintaining cellular calcium homeostasis. Its dysregulation is implicated in various cardiovascular diseases, including ischemia-reperfusion injury.
Quantitative Data: Inhibition of Na⁺/Ca²⁺ Exchange by 2-Phenoxyaniline Derivatives
| Compound No. | R¹ | R² | R³ | Melting Point (°C) |
| 1 | H | 3-F | 4-F hydrochloride | 195-196 |
| 2 | H | 3-F | 5-F hydrochloride | 174.5-176.5 |
| 3 | H | 2-F | 3-F hydrochloride | 178.5-179.5 |
| 4 | H | 2-F | 5-F hydrochloride | 163.6-166.4 |
| 5 | H | 2-F | 6-F hydrochloride | 199-200.5 |
| 6 | H | 2,3-di-F | H hydrochloride | 181.5-183 |
Data extracted from US Patent 6,162,832.[4]
Experimental Protocol: PDGFR Kinase Assay (Radiometric)
Materials:
-
Recombinant human PDGFRβ (557-end)
-
Reaction buffer (e.g., 20 mM HEPES pH 7.4, 0.03% Triton X-100, 10 mM MnCl₂, 10 mM Magnesium acetate)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]-ATP
-
Phenoxyquinoline inhibitor compound
-
0.5% Phosphoric acid
-
Filter paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the phenoxyquinoline inhibitor.
-
In a reaction tube, incubate the PDGFRβ enzyme with the reaction buffer, substrate, and the inhibitor compound.
-
Initiate the reaction by adding [γ-³³P]-ATP.
-
Incubate for 40 minutes at room temperature.
-
Stop the reaction by adding 0.5% phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a filter paper.
-
Wash the filter paper multiple times with phosphoric acid and once with ethanol to remove unincorporated [γ-³³P]-ATP.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Cytotoxic Activity
Several phenoxyaniline derivatives have demonstrated cytotoxic effects against various cancer cell lines.
Quantitative Data: Cytotoxicity of Phenoxyaniline Derivatives
| Cell Line | Compound ID | IC₅₀ (µM) |
| HCT116 (Colon Cancer) | 1 | 22.4 |
| HCT116 (Colon Cancer) | 2 | 0.34 |
| HTB-26 (Breast Cancer) | 1 | 10-50 |
| HTB-26 (Breast Cancer) | 2 | 10-50 |
| PC-3 (Prostate Cancer) | 1 | 10-50 |
| PC-3 (Prostate Cancer) | 2 | 10-50 |
| HepG2 (Liver Cancer) | 1 | 10-50 |
| HepG2 (Liver Cancer) | 2 | 10-50 |
Data extracted from a study on oleoyl hybrids of natural antioxidants, where the phenoxy-like core is part of the structure. [5]
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phenoxyaniline derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the phenoxyaniline derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control cells.
-
Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability. [2][3]
Experimental Workflow for Biological Evaluation
Conclusion
Phenoxyaniline compounds have firmly established their importance as a versatile and valuable scaffold in medicinal chemistry and drug discovery. The synthetic accessibility of the phenoxyaniline core, through robust methods like the Ullmann condensation and Buchwald-Hartwig amination, allows for the generation of diverse chemical libraries. The extensive research into their biological activities has revealed their potential to modulate a range of critical cellular processes.
The demonstrated efficacy of phenoxyaniline derivatives as inhibitors of key signaling molecules such as MEK, the Na⁺/Ca²⁺ exchanger, and PDGFR underscores their therapeutic potential in oncology and cardiovascular medicine. Furthermore, the observed cytotoxic effects against various cancer cell lines warrant further investigation and optimization.
The continued exploration of the structure-activity relationships of phenoxyaniline compounds, coupled with advanced computational modeling and innovative synthetic strategies, will undoubtedly lead to the development of novel and more potent therapeutic agents. The in-depth understanding of their mechanisms of action, facilitated by the experimental protocols and pathway analyses presented in this guide, will be instrumental in translating the promise of this chemical class into tangible clinical benefits. As research progresses, phenoxyaniline and its derivatives are poised to remain a significant focus of drug development efforts for the foreseeable future.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PMC [pmc.ncbi.nlm.nih.gov]
The Genotoxicity of Aniline Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aniline and its derivatives are a class of aromatic amines fundamental to numerous industrial processes, including the synthesis of dyes, polymers, pharmaceuticals, and pesticides.[1] However, their widespread use raises significant toxicological concerns, particularly regarding their genotoxic and carcinogenic potential.[1][2] This technical guide provides an in-depth examination of the mechanisms underlying the genotoxicity of aniline derivatives, summarizes key quantitative data from various assays, details essential experimental protocols, and explores the structure-activity relationships that govern their toxicological profiles. The primary mechanism of genotoxicity involves metabolic activation to reactive electrophiles that form covalent adducts with DNA, leading to mutations and chromosomal damage.[3][4] Understanding these pathways and the methodologies to assess them is critical for robust chemical risk assessment and the development of safer chemical entities.
Mechanisms of Genotoxicity
The genotoxicity of aniline derivatives is not typically caused by the parent compound itself but rather by its metabolic conversion into reactive intermediates. This bioactivation is a multi-step process primarily occurring in the liver.[3]
Metabolic Activation Pathway
The principal pathway for the bioactivation of aniline and its derivatives begins with N-oxidation, a reaction catalyzed by cytochrome P450 (CYP450) enzymes.[4] This initial step forms N-hydroxylamines, which are key proximate genotoxic metabolites.[3][5] These hydroxylamines can then undergo further activation through phase II conjugation reactions, such as O-acetylation by N-acetyltransferases (NATs) or O-sulfonation by sulfotransferases (SULTs), to form N-acetoxyarylamines or N-sulfonyloxyarylamines, respectively.[4] These esterified intermediates are unstable and can spontaneously break down (heterolysis) to form highly reactive electrophilic arylnitrenium ions.[5][6] These ultimate carcinogens are capable of covalently binding to nucleophilic sites on DNA, primarily the C8 position of guanine, to form DNA adducts.[4][6]
DNA Adduct Formation
The formation of covalent DNA adducts is a critical initiating event in chemical carcinogenesis. For aniline derivatives, the most common adducts are formed between the arylnitrenium ion and the C8 position of deoxyguanosine (dG).[6][7] Adducts at the N2 position of dG and the N6 position of deoxyadenosine (dA) have also been identified as minor products.[4] These adducts can distort the DNA helix, leading to errors during DNA replication and transcription.[7] If not repaired by cellular DNA repair mechanisms, these lesions can become fixed as permanent mutations, potentially activating oncogenes or inactivating tumor suppressor genes.
Quantitative Genotoxicity Data
A variety of short-term tests are used to evaluate the genotoxic potential of aniline derivatives. The results often depend on the specific derivative, the test system employed, and the inclusion of a metabolic activation system (e.g., S9 mix).
Table 1: Genotoxicity of Aniline Derivatives in the Ames Test (Salmonella typhimurium)
| Aniline Derivative | Strain | Metabolic Activation (S9) | Result | Reference |
|---|---|---|---|---|
| Aniline | TA98 | With Norharman & S9 | Mutagenic | [8] |
| Aniline | TA100, TA98 | With S9 | Negative / Inconclusive | [8] |
| 2,4-Dimethylaniline | TA100 | + (20% S9) | Weakly Mutagenic | [9][10] |
| 2,4,5-Trimethylaniline | TA100 | + (20% S9) | Mutagenic | [9][10] |
| 2,4,6-Trimethylaniline | TA100 | + (20% S9) | Weakly Mutagenic | [9][10] |
| 4,4'-Methylene-bis-(2-chloroaniline) (MOCA) | Not Specified | With S9 | Moderately Genotoxic | [9][10] |
| 4,4'-Methylene-bis-(2-ethyl-6-methylaniline) (MMEA) | Not Specified | With S9 | Non-genotoxic |[9][10] |
Table 2: Genotoxicity of Aniline Derivatives in Mammalian Cell and In Vivo Assays
| Aniline Derivative | Assay | System | Result | Reference |
|---|---|---|---|---|
| Aniline | Micronucleus Test | Mouse Bone Marrow (i.p.) | Positive at high doses | [11] |
| Aniline | Micronucleus Test | Mouse Bone Marrow (oral) | Positive at 1000 mg/kg | [12] |
| 2,4,6-Trimethylaniline | DNA Repair Test | Rat Hepatocytes | Positive | [13] |
| 2,4-Xylidine | DNA Repair Test | Rat Hepatocytes | Positive | [13] |
| 2-Chloro-4-methylaniline | DNA Repair Test | Rat Hepatocytes | Positive | [13] |
| 2,4,6-Trimethylaniline | Wing Spot Test | Drosophila melanogaster | Mutagenic | [9][10] |
| MOCA | DNA Binding | Rat Liver | Formed DNA adducts | [10] |
| MMEA | DNA Binding | Rat Liver | Formed DNA adducts |[10] |
Note: The predictive value of in vitro assays like the Salmonella/microsome test can be inadequate for some aromatic amines, as compounds negative in these tests (e.g., MMEA) have been shown to form DNA adducts in vivo.[9][10]
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of genotoxicity. Below are methodologies for two key assays.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.[14][15]
Objective: To determine if a test compound can cause a reversion to the prototrophic state (his+), allowing bacteria to grow on a histidine-deficient medium.
Materials:
-
S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[15]
-
Nutrient broth.
-
Minimal glucose agar plates.
-
Top agar (containing trace amounts of histidine and biotin).
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive and negative (solvent) controls.
-
S9 fraction (9000 x g supernatant of liver homogenate from Aroclor 1254-induced rats) and S9 mix cofactors (NADP, G6P).[9]
Procedure (Plate Incorporation Method):
-
Culture Preparation: Inoculate the selected S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking to reach a density of 1-2 x 109 cells/mL.[15]
-
Reaction Mixture: In a sterile tube, combine in order:
-
Plating: Vortex the mixture gently and immediately pour it onto the surface of a minimal glucose agar plate, ensuring an even distribution.
-
Incubation: Allow the top agar to solidify. Invert the plates and incubate them in the dark at 37°C for 48-72 hours.[15]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[15]
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.[17] These fragments represent acentric chromosome fragments or whole chromosomes that failed to incorporate into the daughter nuclei during mitosis.[17][18]
Objective: To determine the clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential of a test compound in cultured mammalian cells.[18]
Materials:
-
Mammalian cell line (e.g., CHO-K1, L5178Y, TK6).[17]
-
Cell culture medium and supplements.
-
Test compound and solvent.
-
Positive controls (e.g., Cyclophosphamide with S9, Colchicine without S9).[17]
-
S9 mix (for assays with metabolic activation).
-
Cytochalasin B (CytoB) to block cytokinesis, resulting in binucleated cells.[17][18]
-
Hypotonic solution (e.g., 0.075M KCl).
-
Fixative (e.g., Methanol:Acetic Acid).
-
DNA stain (e.g., Giemsa, DAPI).
Procedure (Cytokinesis-Block Method):
-
Cell Seeding: Seed cells into appropriate culture vessels and allow them to attach and resume proliferation.
-
Treatment: Expose the cells to various concentrations of the test compound (and controls) for a short duration (e.g., 3-6 hours) in the presence or absence of S9 mix.
-
Cytochalasin B Addition: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B. This ensures that micronuclei are scored only in cells that have undergone one cell division.[18]
-
Incubation: Continue incubation for a period equivalent to 1.5-2.0 normal cell cycle lengths.
-
Harvest and Fixation: Harvest the cells by trypsinization. Treat with a hypotonic solution to swell the cytoplasm, followed by fixation.[18]
-
Slide Preparation and Staining: Drop the cell suspension onto clean microscope slides, allow to air dry, and stain with a DNA-specific stain.
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A compound is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[17]
Structure-Activity Relationships (SAR)
The genotoxic potential of aniline derivatives is significantly influenced by their chemical structure, particularly the nature and position of substituents on the aromatic ring.
-
Steric Hindrance: It was initially hypothesized that substitution at both ortho positions (2,6-disubstitution) could sterically hinder the N-oxidation of the amino group, thereby preventing metabolic activation and reducing genotoxicity.[9][10] However, studies have shown this is not universally true. For instance, 2,4,6-trimethylaniline was found to be mutagenic in several systems, challenging the steric hindrance hypothesis.[9][10]
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups can alter the electron density of the amino group and the aromatic ring, influencing the rate of metabolic activation and the stability of the resulting reactive intermediates.
-
Lipophilicity: The lipophilicity of a derivative affects its absorption, distribution, and ability to interact with metabolizing enzymes, which can modulate its overall genotoxic effect.
The relationship between chemical structure and genotoxicity is complex, as different test systems can yield conflicting results for the same compound.[10] For example, some ortho-substituted anilines that are weak mutagens in the Ames test are more potent in Drosophila or in DNA binding studies.[9][10]
Conclusion
The genotoxicity of aniline derivatives is a significant concern that is intrinsically linked to their metabolic activation into DNA-reactive species. A comprehensive assessment requires a battery of in vitro and in vivo tests, as no single assay is sufficient to predict genotoxic potential across this diverse chemical class.[9] While structure-activity relationships provide some guidance, exceptions are common, highlighting the need for empirical testing. For professionals in research and drug development, a thorough understanding of the metabolic pathways, the formation of DNA adducts, and the appropriate application of genotoxicity testing protocols is paramount for ensuring chemical safety and regulatory compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. DNA Damage by Aromatic Amines : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 5. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis, characterization, and conformational analysis of DNA adducts from methylated anilines present in tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. baua.de [baua.de]
- 9. d-nb.info [d-nb.info]
- 10. Genotoxicity of aniline derivatives in various short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of aniline in the mouse bone marrow micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of aniline hydrochloride in the mouse bone marrow micronucleus test after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The genotoxicity of a variety of aniline derivatives in a DNA repair test with primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ames test - Wikipedia [en.wikipedia.org]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 17. enamine.net [enamine.net]
- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
The Pivotal Role of Aniline Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Aniline and its derivatives represent a cornerstone in the edifice of medicinal chemistry, providing a versatile scaffold for the design and synthesis of a multitude of therapeutic agents. From the early sulfa drugs to cutting-edge targeted cancer therapies, the aniline moiety has been instrumental in the development of drugs that have profoundly impacted human health. This technical guide delves into the multifaceted role of aniline derivatives in medicinal chemistry, offering insights into their synthesis, mechanisms of action, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of their biological interactions.
Therapeutic Applications of Aniline Derivatives
The structural simplicity and synthetic tractability of the aniline core have enabled its incorporation into a wide array of drugs targeting diverse diseases. Key therapeutic areas where aniline derivatives have made a significant impact include oncology, infectious diseases, and inflammation.
Anticancer Agents
Aniline derivatives are particularly prominent in oncology, forming the backbone of numerous kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival.
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: 4-Anilinoquinazoline derivatives are a well-established class of EGFR tyrosine kinase inhibitors (TKIs).[1] Overexpression or mutation of EGFR is a common driver in various cancers, making it a prime therapeutic target.[1] Compounds like Canertinib (CI-1033), a 3-chloro-4-fluoro-4-anilinoquinazoline, irreversibly inhibit EGFR by alkylating a specific cysteine residue in the ATP-binding pocket.[2]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is primarily mediated by the VEGF/VEGFR-2 signaling pathway.[3][4] Several 5-anilinoquinazoline derivatives have been developed as potent VEGFR-2 kinase inhibitors, with some exhibiting IC50 values in the submicromolar range.[5] For instance, novel 1-aryl, 3-aryl-disubstituted urea quinazolines have demonstrated significant VEGFR-2 inhibitory activity.[5]
-
PI3K/Akt/mTOR Pathway Inhibitors: The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Aniline-containing compounds have been designed to target key kinases in this pathway. For example, a novel aniline derivative, pegaharoline A (PA), isolated from Peganum harmala, has been shown to inhibit the PI3K/AKT/mTOR pathway, leading to autophagy and apoptosis in non-small cell lung cancer cells.[6]
Antimicrobial Agents
The history of aniline derivatives in medicine is intrinsically linked to the discovery of sulfonamides, the first class of synthetic antimicrobial agents.
-
Sulfonamides (Sulfa Drugs): These compounds are structural analogs of para-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria. By competitively inhibiting the dihydropteroate synthase enzyme, sulfonamides block folic acid production, thereby halting bacterial growth.[8] The synthesis of sulfanilamide from aniline is a classic example of modifying aniline's reactivity for therapeutic benefit.[9]
-
Other Antimicrobial Derivatives: Beyond sulfonamides, other aniline derivatives have shown promising antimicrobial and antibiofilm properties. For instance, trifluoro-anilines like 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) have demonstrated efficacy against Vibrio species.[10]
Analgesic and Anti-inflammatory Agents
One of the most widely used drugs in the world, paracetamol (acetaminophen), is a derivative of aniline.[11] Its synthesis involves the acetylation of aniline to form acetanilide, which is then further processed.[11] While its exact mechanism of action is still debated, it is believed to involve the inhibition of cyclooxygenase (COX) enzymes in the central nervous system.
Quantitative Data on Aniline Derivatives
The potency and efficacy of aniline derivatives are quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative aniline derivatives across different therapeutic areas.
| Compound Class | Derivative Example | Target/Organism | Assay | IC50 / MIC | Reference |
| Anticancer | |||||
| EGFR Inhibitor | Anilino-1,4-naphthoquinone (Compound 3) | EGFR | Kinase Assay | 3.96 nM | [12] |
| EGFR Inhibitor | Anilino-1,4-naphthoquinone (Compound 8) | EGFR | Kinase Assay | 18.64 nM | [12] |
| EGFR Inhibitor | Anilino-1,4-naphthoquinone (Compound 10) | EGFR | Kinase Assay | 6.23 nM | [12] |
| VEGFR-2 Inhibitor | 5-Anilinoquinazoline (Compound 6f) | VEGFR-2 | Kinase Assay | 12.0 nM | [5] |
| PI3K/Akt/mTOR Inhibitor | Pegaharoline A (PA) | A549 (NSCLC cell line) | Cytotoxicity | 2.39 µM | [6] |
| PI3K/Akt/mTOR Inhibitor | Pegaharoline A (PA) | PC9 (NSCLC cell line) | Cytotoxicity | 3.60 µM | [6] |
| Mer/c-Met Inhibitor | 2-Substituted aniline pyrimidine (Compound 18c) | Mer Kinase | Kinase Assay | 18.5 nM | [13] |
| Mer/c-Met Inhibitor | 2-Substituted aniline pyrimidine (Compound 18c) | c-Met Kinase | Kinase Assay | 33.6 nM | [13] |
| Antimicrobial | |||||
| Trifluoro-aniline | 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus | MIC | 100 µg/mL | [10] |
| Trifluoro-aniline | 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus | MIC | 50 µg/mL | [10] |
| Trifluoro-aniline | 4-bromo-3-chloroaniline | Vibrio parahaemolyticus | MIC | 125 µg/mL | [10] |
| Trifluoro-aniline | 3,5-dibromoaniline | Vibrio parahaemolyticus | MIC | 100 µg/mL | [10] |
Table 1: Potency of Selected Aniline Derivatives
| Compound Class | Derivative Example | Cell Line | IC50 | Reference |
| Anticancer | ||||
| Anilino-1,4-naphthoquinone | Compound 3 | HuCCA-1 | 2.56 µM | [12] |
| Anilino-1,4-naphthoquinone | Compound 3 | HepG2 | 1.75 µM | [12] |
| Anilino-1,4-naphthoquinone | Compound 3 | A549 | 3.84 µM | [12] |
| Anilino-1,4-naphthoquinone | Compound 8 | HuCCA-1 | 4.12 µM | [12] |
| Anilino-1,4-naphthoquinone | Compound 8 | HepG2 | 3.18 µM | [12] |
| Anilino-1,4-naphthoquinone | Compound 8 | A549 | 5.21 µM | [12] |
| Anilino-1,4-naphthoquinone | Compound 10 | HuCCA-1 | 3.11 µM | [12] |
| Anilino-1,4-naphthoquinone | Compound 10 | HepG2 | 2.45 µM | [12] |
| Anilino-1,4-naphthoquinone | Compound 10 | A549 | 4.33 µM | [12] |
| Anilino-fluoroquinolone | Compound 3e | T47D | 5.8 µM | [14] |
| Anilino-fluoroquinolone | Compound 3c | MCF7 | 18.9 µM | [14] |
| 4-Anilinoquinolinylchalcone | Compound 4a | MDA-MB-231 | 0.11 µM | [15] |
| 4-Anilinoquinolinylchalcone | Compound 4d | MDA-MB-231 | 0.18 µM | [15] |
Table 2: In Vitro Anticancer Activity of Aniline Derivatives
Experimental Protocols
The synthesis and biological evaluation of aniline derivatives involve a range of standard and specialized laboratory techniques.
General Synthesis of Sulfanilamide
This protocol outlines the synthesis of the parent sulfa drug, sulfanilamide, from aniline.
-
Acetylation of Aniline: Aniline is reacted with acetic anhydride to form acetanilide. This step protects the amino group from oxidation in the subsequent step.
-
Chlorosulfonation of Acetanilide: The acetanilide is treated with chlorosulfonic acid to introduce the chlorosulfonyl group (-SO2Cl) at the para position of the aromatic ring.
-
Amination: The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with ammonia to replace the chlorine atom with an amino group, forming 4-acetamidobenzenesulfonamide.
-
Hydrolysis: The final step involves the acid-catalyzed hydrolysis of the amide group to yield sulfanilamide.[9]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.
-
Cell Plating: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The aniline derivative, dissolved in a suitable solvent, is added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial reductases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO or a detergent solution, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[16]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target bacterium is prepared.
-
Serial Dilution: The aniline derivative is serially diluted in a liquid growth medium in a 96-well plate or test tubes.
-
Inoculation: Each well or tube is inoculated with the bacterial suspension.
-
Incubation: The plate or tubes are incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Signaling Pathways and Mechanisms of Action
The therapeutic effects of many aniline derivatives stem from their ability to modulate specific signaling pathways that are dysregulated in disease.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to cell proliferation, survival, and migration. Anilinoquinazoline-based EGFR inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its activation.
Caption: EGFR Signaling Pathway and Inhibition by Anilinoquinazolines.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) binds to VEGFR-2 on the surface of endothelial cells, triggering receptor dimerization and autophosphorylation. This activation initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels (angiogenesis). Aniline-based VEGFR-2 inhibitors block this process by competing with ATP for the kinase domain of VEGFR-2.
Caption: VEGFR-2 Signaling in Angiogenesis and its Inhibition.
Experimental Workflow for Synthesis and Screening of Aniline Derivatives
The discovery and development of new aniline-based drugs follow a structured workflow, from initial synthesis to biological evaluation.
Caption: General Workflow for Aniline Derivative Drug Discovery.
Conclusion
Aniline derivatives continue to be a rich source of inspiration and a versatile tool in the hands of medicinal chemists. Their journey from the first synthetic dyes to highly specific targeted therapies underscores the enduring importance of this chemical scaffold. As our understanding of disease biology deepens, the rational design and synthesis of novel aniline derivatives are poised to deliver the next generation of innovative medicines. The combination of established synthetic methodologies with modern drug discovery platforms ensures that aniline and its derivatives will remain at the forefront of the quest for new and improved treatments for a wide range of human diseases.
References
- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aniline derivatives as antimicrobial agent | Filo [askfilo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors [mdpi.com]
- 14. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation is a cornerstone of organic synthesis, enabling the formation of carbon-oxygen bonds to construct diaryl ethers. This application note provides a detailed protocol for the synthesis of 4-Methyl-2-(4-methylphenoxy)aniline, a valuable building block in medicinal chemistry and materials science. The procedure is based on the copper-catalyzed cross-coupling of a substituted aryl halide, 2-iodo-4-methylaniline, with a phenol, 4-methylphenol (p-cresol).
The Ullmann condensation, traditionally a high-temperature reaction, has seen significant advancements through the development of various catalytic systems.[1][2] Modern protocols often utilize copper(I) salts as catalysts, sometimes in conjunction with ligands, to facilitate the reaction under milder conditions.[3] This note will detail a representative experimental procedure, present key quantitative data in a structured format, and provide diagrams to illustrate the reaction workflow and the proposed catalytic cycle.
Reaction Scheme
The synthesis of this compound proceeds via the Ullmann condensation of 2-iodo-4-methylaniline and p-cresol, catalyzed by a copper(I) salt in the presence of a base.
References
Application Notes and Protocols: Buchwald-Hartwig Amination for Diaryl Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] Its application has been extended to the synthesis of diaryl ethers (C-O bond formation), providing a valuable alternative to traditional methods like the Ullmann condensation, which often require harsh reaction conditions.[1][2][3] This transformation is of significant interest in medicinal chemistry and drug development, as the diaryl ether motif is a common structural feature in many biologically active compounds and pharmaceuticals.[3][4] The Buchwald-Hartwig reaction offers the advantages of milder conditions, broader substrate scope, and improved functional group tolerance.[1][5]
This document provides detailed application notes and protocols for the synthesis of diaryl ethers via the Buchwald-Hartwig C-O coupling reaction.
Reaction Principle and Mechanism
The Buchwald-Hartwig diaryl ether synthesis involves the palladium-catalyzed coupling of an aryl halide or pseudohalide with a phenol in the presence of a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, ligand exchange, and reductive elimination steps.
A generic catalytic cycle for the Buchwald-Hartwig diaryl ether synthesis is as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[6][7] The general reactivity order for the aryl halide is I > Br > OTf > Cl.[6]
-
Ligand Exchange/Base-Mediated Deprotonation: The phenol (Ar'-OH) coordinates to the palladium center, and a base facilitates the deprotonation of the hydroxyl group to form a phenoxide. This is followed by displacement of the halide anion.
-
Reductive Elimination: The diaryl ether product (Ar-O-Ar') is formed through reductive elimination, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Key Reaction Components and Optimization
The success of the Buchwald-Hartwig diaryl ether synthesis is highly dependent on the careful selection of the palladium source, ligand, base, and solvent.
Palladium Precatalysts
Ligands
The choice of ligand is crucial for an efficient reaction. Bulky, electron-rich phosphine ligands are generally the most effective as they promote both the oxidative addition and reductive elimination steps.[8] The development of various generations of ligands has significantly expanded the scope of the Buchwald-Hartwig reaction.[1]
| Ligand Type | Examples | Key Features |
| Biaryl Phosphines | JohnPhos, XPhos, SPhos, RuPhos | Highly effective for a broad range of substrates, including challenging aryl chlorides. |
| Ferrocenyl Phosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | One of the earlier bidentate ligands used, effective for aryl bromides and iodides.[1] |
| Carbene Ligands | N-Heterocyclic Carbenes (NHCs) | Offer high stability and activity, particularly for sterically hindered substrates.[9] |
| Other Bidentate Ligands | BINAP, XantPhos | Provide good stability to the catalytic complex.[7] |
Bases
A stoichiometric amount of a strong base is typically required to deprotonate the phenol.[7] The choice of base can influence the reaction rate and substrate compatibility.
| Base | Common Examples | Notes |
| Alkoxides | NaOtBu, KOtBu | Strong, non-nucleophilic bases, widely used.[6] |
| Carbonates | K₂CO₃, Cs₂CO₃ | Milder bases, suitable for substrates with base-sensitive functional groups.[7] |
| Phosphates | K₃PO₄ | A moderately strong base that is often effective. |
| Amine Bases | DBU | A soluble, organic base that can be advantageous in flow chemistry applications.[10][11] |
Solvents
Anhydrous, aprotic solvents are generally used to prevent catalyst deactivation.
| Solvent | Boiling Point (°C) | Notes |
| Toluene | 111 | Commonly used, good for a range of reaction temperatures.[12] |
| Dioxane | 101 | Another frequently used solvent.[12] |
| Tetrahydrofuran (THF) | 66 | Lower boiling point, suitable for reactions at moderate temperatures.[12] |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig synthesis of diaryl ethers. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrate combinations.
General Workflow
Protocol 1: General Procedure for Small-Scale Synthesis
This protocol is suitable for the coupling of an aryl bromide with a phenol using a biarylphosphine ligand.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenol (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Oven-dried reaction tube with a magnetic stir bar and a screw cap with a PTFE septum
Procedure:
-
To the reaction tube, add the aryl bromide, phenol, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Seal the tube with the screw cap.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous toluene via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Protocol 2: Procedure Using a Palladium Precatalyst
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Phenol (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous dioxane (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
In a nitrogen-filled glovebox, add the aryl chloride, phenol, XPhos Pd G3, and K₃PO₄ to the Schlenk flask.
-
Remove the flask from the glovebox and connect it to a Schlenk line.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-18 hours.
-
Follow steps 6-12 from Protocol 1 for reaction monitoring, workup, and purification.
Substrate Scope and Data Presentation
The Buchwald-Hartwig diaryl ether synthesis is compatible with a wide range of functional groups on both the aryl halide and the phenol. Electron-donating and electron-withdrawing groups are generally well-tolerated.
Table 1: Representative Examples of Buchwald-Hartwig Diaryl Ether Synthesis
| Entry | Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenol | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 24 | 95 |
| 2 | 4-Chlorobenzonitrile | 4-Methoxyphenol | XPhos Pd G3 | Cs₂CO₃ | Dioxane | 110 | 18 | 88 |
| 3 | 1-Bromo-4-fluorobenzene | 3,5-Dimethylphenol | [(cinnamyl)PdCl]₂ / L8[13] | NaOtBu | Toluene | 80 | 16 | 92 |
| 4 | 2-Bromopyridine | 2-Naphthol | Pd₂(dba)₃ / XantPhos | K₂CO₃ | Dioxane | 100 | 20 | 78 |
| 5 | 4-Bromoanisole | 4-tert-Butylphenol | Pd(OAc)₂ / JohnPhos | NaOtBu | Toluene | 100 | 22 | 91 |
Note: Yields are isolated yields and are representative examples from the literature. Actual yields may vary depending on the specific reaction conditions and scale.
Troubleshooting and Safety Considerations
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous.
-
Verify the quality and activity of the palladium catalyst and ligand.
-
The base may not be strong enough; consider using a stronger base like NaOtBu.
-
The reaction temperature or time may need to be increased.
-
The ligand may not be suitable for the specific substrate combination.
-
-
Side Reactions:
-
Hydrodehalogenation of the aryl halide can occur, especially with primary amines, but is less common in diaryl ether synthesis.[1]
-
Homocoupling of the aryl halide can be a competing reaction.
-
-
Safety:
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Strong bases like NaOtBu are corrosive and moisture-sensitive.
-
Many organic solvents are flammable.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Conclusion
The Buchwald-Hartwig amination reaction has been successfully adapted for the synthesis of diaryl ethers, offering a mild, efficient, and broadly applicable methodology. The careful selection of the catalyst system, base, and solvent is critical for achieving high yields and purity. The protocols and data presented here provide a solid foundation for researchers to apply this powerful transformation in their own synthetic endeavors, particularly in the context of drug discovery and development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of substituted aniline compounds using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Aniline and its derivatives are crucial intermediates in the manufacturing of a wide range of products, including dyes, polymers, pharmaceuticals, and agrochemicals.[1] Their potential toxicity and environmental impact necessitate sensitive and accurate analytical methods for their quantification.[2][3]
Principle and Applications
Reversed-phase HPLC is a powerful technique for the separation and quantification of aniline derivatives. The method relies on the partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase. By adjusting the mobile phase composition, a high degree of separation can be achieved for various substituted anilines. This application note details a generalized yet robust method applicable to a range of aniline homologs and isomers.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column is commonly used. A typical configuration is 150 mm x 4.6 mm I.D. with 5 µm particles.[4]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid or other suitable buffer components
-
Aniline standards (high purity)
-
Preparation of Mobile Phase and Standards
-
Mobile Phase Preparation: A common mobile phase is a mixture of methanol or acetonitrile and water.[4][5] For example, a 60:40 (v/v) mixture of methanol and water can be effective.[4] For ion-pair chromatography, a buffer such as 20mM phosphate buffer at pH 2.5 containing an ion-pairing agent like 5mM 1-hexanesulfonic acid can be used with methanol in a 65:35 ratio.[6][7] The mobile phase should be filtered and degassed prior to use.
-
Standard Solution Preparation: Prepare a stock solution of 1 mg/mL of each aniline standard in methanol.[6] From the stock solution, prepare a series of working standards by serial dilution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/L).[2]
Chromatographic Conditions
The following are typical starting conditions that may require optimization for specific applications:
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm[4] |
| Mobile Phase | Methanol:Water (60:40, v/v)[4] |
| Flow Rate | 1.0 mL/min[4][6] |
| Column Temperature | 30 °C[4] |
| Detection Wavelength | 254 nm[4] (or 190 nm for higher sensitivity to aniline[8]) |
| Injection Volume | 10 µL[8] |
Sample Preparation
-
For Water Samples: For trace analysis, pre-concentration using on-line or off-line solid-phase extraction (SPE) may be necessary to achieve the required sensitivity.[2][3]
-
For Other Matrices: A suitable extraction method should be developed to isolate the aniline compounds from the sample matrix, followed by dissolution in the mobile phase.
Data Analysis
Identify the peaks in the chromatogram based on the retention times of the standards. Construct a calibration curve by plotting the peak area versus the concentration of each standard. Use the linear regression equation from the calibration curve to quantify the aniline compounds in the samples.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data obtained from the HPLC analysis of substituted anilines under various conditions.
Table 1: Chromatographic Parameters for Selected Aniline Compounds.
| Compound | Retention Time (min) |
| Aniline | 4.94[8] |
| N-methylaniline | 5.76[8] |
Conditions: C18 column (250 mm x 4.6 mm, 5 µm), Acetonitrile:Water (70:30), 0.7 mL/min, 30°C, UV at 190 nm.[8]
Table 2: Method Performance Data.
| Parameter | Aniline | 2-Nitroaniline |
| Linearity Range (ppb) | 0-800 | 0-800 |
| Recovery (%) | 97.5 - 101.66 | 96.67 - 102.22 |
| RSD (%) | < 4.7 | < 4.83 |
| LOD (µg/mL) | 0.03 - 0.062 | 0.03 - 0.062 |
| LOQ (µg/mL) | 0.25 - 0.57 | 0.25 - 0.57 |
Data obtained using a derivatization method with fluorescence detection.[9]
Experimental Workflow and Signaling Pathways
The logical flow of the HPLC analysis of substituted anilines is depicted in the following diagram.
Caption: Experimental workflow for HPLC analysis of substituted anilines.
Conclusion
The described HPLC method provides a reliable and robust approach for the separation and quantification of substituted aniline compounds. The protocol can be adapted to specific analytical needs by optimizing the mobile phase, column, and detection parameters. The provided quantitative data serves as a reference for method validation and performance evaluation.
References
- 1. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Chromatogram Detail [sigmaaldrich.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aniline and its derivatives are crucial intermediates in the synthesis of a wide range of industrial chemicals, including dyes, pharmaceuticals, and polymers.[1][2] Due to their potential toxicity and environmental persistence, robust analytical methods for their characterization and quantification are essential.[3][4] This application note provides a detailed protocol for the sensitive and selective analysis of aniline derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodologies cover sample preparation from various matrices, optional derivatization for enhanced volatility and detection, and optimized GC-MS parameters for both qualitative and quantitative analysis.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For the analysis of aniline derivatives, GC-MS offers high resolution and sensitivity.[3][5] The polarity of some aniline compounds can present challenges for direct GC analysis, often necessitating a derivatization step to improve their chromatographic behavior.[6][7] This protocol outlines both direct and derivatization-based approaches for the comprehensive characterization of aniline derivatives.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix.
a) Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Serum, Groundwater)
This method is suitable for extracting aniline and its derivatives from liquid matrices.
-
Adjust the pH of the aqueous sample to >11 using 1.0 M Sodium Hydroxide (NaOH).[8]
-
For serum samples, add an internal standard such as N-methylaniline.[1][2]
-
Extract the sample with a suitable organic solvent like chloroform or methylene chloride.[1][2][8] Perform the extraction three times with a solvent-to-sample ratio of 1:5 (v/v).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen.
-
The extract is now ready for derivatization or direct GC-MS analysis.
b) Accelerated Solvent Extraction (ASE) for Solid Samples (e.g., Soil, Sediments)
ASE is a rapid and efficient method for extracting analytes from solid matrices.[5][9]
-
Mix the solid sample (e.g., 10 g of soil) with a drying agent like diatomaceous earth.[10]
-
Place the mixture into an extraction cell.
-
Perform the extraction using an ASE system with a solvent mixture such as methylene chloride/acetone (1:1).[8]
-
Concentrate the collected extract using a nitrogen evaporator.
-
The extract can then be subjected to cleanup procedures if necessary, followed by GC-MS analysis.
c) Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Anilines in Solids
This technique is ideal for the analysis of volatile aniline derivatives in soil and sediment samples.[11]
-
Place the sample (e.g., 2 g of quartz sand) into a headspace vial.[11]
-
Add a saturated sodium chloride solution to enhance the partitioning of analytes into the headspace. Adjust the pH to 12.[11]
-
Expose an 85 µm CAR-PDMS SPME fiber to the headspace of the sample at 75°C for 55 minutes.[11]
-
Desorb the analytes from the fiber in the GC injector.
Derivatization (Optional)
For certain aniline derivatives, derivatization can improve peak shape and sensitivity.
a) Acylation with 4-Carbethoxyhexafluorobutyryl Chloride [1]
-
To the dried extract from the sample preparation step, add 50 µL of 4-carbethoxyhexafluorobutyryl chloride.[1]
-
Evaporate the excess derivatizing reagent under a stream of nitrogen.[1]
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS injection.[1]
b) Acylation with 2,2,2-Trichloroethyl Chloroformate [2]
-
To the dried extract, add 50 µL of 2,2,2-trichloroethyl chloroformate.[2]
-
After the reaction, evaporate the excess reagent.
-
Reconstitute the residue in 50 µL of chloroform for analysis.[2]
GC-MS Analysis
The following are typical GC-MS parameters. Optimization may be required for specific aniline derivatives.
a) Gas Chromatography (GC) Conditions
| Parameter | Value |
| Column | HP-INNOWAX polar column or equivalent (30 m x 0.25 mm, 0.25 µm)[11] |
| Injector Temperature | 280 °C[10] |
| Injection Mode | Splitless (1 µL injection volume)[10] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[10] |
| Oven Program | Initial temperature 35°C for 2 min, ramp to 150°C at 15°C/min, hold for 5 min, then ramp to 190°C at 3°C/min and hold for 2 min.[10] |
b) Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ion Source Temperature | 230 °C[10] |
| Quadrupole Temperature | 150 °C[10] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
| Data Acquisition | Full scan mode for qualitative analysis and SIM mode for quantitative analysis.[10] |
Quantitative Data
The following tables summarize key quantitative data for the analysis of aniline and its derivatives.
Table 1: Linearity and Detection Limits of Derivatized Aniline in Serum
| Derivatizing Agent | Linearity Range (mg/L) | Limit of Detection (LOD) (mg/L) | Reference |
| 4-Carbethoxyhexafluorobutyryl Chloride | 0.5 - 25.0 | 0.1 | [1] |
| 2,2,2-Trichloroethyl Chloroformate | 0.5 - 25.0 | 0.1 | [2] |
Table 2: Characteristic Mass Fragments of Aniline and its Derivatized Forms
| Compound | Quantitative Ion (m/z) | Auxiliary Ions (m/z) | Reference |
| Aniline (underivatized) | 93 | 65, 66 | [9][10][12] |
| Aniline-4-carbethoxyhexafluorobutyryl derivative | 343 (Molecular Ion) | - | [1] |
| N-methylaniline-4-carbethoxyhexafluorobutyryl derivative | 357 (Molecular Ion) | - | [1] |
| Aniline-2,2,2-trichloroethyl chloroformate derivative | 267, 269 (Molecular Ions) | - | [2] |
| N-methylaniline-2,2,2-trichloroethyl chloroformate derivative | 281, 283 (Molecular Ions) | - | [2] |
Data Analysis and Interpretation
Qualitative identification of aniline derivatives is achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of authentic standards. For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target analyte against its concentration. The concentration of the analyte in the sample is then determined from this curve.
Workflow Diagram
Caption: GC-MS workflow for aniline derivative analysis.
Conclusion
The GC-MS protocols detailed in this application note provide a robust framework for the sensitive and selective characterization of aniline and its derivatives in various matrices. The choice between direct analysis and derivatization allows for flexibility depending on the specific analytes and research needs. The provided quantitative data and workflow serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of these important chemical compounds.
References
- 1. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Item - Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. Determination of Aniline in Soil by ASE/GC-MS [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. epa.gov [epa.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Methyl-2-(4-methylphenoxy)aniline as a Chemical Intermediate
A Note on Chemical Identity: The information provided herein pertains to 5-Methyl-2-(4-methylphenoxy)aniline (CAS No. 767222-91-3) . It is presumed that this is the compound of interest, as extensive searches for "4-Methyl-2-(4-methylphenoxy)aniline" did not yield specific results, suggesting a possible typographical error in the position of the methyl group on the aniline ring.
These application notes are intended for researchers, scientists, and drug development professionals. They provide an overview of the potential applications of 5-Methyl-2-(4-methylphenoxy)aniline as a chemical intermediate and include a detailed protocol for its synthesis.
Overview and Potential Applications
5-Methyl-2-(4-methylphenoxy)aniline is a substituted diaryl ether amine. Based on its structural motifs and classification as a bioactive small molecule, it holds potential as a key building block in the synthesis of more complex molecules.[1] The aniline functional group is a versatile handle for a variety of chemical transformations, including diazotization, acylation, and alkylation, making it a valuable intermediate in several fields.[2][3]
Potential applications include:
-
Pharmaceutical Synthesis: Aniline derivatives are crucial intermediates in the development of a wide range of pharmaceuticals.[4][5] This compound could serve as a precursor for novel therapeutic agents.
-
Agrochemical Development: The related compound, 4-(4-methylphenoxy)benzylamine, is a known intermediate in the synthesis of pyrazole insecticides and acaricides.[6] This suggests that 5-Methyl-2-(4-methylphenoxy)aniline could be explored for the development of new agrochemicals.
-
Material Science: Aromatic amines are used in the synthesis of polymers and dyes.[4] The specific substitution pattern of this molecule could be leveraged to create materials with tailored electronic or photophysical properties.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of 5-Methyl-2-(4-methylphenoxy)aniline.
| Property | Value | Reference |
| CAS Number | 767222-91-3 | [1][7] |
| Molecular Formula | C₁₄H₁₅NO | [1][7] |
| Molecular Weight | 213.27 g/mol | [7] |
| Appearance | Not specified (likely solid or oil) | |
| Solubility | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified |
Experimental Protocols
The following protocol details a common synthetic route to prepare substituted anilines like 5-Methyl-2-(4-methylphenoxy)aniline, which involves the reduction of the corresponding nitro compound. This is a plausible method for its synthesis in a research setting.[7]
Protocol: Synthesis of 5-Methyl-2-(4-methylphenoxy)aniline via Nitro Reduction
Objective: To synthesize 5-Methyl-2-(4-methylphenoxy)aniline from its nitro precursor, 4-Methyl-1-(4-methylphenoxy)-2-nitrobenzene.
Materials:
-
4-Methyl-1-(4-methylphenoxy)-2-nitrobenzene
-
Zinc powder (Zn)
-
Acetic acid (CH₃COOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl, for workup adjustment if necessary)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plate and chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add 4-Methyl-1-(4-methylphenoxy)-2-nitrobenzene (1.0 eq).
-
Add ethyl acetate as the solvent.
-
Cool the mixture in an ice bath to 0 °C.
-
-
Reagent Addition:
-
Slowly add acetic acid to the mixture while stirring.
-
Portion-wise, add zinc powder to the reaction mixture, maintaining the temperature below 20 °C.
-
-
Reaction:
-
After the addition of zinc is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup:
-
Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and other solids.
-
Wash the filter cake with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
-
Expected Outcome: 5-Methyl-2-(4-methylphenoxy)aniline as the final product. The yield and purity should be determined by standard analytical techniques (e.g., NMR, mass spectrometry).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent use of 5-Methyl-2-(4-methylphenoxy)aniline as a chemical intermediate.
Caption: Workflow for the synthesis and application of 5-Methyl-2-(4-methylphenoxy)aniline.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 5. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]
- 6. Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel - Eureka | Patsnap [eureka.patsnap.com]
- 7. 5-METHYL-2-(4-METHYLPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 4-Methyl-2-(4-methylphenoxy)aniline in Drug Discovery
A comprehensive search of scientific literature and chemical databases reveals no specific applications or published research related to the direct use of 4-Methyl-2-(4-methylphenoxy)aniline in drug discovery. While this specific molecule does not appear to be a focus of current research, its structural motifs—a substituted aniline and a phenoxy group—are present in a variety of biologically active compounds. This suggests that while data on the parent compound is unavailable, its core structure is relevant to medicinal chemistry.
This document, therefore, provides an overview of the applications of structurally related compounds and general protocols that would be applicable for the initial screening and evaluation of a novel compound like this compound, should it be synthesized for research purposes.
Overview of Structurally Related Compounds in Drug Discovery
The core structure of this compound is a diaryl ether with an amine substituent. Derivatives containing the anilino-phenoxy backbone have been investigated for various therapeutic applications, primarily in oncology.
Table 1: Examples of Structurally Related Compounds and Their Biological Activities
| Compound Class | Example Compound | Biological Target/Activity | Therapeutic Area | Reference |
| 2-Morpholino-4-anilinoquinolines | 4-(4-(2-Morpholinoquinolin-4-ylamino)phenoxy)-N-methylpyridine-2-carboxamide | Anticancer activity against HepG2 cells, induces G0/G1 cell cycle arrest | Oncology | [1] |
| Phenoxy-N-phenylanilines | 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline | c-Myc inhibitor, induces apoptosis and cell cycle arrest | Oncology (Colorectal Cancer) | [2] |
| 4-Anilino-2-phenylquinolines | 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | Cytotoxicity against various cancer cell lines | Oncology | [3] |
| Substituted Anilino-podophyllotoxins | 4β-(substituted anilino)-4-desoxypodophyllotoxin derivatives | DNA topoisomerase II inhibitors | Oncology | [4][5] |
| 4-Anilinoquinazolines | 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazoline derivatives | EGFR inhibitors with activity under hypoxic conditions | Oncology | [6] |
Hypothetical Screening Workflow for this compound
Should this compound be synthesized for drug discovery purposes, a logical first step would be to screen it for biological activity, drawing inspiration from the activities of structurally similar molecules.
Caption: A hypothetical workflow for the initial biological evaluation of a novel compound.
General Experimental Protocols
The following are generalized protocols that could be adapted for the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of a compound on cultured cancer cells.
Materials:
-
Human cancer cell line (e.g., HepG2, HT29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase, such as EGFR.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 384-well plate, add the test compound, the kinase, and the kinase substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves measuring the amount of ADP produced.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
While there is no direct data on the application of this compound in drug discovery, the prevalence of its core structural elements in known anticancer agents suggests that it could be a candidate for synthesis and biological evaluation. The provided hypothetical screening workflow and generalized protocols offer a starting point for researchers interested in investigating the potential of this and other novel chemical entities. Further research would be required to determine if this specific compound possesses any meaningful biological activity.
References
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor agents. 124. New 4 beta-substituted aniline derivatives of 6,7-O,O-demethylene-4'-O-demethylpodophyllotoxin and related compounds as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor agents. 194. Synthesis and biological evaluations of 4-beta-mono-, -di-, and -trisubstituted aniline-4'-O-demethyl-podophyllotoxin and related compounds with improved pharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biological Screening of Aniline Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline and its derivatives are a class of aromatic amines widely used in the synthesis of various industrial chemicals, dyes, pesticides, and pharmaceuticals. However, their potential toxicity, including cytotoxicity, genotoxicity, and carcinogenicity, necessitates thorough biological screening.[1] This document provides a comprehensive set of protocols for the initial biological evaluation of aniline compounds, focusing on assays for cytotoxicity, genotoxicity, and the elucidation of underlying toxicological mechanisms. Aniline itself can induce oxidative and nitrosative stress and has been shown to be mutagenic and carcinogenic.[2] Many aniline derivatives require metabolic activation to exert their genotoxic effects, a critical consideration in assay selection and design.
The primary toxicity of aniline is characterized by damage to erythrocytes, leading to methemoglobinemia.[2] Furthermore, aniline exposure is associated with iron overload and the induction of oxidative stress, which can cause damage to DNA, proteins, and lipids.[2][3] This oxidative stress is a key initiator of downstream signaling events that contribute to cellular damage and tumorigenesis.[3]
Key Experimental Protocols
This section details the methodologies for three key assays to assess the biological activity of aniline compounds: the MTT assay for cytotoxicity, the Ames test for mutagenicity, and the Comet assay for DNA damage.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the aniline test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to detect the mutagenic potential of chemical compounds.[6][7] It utilizes histidine-auxotrophic strains of Salmonella typhimurium that will only grow in a histidine-free medium if a reverse mutation occurs.[6][8] Many aniline compounds are pro-mutagens and require metabolic activation; therefore, the inclusion of a liver S9 fraction is crucial.[9]
Protocol:
-
Bacterial Culture: Inoculate the desired Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) into nutrient broth and incubate overnight at 37°C with shaking.[10]
-
Metabolic Activation (S9 Mix): Prepare the S9 mix containing S9 fraction from Aroclor 1254-induced rat liver, buffer, and cofactors (e.g., NADP and glucose-6-phosphate).[9] Keep the S9 mix on ice.
-
Plate Incorporation Assay:
-
To a sterile tube, add 2 mL of molten top agar (kept at 45°C).
-
Add 100 µL of the overnight bacterial culture.[6]
-
Add 100 µL of the test aniline compound at various concentrations.
-
Add 500 µL of S9 mix (for assays with metabolic activation) or buffer (for assays without metabolic activation).[6]
-
Include a negative control (vehicle) and positive controls (e.g., 2-anthramine with S9 mix, sodium azide without S9 mix).[6]
-
-
Plating and Incubation: Vortex the tube gently and pour the contents onto a minimal glucose agar plate.[6] Distribute the top agar evenly. Incubate the plates in the dark at 37°C for 48-72 hours.[10]
-
Colony Counting: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
Comet Assay for DNA Damage
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[11][12] It is based on the principle that damaged DNA fragments will migrate out of the nucleus under electrophoresis, forming a "comet" shape.[13]
Protocol:
-
Cell Preparation: Treat cells in culture with the aniline compounds for a specified period. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix the cell suspension with low melting point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA. This is typically done overnight at 4°C.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) for 20-30 minutes to allow the DNA to unwind.[14]
-
Electrophoresis: Apply a voltage of approximately 25 V for 20-30 minutes.[14]
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.[13]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.
Data Presentation
Quantitative data from the screening assays should be summarized in clear and concise tables to facilitate comparison between different aniline compounds and concentrations.
Table 1: Cytotoxicity of Aniline Compounds (MTT Assay)
| Compound | Concentration (µM) | Cell Viability (%) | IC₅₀ (µM) |
| Aniline | 10 | 95.2 ± 4.1 | |
| 50 | 78.5 ± 5.3 | ||
| 100 | 52.1 ± 3.8 | 98.5 | |
| Derivative A | 10 | 88.9 ± 6.2 | |
| 50 | 65.4 ± 4.9 | ||
| 100 | 35.7 ± 2.5 | 75.2 | |
| Derivative B | 10 | 99.1 ± 2.5 | |
| 50 | 96.8 ± 3.1 | ||
| 100 | 92.3 ± 4.0 | >100 |
Data are presented as mean ± standard deviation.
Table 2: Mutagenicity of Aniline Compounds (Ames Test)
| Compound | Strain | Concentration (µ g/plate ) | Metabolic Activation (S9) | Number of Revertant Colonies | Mutagenic Index |
| Vehicle | TA98 | - | + | 25 ± 4 | 1.0 |
| TA100 | - | + | 120 ± 15 | 1.0 | |
| Aniline | TA100 | 50 | + | 255 ± 22 | 2.1 |
| 100 | + | 480 ± 35 | 4.0 | ||
| Derivative A | TA98 | 50 | + | 150 ± 18 | 6.0 |
| 100 | + | 320 ± 29 | 12.8 |
Mutagenic Index = (Number of revertants in test plate) / (Number of revertants in vehicle control plate). A compound is considered mutagenic if the mutagenic index is ≥ 2.
Table 3: DNA Damage Induced by Aniline Compounds (Comet Assay)
| Compound | Concentration (µM) | Tail Moment (Mean ± SD) | % DNA in Tail (Mean ± SD) |
| Vehicle | - | 1.2 ± 0.4 | 3.5 ± 1.1 |
| Aniline | 50 | 8.5 ± 2.1 | 15.2 ± 3.5 |
| 100 | 15.3 ± 3.8 | 28.9 ± 5.2 | |
| Derivative A | 50 | 12.1 ± 2.9 | 22.4 ± 4.8 |
| 100 | 25.6 ± 4.5 | 45.1 ± 6.3 |
Signaling Pathways and Experimental Workflows
Aniline-Induced Oxidative Stress Signaling Pathway
Aniline and its metabolites can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[2] This triggers a cascade of intracellular signaling events, primarily involving the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3] Activation of these pathways can lead to the transcription of pro-inflammatory cytokines and contribute to cellular damage and fibrosis.[3]
Caption: Aniline-induced oxidative stress signaling cascade.
Experimental Workflow for Biological Screening
The following diagram illustrates a logical workflow for the tiered biological screening of aniline compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 8. d-nb.info [d-nb.info]
- 9. scienceopen.com [scienceopen.com]
- 10. Assessment of aniline derivatives-induced DNA damage in the liver cells of B6C3F1 mice using the alkaline single cell gel electrophoresis ('comet') assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]
Application Notes and Protocols: In Vitro Cytotoxicity of 4-Methyl-2-(4-methylphenoxy)aniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive framework for assessing the in vitro cytotoxicity of the novel aromatic amine, 4-Methyl-2-(4-methylphenoxy)aniline. Due to the limited specific toxicological data available for this particular compound, this document outlines generalized yet detailed protocols for standard cytotoxicity assays and discusses the expected toxicological profile based on the broader class of aromatic amines. The provided methodologies and theoretical background will enable researchers to design and execute robust experiments to determine the cytotoxic potential of this compound.
Aromatic amines are a class of chemicals known for their potential to cause adverse health effects, including mutagenicity and carcinogenicity, often following metabolic activation. Therefore, a thorough in vitro toxicological assessment is a critical step in the safety evaluation of any new aromatic amine derivative.
General Toxicological Profile of Aromatic Amines
Aromatic amines are generally recognized for their potential genotoxicity. The mechanism often involves metabolic activation, primarily by cytochrome P450 enzymes in the liver, which convert the amines into reactive N-hydroxy metabolites. These intermediates can then be further metabolized to form highly reactive nitrenium ions, which can bind to DNA and proteins, leading to mutations and cellular damage. The Ames test is a common assay used to assess the mutagenic potential of aromatic amines[1]. Some aromatic amines have been shown to induce sister chromatid exchanges in vitro, further indicating their genotoxic potential[2]. Given this, it is plausible that this compound may exhibit similar toxicological properties.
Experimental Protocols
Two of the most common and reliable methods for assessing in vitro cytotoxicity are the MTT and LDH assays. These assays measure different cellular endpoints and, when used in conjunction, can provide a more complete picture of a compound's cytotoxic effects.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
Human hepatoma cell line (e.g., HepG2) or other relevant cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
After incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: LDH (Lactate Dehydrogenase) Release Assay for Cytotoxicity
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. It is an indicator of cell membrane integrity.
Materials:
-
Human hepatoma cell line (e.g., HepG2) or other relevant cell line
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Commercially available LDH cytotoxicity assay kit (e.g., from ThermoFisher Scientific or Promega)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is advisable to run the MTT and LDH assays on parallel plates prepared at the same time.
-
-
Sample Collection:
-
After the desired incubation period with the test compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate. This supernatant contains the released LDH.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions provided with the kit.
-
Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
-
Measurement:
-
Measure the absorbance at the wavelength specified in the kit's protocol (e.g., 490 nm) using a microplate reader.
-
-
Controls and Data Analysis:
-
Include a negative control (vehicle-treated cells for spontaneous LDH release) and a positive control (cells treated with a lysis buffer provided in the kit for maximum LDH release).
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Plot the percentage of cytotoxicity against the compound concentration.
-
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured table to facilitate comparison.
| Concentration (µM) | Cell Viability (%) - MTT Assay (48h) | % Cytotoxicity - LDH Assay (48h) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| IC50 (µM) |
This table is a template. The actual concentrations should be determined based on preliminary range-finding experiments.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro cytotoxicity testing.
Generalized Signaling Pathway for Aromatic Amine Genotoxicity
Caption: Generalized pathway for aromatic amine-induced genotoxicity.
References
Application Notes and Protocols for Novel Diaryl Ether Compounds with Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of novel diaryl ether compounds. This document includes a summary of their activity, detailed experimental protocols for their evaluation, and diagrams illustrating their mechanism of action and a typical drug discovery workflow.
Data Presentation: Antimicrobial Activity of Novel Diaryl Ether Compounds
The antimicrobial efficacy of various novel diaryl ether compounds has been evaluated against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key parameter for assessing antimicrobial activity. The following tables summarize the MIC values for different classes of diaryl ether compounds.
Table 1: Antibacterial Activity of Dicationic Diaryl Ether Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Bis-indole diphenyl ether 19 | MRSA | 0.06 | [1] |
| Piperidinyl compound 9e | MRSA | 0.5 | [1] |
| Piperidinyl compound 9e | VRE | 1 | [1] |
| Thiomorpholinyl compound 9l | MRSA | 1 | [1] |
| Thiomorpholinyl compound 9l | VRE | 2 | [1] |
Table 2: Antibacterial Activity of Thymol-Based Diaryl Ether Derivatives
| Compound | Target Organism | MIC (µM) | Reference |
| Compound 3i | P. aeruginosa | 12.5 | [2][3] |
| Compound 3i | MRSA | 50.0 | [2][3] |
| Aryl-azo-thymol derivative | MRSA | 40 µg/mL | [3] |
| Compound 1 | S. aureus | 7.8 µg/mL | [4] |
| Compound 1 | B. cereus | 7.8 µg/mL | [4] |
| Compound 1 | B. thuringiensis | 3.9 µg/mL | [4] |
| Compound 1 | E. coli | 15.6 µg/mL | [4] |
| Compound 1 | S. enterica | 15.6 µg/mL | [4] |
| Compound 5 | S. aureus | 7.8 µg/mL | [4] |
| Compound 5 | B. cereus | 3.9 µg/mL | [4] |
| Compound 5 | B. thuringiensis | 7.8 µg/mL | [4] |
| Compound 5 | E. coli | 15.6 µg/mL | [4] |
| Compound 5 | S. enterica | 7.8 µg/mL | [4] |
Table 3: Antifungal Activity of Diaryl Ether Derivatives
| Compound | Target Organism | Inhibition | Concentration | Reference |
| Compound a | F. graminearum | More effective than hymexazol | 50 µg/mL | |
| Compound b | F. oxysporum f. sp. vasinfectum | More effective than hymexazol | 50 µg/mL | |
| Compound e | F. oxysporum f. sp. cucumarinum | More effective than hymexazol | 50 µg/mL | |
| Compound g | F. graminearum | More effective than hymexazol | 50 µg/mL | |
| Compound k | F. oxysporum f. sp. vasinfectum | More effective than hymexazol | 50 µg/mL |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of results.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Diaryl ether compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (bacterial suspension without antimicrobial agent)
-
Negative control (broth medium only)
-
Standard antibiotic for quality control
Procedure:
-
Prepare serial two-fold dilutions of the diaryl ether compounds in the broth medium directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Include a positive control (inoculum in broth without any compound) and a negative control (broth only) on each plate.
-
Seal the plates and incubate at 37°C for 16-20 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile filter paper disks (6 mm in diameter)
-
Diaryl ether compounds of known concentration
-
Forceps
-
Incubator
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for a few minutes.
-
Using sterile forceps, place filter paper disks impregnated with a known concentration of the diaryl ether compound onto the agar surface. Ensure the disks are placed firmly to make complete contact with the agar.
-
Incubate the plates at 37°C for 16-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.
Poisoned Food Technique for Antifungal Activity
This technique is used to evaluate the fungistatic or fungicidal activity of compounds against filamentous fungi.
Materials:
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile Petri plates
-
Diaryl ether compounds dissolved in a suitable solvent
-
Fungal cultures
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare the PDA medium and sterilize it by autoclaving.
-
Allow the medium to cool to approximately 45-50°C.
-
Add the desired concentration of the diaryl ether compound to the molten PDA and mix thoroughly.
-
Pour the "poisoned" agar into sterile Petri plates and allow it to solidify. A control plate without the test compound should also be prepared.
-
From the periphery of a young, actively growing fungal culture, cut a small disc (e.g., 5 mm diameter) using a sterile cork borer.
-
Place the fungal disc in the center of both the poisoned and control agar plates.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days, until the fungal growth in the control plate has reached the edge of the plate.
-
Measure the diameter of the fungal colony on both the control and treated plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((dc - dt) / dc) * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
Mandatory Visualizations
Mechanism of Action: Inhibition of Bacterial Fatty Acid Synthesis
A primary mechanism of action for many antimicrobial diaryl ether compounds is the inhibition of the enoyl-acyl carrier protein reductase (ENR), a key enzyme in the bacterial fatty acid synthesis II (FASII) pathway. This pathway is essential for the biosynthesis of fatty acids, which are critical components of bacterial cell membranes. By inhibiting ENR (such as InhA in Mycobacterium tuberculosis or FabV in other bacteria), diaryl ethers disrupt membrane integrity and lead to bacterial cell death.
Caption: Inhibition of the bacterial FASII pathway by novel diaryl ether compounds.
Experimental Workflow: Antimicrobial Drug Discovery
The discovery and development of novel antimicrobial agents typically follow a structured workflow, from initial screening of a compound library to the identification and optimization of lead compounds.
Caption: A typical workflow for antimicrobial drug discovery and development.
References
- 1. Synthesis and structure-activity relationship of dicationic diaryl ethers as novel potent anti-MRSA and anti-VRE agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria [frontiersin.org]
- 3. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ullmann Diaryl Ether Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in the Ullmann diaryl ether synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Ullmann diaryl ether synthesis is resulting in a low or no yield. What are the most common causes?
Low yields in Ullmann couplings can stem from several factors. The primary aspects to investigate are the reactants' purity, the choice of catalyst, ligand, base, and solvent, and the reaction temperature. The electronic properties of your specific aryl halide and phenol are also crucial; electron-poor aryl halides and electron-rich phenols generally give higher yields.
Q2: How do I choose the right copper catalyst for my reaction?
Copper(I) salts such as CuI, CuBr, and Cu₂O are the most commonly used and effective catalysts.[1] For instance, an air-stable Cu(I) catalyst, CuIPPh₃, has been used effectively at 5 mol % in non-polar solvents. The choice may also depend on the specific ligands and substrates you are using. In some cases, nano-sized metal catalysts can also promote rapid C-O bond formation under milder conditions.[2]
Q3: The reaction is not proceeding to completion. What role does the ligand play, and which one should I use?
Ligands are crucial for accelerating the reaction and enabling milder reaction conditions.[1][3] N,N- and N,O-chelating ligands are known to be effective.[3] A screening of 56 multidentate ligands showed that N,N-dimethylglycine (L1) provided high catalytic activity.[3][4] Other effective ligands include salicylaldoxime and dimethylglyoxime.[1] The choice of ligand can be substrate-dependent, and screening may be necessary for novel substrates.
Q4: I am observing significant side reactions. Could the base be the issue?
The choice and strength of the base are critical. Inexpensive bases like K₂CO₃ can be effective, particularly in non-polar solvents like toluene or xylene. For reactions in polar aprotic solvents like acetonitrile, Cs₂CO₃ is often the base of choice.[1] The solubility and hardness of the base can significantly impact the yield.[5] For instance, in a study using toluene, potassium carbonate gave the highest yield compared to cesium or sodium carbonate.[5]
Q5: How does the solvent affect the reaction outcome?
The solvent choice is highly dependent on the catalyst and base system. Non-polar solvents such as toluene and o-xylene have been shown to be effective, particularly with K₂CO₃ as the base.[5] In contrast, more polar solvents like NMP (N-Methyl-2-pyrrolidone) can be highly ineffective with certain catalyst systems.[5] Acetonitrile is another effective solvent, often used in combination with Cs₂CO₃.[1]
Q6: My starting materials are sterically hindered. How can I improve the yield?
For sterically hindered substrates, specific ligand and catalyst systems have been developed. The use of certain multidentate ligands can facilitate the coupling of sterically demanding partners.[1] Additionally, increasing the reaction temperature and the concentration of reagents can sometimes overcome steric hindrance and improve product yield.[5]
Q7: Are there any specific recommendations for the electronic properties of the substrates?
Yes, the electronic properties of both the aryl halide and the phenol significantly influence the reaction's success. The reaction is generally favored with:
-
Electron-poor aryl halides: The presence of electron-withdrawing groups on the aryl halide enhances the reaction rate.[5]
-
Electron-rich phenols: Conversely, electron-donating groups on the phenol promote the reaction.[5]
The presence of electron-withdrawing groups on the phenol can retard the reaction.[5]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies to guide your experimental design.
Table 1: Effect of Base on Diaryl Ether Synthesis in Toluene
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 58.3 |
| 2 | Cs₂CO₃ | 10 |
| 3 | Na₂CO₃ | 0 |
Reaction Conditions: 2-bromonaphthalene, p-cresol, Cu(I) catalyst (5 mol %), toluene, 100 °C. Data sourced from[5].
Table 2: Effect of Solvent on Diaryl Ether Synthesis
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | 58.3 |
| 2 | o-Xylene | 140 | 67.9 |
| 3 | NMP | 100 | 0 |
| 4 | Anisole | 100 | 0 |
| 5 | 1,4-Dioxane | 100 | 0 |
Reaction Conditions: 2-bromonaphthalene, p-cresol, CuIPPh₃ (5 mol %), K₂CO₃. Data sourced from[5].
Table 3: Ligand Screening for the Coupling of 4-bromoanisole and 4-methoxyphenol
| Entry | Ligand | Conversion (%) after 24h |
| 1 | N,N-dimethylglycine (L1) | 95 |
| 2 | L-Proline | 85 |
| 3 | Salicylaldoxime | 78 |
| 4 | Dimethylglyoxime | 75 |
Reaction Conditions: K₃PO₄ (2.0 equiv), CuI (10 mol %), ligand (10 mol %), acetonitrile, 80 °C. Data adapted from[3][4].
Experimental Protocols
General Procedure for Ullmann Diaryl Ether Synthesis in a Non-Polar Solvent
This protocol is adapted from a procedure utilizing an air-stable Cu(I) catalyst in toluene.[5]
-
Reactant Preparation: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), phenol (1.2 mmol), K₂CO₃ (2.0 mmol), and CuIPPh₃ (0.05 mmol, 5 mol %).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the reaction vessel.
-
Reaction Execution: Heat the mixture to 100-110 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Ullmann Diaryl Ether Synthesis
Caption: A typical experimental workflow for the Ullmann diaryl ether synthesis.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in Ullmann reactions.
References
- 1. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 2. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
Technical Support Center: Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-2-(4-methylphenoxy)aniline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
A plausible and common synthetic route to this compound involves a two-step process:
-
Step 1: Diaryl Ether Formation via a nucleophilic aromatic substitution, typically an Ullmann condensation or a Buchwald-Hartwig C-O coupling reaction. A common approach is the reaction of 2-bromo-4-methylnitrobenzene with p-cresol.
-
Step 2: Nitro Group Reduction of the resulting 4-methyl-2-(4-methylphenoxy)nitrobenzene to the target aniline.
This guide is structured around troubleshooting issues that may arise during these two key stages.
Step 1: Diaryl Ether Formation - Troubleshooting Side Reactions
Question 1: My reaction is producing a significant amount of a biaryl byproduct instead of the desired diaryl ether. What is causing this and how can I minimize it?
Answer: The formation of a biaryl byproduct, such as a biphenyl derivative, is a common side reaction in Ullmann-type couplings, arising from the homocoupling of the aryl halide starting material.
Troubleshooting:
-
Catalyst Choice: Ensure you are using a copper(I) source (e.g., CuI, CuBr) as this is generally more selective for C-O bond formation over C-C bond formation compared to copper(0).
-
Ligand Addition: The use of a chelating ligand, such as 1,10-phenanthroline or N,N-dimethylglycine, can accelerate the desired C-O coupling and suppress the homocoupling side reaction.
-
Reaction Temperature: High temperatures can promote the homocoupling reaction. If possible, try to run the reaction at the lowest effective temperature. This may require longer reaction times.
-
Purity of Copper Catalyst: Ensure the copper catalyst is not contaminated with other metals that might promote homocoupling.
Question 2: I am observing the formation of a de-halogenated arene (hydrodehalogenation) from my aryl halide starting material. How can I prevent this?
Answer: Hydrodehalogenation is a side reaction where the halogen on the aryl halide is replaced by a hydrogen atom. This can be caused by trace amounts of water or other proton sources in the reaction mixture, or by certain catalyst-ligand combinations.
Troubleshooting:
-
Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried. Use freshly distilled solvents and dry your starting materials in a vacuum oven if necessary. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Base Selection: The choice of base can influence this side reaction. If you are using a strong, non-nucleophilic base like sodium tert-butoxide, ensure it is of high purity. Sometimes, using a weaker base like potassium carbonate or cesium carbonate can mitigate this issue, although it may require higher temperatures or longer reaction times.
-
Ligand Effects: In Buchwald-Hartwig couplings, some phosphine ligands can promote hydrodehalogenation. If you suspect this is the case, consider screening different ligands.
Step 2: Nitro Group Reduction - Troubleshooting Side Reactions
Question 3: My final product is contaminated with colored impurities, and I suspect incomplete reduction or the formation of azo/azoxy compounds. How can I achieve a clean reduction?
Answer: The reduction of a nitro group to an amine can sometimes be incomplete, leaving behind nitroso or hydroxylamine intermediates. These intermediates can then react with each other to form colored azo or azoxy byproducts.
Troubleshooting:
-
Choice of Reducing Agent:
-
Catalytic Hydrogenation: This is often a very clean method. Ensure your catalyst (e.g., Raney nickel, Pd/C) is active and that the reaction is run under sufficient hydrogen pressure and for an adequate amount of time.
-
Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl): These are robust methods but can sometimes lead to the formation of chlorinated byproducts if not properly controlled. Ensure a sufficient excess of the metal and acid are used to drive the reaction to completion.
-
-
Reaction Conditions:
-
Temperature: For catalytic hydrogenation, ensure the temperature is optimal for the chosen catalyst. For metal/acid reductions, gentle heating may be required to initiate and sustain the reaction.
-
pH Control: During workup of metal/acid reductions, careful basification is required to precipitate the metal salts and liberate the free amine. Incomplete basification can lead to the product remaining as a salt.
-
-
Purification: If minor amounts of azo/azoxy compounds are formed, they can often be removed by column chromatography.
Data Presentation
| Reaction Step | Common Side Reaction | Potential Byproduct(s) | Key Troubleshooting Parameters |
| Diaryl Ether Formation | Homocoupling of Aryl Halide | Biaryl compounds | Catalyst (Cu(I) vs. Cu(0)), Ligand, Temperature |
| Hydrodehalogenation | De-halogenated arene | Anhydrous Conditions, Base Choice, Ligand Choice | |
| Nitro Group Reduction | Incomplete Reduction | Nitroso and hydroxylamine intermediates | Reducing Agent, Reaction Time, Catalyst Activity |
| Condensation of Intermediates | Azo and azoxy compounds | Reaction Temperature, Stoichiometry of Reducing Agent |
Experimental Protocols
Protocol 1: Synthesis of 4-methyl-2-(4-methylphenoxy)nitrobenzene (Diaryl Ether Formation via Ullmann Condensation)
-
To a dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-bromo-4-methylnitrobenzene (1.0 eq), p-cresol (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonia.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Nitro Group Reduction via Catalytic Hydrogenation)
-
Dissolve 4-methyl-2-(4-methylphenoxy)nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of Raney nickel or 10% Pd/C (typically 5-10 wt%).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound highlighting key steps and potential side reactions.
Caption: Troubleshooting logic for common issues in the synthesis of this compound.
Technical Support Center: Copper-Catalyzed C-O Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in copper-catalyzed C-O coupling reactions, a cornerstone of modern synthetic chemistry for the formation of diaryl ethers and other C-O bonded structures.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My copper-catalyzed C-O coupling reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a copper-catalyzed C-O coupling reaction can stem from several factors, ranging from the quality of reagents to the specific reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no yield in C-O coupling.
Detailed Checklist:
-
Reagent Quality and Purity:
-
Aryl Halide: The reactivity order is generally I > Br > Cl.[1] For less reactive aryl chlorides, harsher conditions or more specialized catalytic systems may be necessary.[2] Ensure the aryl halide is pure and free of contaminants.
-
Phenol/Alcohol: The nucleophile must be pure and dry. Trace amounts of water can hydrolyze the base and affect the reaction.
-
Solvent: Use anhydrous and degassed solvents. Polar aprotic solvents like DMF, DMSO, toluene, or acetonitrile are commonly used.[3] The choice of solvent can significantly impact the reaction's success.[3]
-
Base: The quality and particle size of inorganic bases can dramatically affect reaction rates and yields.[4] Ensure the base is finely powdered and anhydrous.
-
-
Catalyst System:
-
Copper Source: Copper(I) salts (e.g., CuI, CuBr, CuTc) are most common.[5] The purity of the copper source is critical; old or discolored CuI may be less active.[6]
-
Ligand: The choice of ligand is often crucial for a successful reaction.[4][7] For challenging substrates, a ligand is generally required to facilitate the catalytic cycle and prevent catalyst deactivation.[8] Newly developed ligands like oxalamides, picolinamides, and diamines have shown broad applicability.[6][9] In some cases, a ligand-free system can work, particularly with reactive substrates.[10]
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Typical loadings range from 1-10 mol%.
-
-
Reaction Conditions:
-
Temperature: Ullmann-type reactions often require elevated temperatures (80-140 °C).[10] However, excessively high temperatures can lead to side reactions and decomposition.
-
Base Selection: The base plays a critical role in deprotonating the phenol/alcohol.[10] Common inorganic bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.[3] The solubility of the base in the reaction solvent is an important factor to consider.[10]
-
Inert Atmosphere: Many copper-catalyzed reactions are sensitive to oxygen, which can oxidize the active Cu(I) species.[5] Assembling the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Issue 2: Prominent Side Reactions
Question: I am observing significant side products in my reaction, such as dehalogenation of the aryl halide or homocoupling of the phenol. How can I minimize these?
Answer:
Side reactions in copper-catalyzed C-O coupling are common and can often be mitigated by adjusting the reaction parameters.
Common Side Reactions and Solutions:
| Side Reaction | Potential Cause(s) | Suggested Solution(s) |
| Dehalogenation | High reaction temperatures; Presence of a hydrogen source (e.g., trace water, certain solvents); Inefficient catalytic cycle. | Lower the reaction temperature; Ensure anhydrous conditions; Screen different ligands to promote the desired coupling over dehalogenation. |
| Phenol Homocoupling | Presence of oxygen; High catalyst loading. | Thoroughly degas the solvent and maintain an inert atmosphere; Reduce the copper catalyst concentration. |
| Ligand Arylation | The ligand itself can sometimes be arylated, leading to catalyst deactivation. | Choose a more robust ligand that is less prone to arylation, such as certain diketone or diamine ligands.[4] |
Logical Diagram for Minimizing Side Reactions:
Caption: Strategies to mitigate common side reactions.
Frequently Asked Questions (FAQs)
Q1: Do I always need a ligand for a copper-catalyzed C-O coupling reaction?
A1: Not always, but it is highly recommended, especially for less reactive substrates or when aiming for milder reaction conditions.[7][10] Ligands accelerate the reaction, improve yields, and broaden the substrate scope by stabilizing the copper catalyst and facilitating key steps in the catalytic cycle.[8] For highly reactive aryl iodides, ligand-free conditions can sometimes be effective.[10]
Q2: What is the best copper source to use?
A2: Copper(I) salts such as CuI, CuBr, and Cu₂O are the most commonly used and generally give good results.[5] Copper(II) salts like CuSO₄ can also be used, often in the presence of a reducing agent to generate the active Cu(I) species in situ. The choice may depend on the specific reaction, but CuI is a very common starting point.
Q3: How do I choose the right base for my reaction?
A3: The choice of base is critical and depends on the pKa of the O-nucleophile and the solvent.[3] Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are widely used.[3] Cs₂CO₃ is often effective but more expensive. K₃PO₄ is a good, cost-effective alternative. The base should be strong enough to deprotonate the phenol or alcohol but not so strong as to cause side reactions.
Q4: My product is difficult to purify from the copper catalyst. What are the best methods for removal?
A4: Residual copper can be removed by several methods:
-
Aqueous Washes: Washing the organic layer with an aqueous solution of ammonia or ammonium chloride can complex the copper and extract it into the aqueous phase.
-
EDTA Wash: An aqueous wash with a solution of ethylenediaminetetraacetic acid (EDTA) is also effective at chelating and removing copper ions.
-
Filtration: Filtering the crude reaction mixture through a plug of silica gel or Celite can help remove insoluble copper species.
Q5: Can I run this reaction open to the air?
Data Presentation: Comparison of Reaction Parameters
Table 1: Effect of Different Ligands on the Yield of Diaryl Ether Synthesis
Reaction: 4-Chlorotoluene + Phenol -> 4-Methylphenyl phenyl ether
| Entry | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | None | 5 | K₃PO₄ | DMF | 120 | 24 | <10 |
| 2 | L-Proline | 5 | K₃PO₄ | DMSO | 110 | 24 | 78 |
| 3 | 1,10-Phenanthroline | 5 | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
| 4 | N,N'-Dimethylethylenediamine | 5 | K₂CO₃ | Dioxane | 100 | 24 | 92 |
| 5 | Picolinic Acid | 5 | K₃PO₄ | DMSO | 90 | 24 | 95 |
Table 2: Influence of Base on the Yield of Diaryl Ether Synthesis
Reaction: Iodobenzene + 4-methoxyphenol -> 4-Methoxyphenyl phenyl ether
| Entry | Base (2 equiv.) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | CuI (5 mol%), 1,10-Phenanthroline (10 mol%) | Toluene | 110 | 24 | 75 |
| 2 | K₃PO₄ | CuI (5 mol%), 1,10-Phenanthroline (10 mol%) | Toluene | 110 | 24 | 88 |
| 3 | Cs₂CO₃ | CuI (5 mol%), 1,10-Phenanthroline (10 mol%) | Toluene | 110 | 18 | 95 |
| 4 | t-BuOK | CuI (5 mol%), 1,10-Phenanthroline (10 mol%) | Toluene | 110 | 12 | 91 |
| 5 | Na₂CO₃ | CuI (5 mol%), 1,10-Phenanthroline (10 mol%) | Toluene | 110 | 24 | 62 |
Experimental Protocols
General Procedure for Copper-Catalyzed Diaryl Ether Synthesis:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the copper catalyst (e.g., CuI, 5 mol%), the ligand (e.g., 1,10-phenanthroline, 10 mol%), the base (e.g., K₃PO₄, 2 equivalents), and the aryl halide (1 equivalent).
-
Seal the vessel with a septum or screw cap.
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Under a positive flow of inert gas, add the phenol (1.2 equivalents) and the anhydrous, degassed solvent (e.g., DMSO, 0.5 M concentration with respect to the aryl halide) via syringe.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel. If significant copper salts are present, wash the organic layer with an aqueous solution of ammonium chloride or EDTA.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl ether.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents | Methodologies in Ether Synthesis | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 4. Blog Post: New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 5. Copper Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04282B [pubs.rsc.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Ligand Selection for Ullmann Coupling of Electron-Rich Phenols
Welcome to the technical support center for the Ullmann coupling of electron-rich phenols. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Ullmann coupling of electron-rich phenols?
The Ullmann coupling of electron-rich phenols, while a powerful tool for forming diaryl ether linkages, can present several challenges. Traditionally, this reaction required harsh conditions, such as high temperatures (125–220 °C) and stoichiometric amounts of copper, which can lead to low to moderate yields and limited functional group tolerance.[1][2][3] Modern catalytic systems using ligands have significantly improved the reaction's scope and mildness. However, challenges can still arise, including:
-
Low Reactivity: Electron-rich phenols can sometimes exhibit lower reactivity compared to their electron-deficient counterparts.
-
Steric Hindrance: Phenols or aryl halides with bulky ortho-substituents can lead to lower yields due to steric hindrance.[1]
-
Ligand Selection: The choice of ligand is critical and highly dependent on the specific substrates. A ligand that is effective for one set of reactants may not be optimal for another.[4][5]
-
Side Reactions: Undesired side reactions, such as homocoupling of the aryl halide or decomposition of starting materials, can reduce the yield of the desired diaryl ether.
-
Reaction Conditions: The choice of base, solvent, and temperature are all crucial parameters that need to be optimized for each specific reaction.[6]
Q2: Which ligands are most effective for the Ullmann coupling of electron-rich phenols?
A variety of ligands have been developed to facilitate the Ullmann coupling at lower temperatures and with lower catalyst loadings. For electron-rich phenols, some of the most successful and commonly used ligands include:
-
Amino Acids: Simple amino acids, particularly N,N-dimethylglycine , have been shown to be highly effective and cost-efficient ligands for the coupling of both electron-rich and electron-deficient aryl halides with phenols.[1][4][5] L-proline and N-methylglycine have also demonstrated good activity.[1]
-
Picolinic Acid: This inexpensive ligand has been successfully employed for the O-arylation of phenols, including sterically hindered substrates, under mild conditions.[3][7]
-
Diamine Ligands: Benzene-1,2-diamine derivatives have been reported to catalyze Ullmann-type cross-coupling reactions at room temperature, offering a significant advantage in terms of mildness.[8]
-
Other N,O- and N,N-chelating ligands: A wide array of multidentate ligands have been screened, and while no single class is universally superior, many show catalytic activity.[4][5]
Q3: How do the electronics of the aryl halide affect the reaction with an electron-rich phenol?
The electronic nature of the aryl halide plays a significant role in the outcome of the Ullmann coupling. Generally:
-
Electron-withdrawing groups on the aryl halide tend to accelerate the reaction, leading to higher yields.[6][9] This is because these groups make the aryl halide more susceptible to oxidative addition to the copper center.
-
Electron-donating groups on the aryl halide can slow down the reaction, sometimes requiring higher temperatures or longer reaction times to achieve good conversion.[1]
The reactivity order of aryl halides typically follows the trend: Aryl Iodide > Aryl Bromide > Aryl Chloride .[9] While modern catalytic systems have shown success with aryl chlorides, they often require more forcing conditions.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive Catalyst: The copper catalyst may not be in the active Cu(I) state. | While various copper sources can be used, Cu(I) salts like CuI are often preferred. If using a Cu(II) salt, in situ reduction may be necessary.[10] Ensure the catalyst has not been deactivated by exposure to air or moisture. |
| Suboptimal Ligand: The chosen ligand may not be suitable for the specific substrate combination. | Screen a panel of ligands. N,N-dimethylglycine is a good starting point for electron-rich phenols.[4][5] For sterically hindered substrates, consider picolinic acid.[3][7] | |
| Incorrect Base: The base may not be strong enough to deprotonate the phenol or may be poorly soluble in the reaction solvent. | Cs₂CO₃ and K₃PO₄ are commonly used and effective bases.[1][3] Ensure the base is finely powdered and dry. | |
| Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | If initial attempts at lower temperatures (e.g., 90 °C) fail, incrementally increase the temperature (e.g., to 105-110 °C).[1] | |
| Formation of Side Products (e.g., homocoupling) | Ligand Instability or Inefficiency: The ligand may not be effectively stabilizing the copper intermediate, leading to side reactions. | Increase the ligand-to-copper ratio. Alternatively, switch to a more robust ligand that provides better stabilization. |
| High Reaction Temperature: Excessive heat can sometimes promote side reactions. | If conversion is good at a higher temperature but side products are an issue, try to lower the temperature and extend the reaction time. | |
| Reaction Stalls at Partial Conversion | Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. | Consider a higher catalyst loading. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative deactivation. |
| Product Inhibition: The diaryl ether product may be coordinating to the copper center and inhibiting catalysis. | This can be a challenging issue to resolve. Sometimes, adjusting the solvent or ligand can mitigate this effect. | |
| Difficulty with Sterically Hindered Substrates | Steric Clash: Bulky groups near the reaction center on either the phenol or the aryl halide can prevent efficient coupling. | For sterically hindered phenols, increasing the amount of catalyst and ligand can improve yields.[1] Picolinic acid has shown good performance in these cases.[3][7] Note that steric hindrance on the aryl halide is often more detrimental.[1] |
Quantitative Data Summary
The following tables summarize representative yields for the Ullmann coupling of electron-rich phenols with various aryl halides using different ligand systems.
Table 1: Effect of Ligand on the Coupling of 4-Iodoanisole and Phenol [1]
| Entry | Ligand | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | N-Methylglycine | 2 mol % CuI | Cs₂CO₃ | Dioxane | 90 | 75 |
| 2 | L-Proline | 2 mol % CuI | Cs₂CO₃ | Dioxane | 90 | 80 |
| 3 | N,N-Dimethylglycine | 2 mol % CuI | Cs₂CO₃ | Dioxane | 90 | 95 |
Table 2: Coupling of Various Electron-Rich Phenols with Aryl Halides using N,N-Dimethylglycine [1]
| Phenol | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Methoxyphenol | 4-Iodotoluene | 2 mol % CuI | 7.5 mol % N,N-DMG | Cs₂CO₃ | Dioxane | 90 | 96 |
| 3-Methylphenol | 4-Chlorophenyl Bromide | 10 mol % CuI | 30 mol % N,N-DMG | Cs₂CO₃ | Dioxane | 105 | 92 |
| 4-Methoxyphenol | 2-Methylphenyl Bromide | 10 mol % CuI | 30 mol % N,N-DMG | Cs₂CO₃ | Dioxane | 105 | 72 |
| 2-Methoxyphenol | 4-Iodoanisole | 10 mol % CuI | 30 mol % N,N-DMG | Cs₂CO₃ | Dioxane | 90 | 85 |
Table 3: Picolinic Acid as a Ligand for Coupling with a Sterically Hindered Phenol [7]
| Phenol | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2,6-Dimethylphenol | 4-Iodoanisole | 10 mol % CuI | 20 mol % Picolinic Acid | K₃PO₄ | DMSO | 80 | 85 |
| 2,6-Dimethylphenol | 4-Bromoanisole | 10 mol % CuI | 20 mol % Picolinic Acid | K₃PO₄ | DMSO | 90 | 82 |
Experimental Protocols
Protocol 1: General Procedure for N,N-Dimethylglycine-Promoted Ullmann Coupling of Phenols and Aryl Iodides [1]
-
To an oven-dried reaction tube, add CuI (0.04 mmol, 2 mol %), N,N-dimethylglycine HCl salt (0.15 mmol, 7.5 mol %), Cs₂CO₃ (4 mmol), the phenol (3 mmol), and the aryl iodide (2 mmol).
-
Evacuate the tube and backfill with argon or nitrogen.
-
Add dioxane (4 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired diaryl ether.
Protocol 2: General Procedure for Picolinic Acid-Promoted Ullmann Coupling of Sterically Hindered Phenols [3][7]
-
In a glovebox or under a stream of inert gas, add CuI (0.1 mmol, 10 mol %), picolinic acid (0.2 mmol, 20 mol %), and K₃PO₄ (2 mmol) to a reaction vial.
-
Add the sterically hindered phenol (1.2 mmol) and the aryl halide (1.0 mmol).
-
Add anhydrous DMSO (2 mL) to the vial.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture in a preheated oil bath at 80-90 °C for 24 hours.
-
Cool the reaction to room temperature and partition between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the pure diaryl ether.
Visualizations
Caption: General experimental workflow for a ligand-promoted Ullmann coupling reaction.
Caption: A logical flowchart for troubleshooting low-yield Ullmann coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 10. Ullmann coupling-An overview - operachem [operachem.com]
Technical Support Center: Solvent Effects on Diaryl Ether Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of solvents in the synthesis of diaryl ethers. The information is tailored for researchers, scientists, and professionals in drug development to help navigate common experimental challenges.
Troubleshooting Guides
Q1: My diaryl ether synthesis yield is consistently low. Could the solvent be the issue?
A1: Yes, the choice of solvent is a critical factor that significantly impacts the yield of diaryl ether synthesis. Low yields can often be attributed to improper solvent selection for the specific reaction type (e.g., Ullmann condensation, Buchwald-Hartwig coupling, or SNAr).
-
For Ullmann-type reactions , polar aprotic solvents like DMF, DMSO, or N-methylpyrrolidone (NMP) are often preferred as they can effectively dissolve the reactants and facilitate the copper-catalyzed coupling.[1][2] In some cases, non-polar solvents like toluene or xylene have also been used successfully, particularly with specific catalyst systems.[3] The reaction temperature is also crucial, and the solvent's boiling point should be appropriate for the required temperature, which can be as high as 210°C in traditional Ullmann reactions.[2]
-
For Buchwald-Hartwig reactions , ethereal solvents like 1,4-dioxane and toluene are commonly employed.[4][5] However, greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as effective replacements.[6] The choice of solvent can influence the efficacy of the palladium catalyst and the solubility of the base used.
-
For Nucleophilic Aromatic Substitution (SNAr) reactions , polar aprotic solvents are generally favored because they do not hydrogen bond with the nucleophile, thus enhancing its reactivity.[7][8] Protic solvents, on the other hand, can solvate the nucleophile, reducing its effectiveness and leading to lower yields.[9]
Troubleshooting Steps:
-
Verify Solvent Type: Ensure you are using the recommended class of solvent for your specific reaction.
-
Solvent Polarity: For SNAr-type reactions, switching from a polar protic to a polar aprotic solvent can significantly increase the yield.
-
Solubility Check: Confirm that your reactants, particularly the base, are sufficiently soluble in the chosen solvent at the reaction temperature.
-
Temperature Considerations: The solvent's boiling point must be compatible with the optimal reaction temperature. For instance, some Ullmann condensations require high-boiling point solvents.[2]
Q2: I am observing significant side product formation in my reaction. How can the solvent choice help minimize this?
A2: Solvent choice can directly influence the reaction pathway and the formation of undesired side products.
-
In reactions involving alkoxides , using the parent alcohol as the solvent can sometimes be a viable option. However, if a different alcohol is used as the solvent, transetherification can occur, leading to a mixture of ether products. For instance, using ethanol as a solvent with a naphthoxide nucleophile could lead to the formation of ethoxy-naphthalene as a side product if any ethoxide is formed.[10]
-
Elimination vs. Substitution: In Williamson ether synthesis, which can be used for alkyl aryl ethers, the solvent can influence the ratio of substitution (desired ether product) to elimination (alkene side product). Polar aprotic solvents generally favor the SN2 pathway required for ether formation.[11]
-
Hydrodehalogenation: In palladium-catalyzed reactions like the Buchwald-Hartwig amination (a related C-N coupling reaction with similar principles), the solvent can play a role in side reactions like hydrodehalogenation of the aryl halide.[5]
Troubleshooting Steps:
-
Analyze Side Products: Identify the structure of the major side products to understand the competing reaction pathways.
-
Avoid Protic Solvents with Strong Nucleophiles: If you are using a strong nucleophile, a polar aprotic solvent is generally a better choice to avoid deactivation of the nucleophile through hydrogen bonding.[9]
-
Consider Solvent Purity: Water content in the solvent can lead to hydrolysis of starting materials or intermediates. Using anhydrous solvents can be crucial.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between polar protic and polar aprotic solvents in the context of diaryl ether synthesis?
A1: The primary difference lies in their ability to act as hydrogen bond donors.
-
Polar Protic Solvents have O-H or N-H bonds and can therefore act as hydrogen bond donors.[12] Examples include water, methanol, and ethanol. These solvents can form hydrogen bonds with anionic nucleophiles (like phenoxides), creating a "solvent cage" that stabilizes the nucleophile but also hinders its ability to attack the electrophile.[9] This generally slows down SN2-type reactions.[9][13]
-
Polar Aprotic Solvents possess polar bonds (like C=O or S=O) but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[12] Examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. These solvents can dissolve ionic species but do not strongly solvate the anionic nucleophile, leaving it more "free" and reactive.[9] This makes them highly suitable for SN2 and SNAr reactions, which are common in diaryl ether synthesis.[7][13]
Q2: Why are polar aprotic solvents generally preferred for SNAr-based diaryl ether synthesis?
A2: Polar aprotic solvents are preferred for SNAr reactions because they enhance the rate of reaction by increasing the reactivity of the nucleophile.[7] The mechanism of an SNAr reaction involves the attack of a nucleophile (the phenoxide) on an electron-deficient aromatic ring. The rate of this reaction is highly dependent on the nucleophilicity of the attacking species. Polar aprotic solvents, by not engaging in hydrogen bonding with the phenoxide, leave its lone pairs more available for nucleophilic attack, thus accelerating the reaction.[7][9]
Q3: Can non-polar solvents be used for diaryl ether synthesis?
A3: Yes, non-polar solvents can be used, particularly in the context of certain transition-metal-catalyzed reactions. For instance, Ullmann coupling reactions have been successfully carried out in non-polar solvents like toluene and xylene.[3] Similarly, Buchwald-Hartwig reactions often use toluene as a solvent.[4] The choice depends heavily on the specific catalyst system (ligand and metal source) and the base used, as their solubility and activity can be highly solvent-dependent.
Data on Solvent Effects
The following tables summarize quantitative data on the effect of solvents on the yield of diaryl ether synthesis from various literature sources.
Table 1: Effect of Solvent on a Copper-Catalyzed Diaryl Ether Synthesis [1]
| Entry | Solvent | Yield (%) |
| 1 | Water | Low |
| 2 | DMF | High |
| 3 | DMSO | High |
Reaction conditions involved the coupling of a phenol with an aryl iodide using a copper iodide catalyst.
Table 2: Solvent Effects in Ullmann Coupling for Diaryl Ether Synthesis [3]
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 58.3 |
| 2 | o-Xylene | 67.9 |
| 3 | NMP | 0 |
| 4 | NMP/Toluene | 3 |
| 5 | Anisole | 0 |
| 6 | 1,4-Dioxane | 0 |
Reaction conditions: Ullmann coupling using a Cu(I) catalyst.
Experimental Protocols
Protocol 1: General Procedure for Ullmann Condensation in a Polar Aprotic Solvent
This protocol is a generalized procedure based on common practices for Ullmann-type diaryl ether synthesis.
-
Reactant Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), the phenol (1.2 equiv.), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (if required, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants upon heating (typically a concentration of 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to the desired temperature (often between 100-160°C) and stir vigorously for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts and the high-boiling point solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.
Protocol 2: General Procedure for Buchwald-Hartwig Diaryl Ether Synthesis
This protocol is a generalized procedure for palladium-catalyzed diaryl ether synthesis.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., Cs₂CO₃ or K₃PO₄, 1.5 equiv.) to a dry reaction vessel.
-
Reactant Addition: Add the aryl halide (1.0 equiv.) and the phenol (1.2 equiv.) to the vessel.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture to the specified temperature (typically 80-110°C) with stirring for the duration of the reaction (usually 12-24 hours). Monitor the reaction's progress.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate it, and purify the residue by column chromatography to yield the pure diaryl ether.
Visualizations
Caption: A generalized experimental workflow for diaryl ether synthesis.
Caption: Decision flowchart for solvent selection in diaryl ether synthesis.
References
- 1. jsynthchem.com [jsynthchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. reddit.com [reddit.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis and Purification of 4-Methyl-2-(4-methylphenoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 4-Methyl-2-(4-methylphenoxy)aniline.
Synthesis Overview
The synthesis of this compound typically proceeds via a cross-coupling reaction, most commonly the Ullmann condensation or the Buchwald-Hartwig amination. These methods involve the formation of a carbon-nitrogen or carbon-oxygen bond to construct the diaryl ether amine framework.
A plausible synthetic route involves the coupling of 2-bromo-4-methylaniline with 4-methylphenol.
Ullmann Condensation: This classic method uses a copper catalyst, often in the presence of a base and a high-boiling point solvent.
Buchwald-Hartwig Amination: A more modern approach utilizing a palladium catalyst with a suitable phosphine ligand and a base. This method often allows for milder reaction conditions compared to the Ullmann condensation.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address specific issues that may arise during the synthesis and purification of this compound.
Synthesis Troubleshooting
Q1: My Ullmann condensation reaction is showing low conversion to the desired product. What are the potential causes and solutions?
A1: Low conversion in Ullmann condensations can be attributed to several factors:
-
Inactive Catalyst: The copper catalyst may be oxidized or of low quality.
-
Solution: Use freshly purchased, high-purity copper(I) salts (e.g., CuI, CuBr) or activate copper powder before use.
-
-
Inappropriate Base: The choice and strength of the base are crucial.
-
Solution: Stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases. Ensure the base is anhydrous.
-
-
Insufficient Temperature: Traditional Ullmann reactions often require high temperatures (150-210 °C).
-
Solution: Ensure your reaction reaches the optimal temperature for the specific solvent and reactants used. Consider using a high-boiling point solvent like DMF, NMP, or nitrobenzene.[1]
-
-
Ligand Absence: While traditional Ullmann reactions are often ligand-free, the addition of a ligand can significantly improve yields and lower the required temperature.
-
Solution: Introduce a suitable ligand such as 1,10-phenanthroline or an amino acid like L-proline.
-
Q2: I am observing significant amounts of side products in my Buchwald-Hartwig amination. How can I improve the selectivity?
A2: Common side reactions in Buchwald-Hartwig aminations include hydrodehalogenation of the aryl halide and homocoupling of the starting materials.
-
Ligand Choice: The phosphine ligand plays a critical role in the catalytic cycle.
-
Solution: Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, RuPhos), can promote the desired reductive elimination and suppress side reactions.
-
-
Base Selection: The base can influence the reaction pathway.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. However, if side reactions are prevalent, consider a weaker base like cesium carbonate or potassium phosphate.
-
-
Reaction Temperature: Elevated temperatures can sometimes lead to catalyst decomposition and increased side product formation.
-
Solution: Optimize the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
dot
Caption: Potential reaction pathways in Buchwald-Hartwig amination.
Purification Troubleshooting
Q3: I am having difficulty purifying the crude this compound product. What are the recommended initial steps?
A3: A standard workup procedure is the first step to removing inorganic salts and highly polar impurities.
-
Aqueous Workup: After cooling the reaction mixture, dilute it with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash: Wash the organic layer sequentially with water and brine (saturated NaCl solution) to remove water-soluble impurities and salts.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
Q4: What are the best methods for purifying the crude product after the initial workup?
A4: The two primary methods for purifying this compound are recrystallization and column chromatography.
Recrystallization
Q5: Which solvents are suitable for the recrystallization of this compound?
A5: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2][3] For diaryl ether amines, a solvent pair system is often effective.
-
Recommended Solvent Systems:
-
Ethanol/Water
-
Methanol/Water
-
Toluene/Hexane
-
Ethyl Acetate/Hexane
-
Experimental Protocol: Recrystallization using Ethanol/Water
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
Column Chromatography
Q6: What are the recommended conditions for purifying this compound by flash column chromatography?
A6: Flash column chromatography is a highly effective method for separating the desired product from less polar and more polar impurities.
-
Stationary Phase: Silica gel is the most common stationary phase for this type of compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
dot
Caption: General workflow for the purification of this compound.
Data Presentation
The following tables summarize potential impurities and suggested purification parameters. Note that optimal conditions may vary based on the specific reaction setup and impurity profile.
Table 1: Potential Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Likely Origin | Recommended Removal Method |
| 2-Bromo-4-methylaniline | Br-C₆H₃(CH₃)-NH₂ | Unreacted starting material | Column Chromatography |
| 4-Methylphenol | HO-C₆H₄-CH₃ | Unreacted starting material | Aqueous wash (if base is used), Column Chromatography |
| Bis(4-methylphenyl) ether | (CH₃-C₆H₄)₂-O | Homocoupling of 4-methylphenol | Column Chromatography |
| 2,2'-Dibromo-4,4'-dimethylazoxybenzene | (Br-C₆H₃(CH₃))₂-N₂O | Oxidative coupling of aniline | Column Chromatography, Recrystallization |
| Palladium or Copper Catalyst Residues | Pd or Cu complexes | Catalyst from the reaction | Filtration through Celite or silica plug, specific metal scavengers |
Table 2: Suggested Purification Parameters
| Purification Method | Parameter | Recommended Value/System | Expected Purity Improvement |
| Recrystallization | Solvent System | Ethanol/Water or Toluene/Hexane | Good for removing minor, structurally different impurities. |
| Yield | Typically 60-85% | Purity can often exceed 98% if the initial purity is >90%. | |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) | |
| Eluent System | Hexane/Ethyl Acetate Gradient (e.g., 5% to 20% Ethyl Acetate) | Excellent for separating a wide range of impurities. | |
| Purity | Can often achieve >99% purity. |
Analytical Methods for Purity Assessment
Q7: How can I assess the purity of my final product?
A7: Several analytical techniques are suitable for determining the purity of this compound.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample and to monitor the progress of a column chromatography separation.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is a good starting point.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to detect and identify impurities if they are present in sufficient concentration.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
This guide provides a starting point for troubleshooting common issues in the synthesis and purification of this compound. For further assistance, please consult relevant literature for analogous compounds or contact a technical support specialist.
References
Technical Support Center: Degradation Pathways of Phenoxyaniline Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenoxyaniline compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies of phenoxyaniline degradation.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for phenoxyaniline compounds?
Based on the chemical structure of phenoxyaniline, which contains an aniline moiety and a diphenyl ether linkage, the primary degradation pathways under various stress conditions are expected to be:
-
Oxidation: The aniline ring is susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylamines, and further colored degradation products through polymerization. The ether linkage can also be a site of oxidative cleavage.
-
Hydrolysis: The ether bond in phenoxyaniline can undergo hydrolytic cleavage, especially under acidic or basic conditions, to yield a phenol and an aniline derivative.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation. This can involve cleavage of the ether bond and degradation of the aromatic rings.[1]
Q2: I am not seeing any degradation of my phenoxyaniline compound under stress conditions. What could be the reason?
There are several possibilities:
-
Insufficient Stress: The applied stress conditions (e.g., temperature, concentration of acid/base/oxidizing agent, light intensity) may not be harsh enough to induce degradation. It is often recommended to aim for 10-20% degradation to ensure that the stability-indicating method is challenged.
-
High Intrinsic Stability: The specific phenoxyaniline derivative you are working with might be highly stable under the tested conditions.
-
Analytical Method Issues: Your analytical method may not be able to detect the degradation products. Ensure your method has adequate selectivity to separate the parent compound from any potential degradants.
Q3: My chromatogram shows many unexpected peaks after forced degradation. How can I identify them?
The identification of unknown degradation products typically requires hyphenated analytical techniques. The most powerful tool for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS). By obtaining the mass-to-charge ratio (m/z) of the unknown peaks and studying their fragmentation patterns (MS/MS), you can propose and confirm the structures of the degradation products.
Troubleshooting Guides
Troubleshooting HPLC Analysis of Phenoxyaniline and its Degradants
High-Performance Liquid Chromatography (HPLC) is a primary technique for monitoring the degradation of phenoxyaniline compounds. Below are common problems and their solutions.
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate mobile phase pH- Column contamination | - Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Wash the column with a strong solvent or replace it if necessary. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate- Temperature variations- Column degradation | - Prepare fresh mobile phase and ensure the pump is delivering a consistent flow.- Use a column oven to maintain a constant temperature.- Replace the column if it has exceeded its lifetime. |
| Ghost Peaks | - Carryover from previous injections- Contaminated mobile phase or system | - Implement a robust needle wash program on the autosampler.- Use fresh, high-purity solvents for the mobile phase.- Flush the entire HPLC system. |
| No Peaks Detected | - Sample degradation to non-UV active compounds- Detector malfunction- Incorrect injection | - Use a mass spectrometer (MS) detector in parallel with the UV detector.- Check the detector lamp and other settings.- Verify the injection process and sample integrity. |
Troubleshooting Forced Degradation Experiments
| Problem | Possible Causes | Recommended Solutions |
| Excessive Degradation (>50%) | - Stress conditions are too harsh (e.g., too high temperature, extreme pH). | - Reduce the duration of stress, lower the temperature, or use a lower concentration of the stressor (e.g., acid, base, or oxidizing agent). |
| No or Minimal Degradation (<5%) | - Stress conditions are too mild.- The compound is highly stable. | - Increase the duration of stress, raise the temperature, or use a higher concentration of the stressor. Consider using a different stressor if one is ineffective. |
| Poor Mass Balance | - Degradation products are not detected by the analytical method (e.g., volatile or lack a chromophore).- Adsorption of compounds onto container surfaces. | - Use a universal detector like a mass spectrometer or a charged aerosol detector.- Use inert sample vials (e.g., silanized glass). |
| Formation of Secondary Degradants | - Over-stressing the sample can lead to the degradation of primary degradation products. | - Perform a time-course study to identify the primary degradants before they convert to secondary products. Aim for a lower overall degradation percentage (e.g., 10-20%). |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the phenoxyaniline compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M hydrochloric acid.
-
Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute the sample with the mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M sodium hydroxide.
-
Heat the solution at 60-80°C for a specified period.
-
Cool and neutralize with 0.1 M hydrochloric acid.
-
Dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3-30% hydrogen peroxide.
-
Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.
-
Dilute for analysis.
-
-
Thermal Degradation:
-
Expose the solid compound or a solution to dry heat (e.g., 80-105°C) for a specified period.
-
For the solid sample, dissolve it in a suitable solvent after exposure.
-
Dilute for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) or a combination of UV and visible light in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at various time points.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with both UV and MS detection.
4. Data Evaluation:
-
Calculate the percentage of degradation.
-
Determine the retention times and mass-to-charge ratios of the degradation products.
-
Propose the structures of the degradation products based on MS fragmentation data.
Data Presentation
Table 1: Hypothetical Degradation of a Phenoxyaniline Compound under Various Stress Conditions
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of Parent | Number of Major Degradants |
| 0.1 M HCl | 24 | 80 | 15.2 | 2 |
| 0.1 M NaOH | 24 | 80 | 8.5 | 1 |
| 3% H₂O₂ | 8 | 40 | 22.1 | 3 |
| Thermal (Solid) | 48 | 105 | 5.6 | 1 |
| Photolytic (UV) | 12 | 25 | 18.9 | 2 |
Note: This table presents hypothetical data for illustrative purposes. Actual degradation will vary depending on the specific phenoxyaniline derivative and experimental conditions.
Visualizations
Diagram 1: Proposed Degradation Pathways of Phenoxyaniline
References
Technical Support Center: 4-Methyl-2-(4-methylphenoxy)aniline and Substituted Anilines
This technical support center provides guidance on the stability of 4-Methyl-2-(4-methylphenoxy)aniline and other substituted anilines in solution. Researchers, scientists, and drug development professionals can use this resource to troubleshoot common stability issues and design effective experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of substituted aniline solutions.
| Issue | Potential Cause | Recommended Action |
| Discoloration of solution (e.g., turning yellow, brown, or black) upon storage. | Oxidation of the aniline moiety. Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and metal ions.[1] | 1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). 2. Light Protection: Store solutions in amber vials or protect them from light. 3. Solvent Purity: Use high-purity, degassed solvents. Peroxides in older ether solvents can be particularly problematic. 4. Antioxidants: Consider the addition of antioxidants. Common choices for organic compounds include butylated hydroxytoluene (BHT) or tocopherol. The utility of antioxidants like substituted phenols and phenylenediamines has been noted in other applications containing aniline derivatives.[2] |
| Precipitate formation in the solution over time. | 1. Degradation Product: The precipitate could be an insoluble degradation product. 2. Change in pH: A shift in the solution's pH could affect the solubility of the aniline. 3. Solvent Evaporation: Partial evaporation of the solvent can lead to supersaturation and precipitation. | 1. Characterize Precipitate: If possible, isolate and analyze the precipitate (e.g., by LC-MS, NMR) to identify it. 2. Buffer Solution: If the compound's solubility is pH-dependent, consider using a buffered solvent system. 3. Proper Sealing: Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent analytical results (e.g., decreasing concentration over time in QC samples). | Chemical instability of the analyte in the chosen solvent and storage conditions. | 1. Conduct a formal stability study: Analyze the compound's concentration at different time points and under various conditions (temperature, light exposure, pH). 2. Solvent Selection: Test the stability in a range of solvents (e.g., acetonitrile, methanol, DMSO, buffered aqueous solutions) to find the most suitable one. 3. Matrix Effects: If working with complex matrices (e.g., plasma, cell culture media), assess for matrix-induced degradation. |
| Appearance of new peaks in chromatograms (e.g., HPLC, GC). | Formation of degradation products. | 1. Peak Identification: Use mass spectrometry (LC-MS, GC-MS) to identify the mass of the new peaks and propose potential structures. 2. Forced Degradation: Conduct forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to intentionally generate degradation products and confirm their chromatographic behavior. This can help in developing stability-indicating analytical methods. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of substituted anilines like this compound in solution is primarily influenced by:
-
Oxygen: Exposure to atmospheric oxygen can lead to oxidative degradation.
-
Light: UV or visible light can provide the energy to initiate degradation reactions.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
pH: The pH of the solution can affect the stability, as the amino group can be protonated, and some degradation reactions are acid- or base-catalyzed.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, and impurities in the solvent (like peroxides) can be reactive.
-
Presence of Metal Ions: Metal ions can catalyze oxidation reactions.
Q2: What are the likely degradation pathways for a substituted aniline?
-
Oxidation: This is a major pathway, leading to the formation of colored products like nitroso, nitro, and polymeric species. The initial steps can involve the formation of radical cations.
-
Hydrolysis: While the ether linkage in this compound is generally stable, extreme pH and temperature could potentially lead to its cleavage.
-
Photodegradation: Exposure to light can lead to the formation of reactive species and subsequent degradation.
Q3: How can I proactively assess the stability of my compound in a new solvent or formulation?
A3: A systematic stability study is recommended. This typically involves:
-
Preparing the solution at a known concentration.
-
Aliquoting the solution into several vials.
-
Storing the vials under different conditions (e.g., -20°C, 4°C, room temperature, elevated temperature; protected from light vs. exposed to light).
-
Analyzing the concentration of the parent compound and the formation of any degradation products at defined time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.) using a validated analytical method like HPLC-UV or LC-MS.
Q4: Are there any recommended general-purpose solvents for storing substituted anilines?
A4: For short-term storage, high-purity, degassed aprotic solvents like acetonitrile or anhydrous DMSO are often good starting points. For long-term storage, solid-state storage at low temperatures and protected from light is the most reliable option. If a solution is necessary, it should be stored at or below -20°C under an inert atmosphere. The optimal solvent must be determined experimentally.
Experimental Protocols
Protocol 1: Preliminary Solution Stability Assessment
Objective: To quickly assess the short-term stability of this compound in a chosen solvent.
Methodology:
-
Prepare a stock solution of the compound in the desired solvent (e.g., 1 mg/mL in acetonitrile).
-
Immediately analyze a sample of this stock solution using a suitable chromatographic method (e.g., HPLC-UV) to obtain the initial concentration (T=0).
-
Divide the remaining stock solution into two vials:
-
Vial A: Store at room temperature, exposed to ambient light.
-
Vial B: Store at 4°C, protected from light (e.g., wrapped in aluminum foil).
-
-
Analyze samples from both vials at 24, 48, and 72 hours.
-
Compare the peak area of the parent compound at each time point to the T=0 value. A significant decrease in peak area or the appearance of new peaks indicates instability.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Methodology:
-
Prepare several aliquots of a stock solution of the compound.
-
Subject each aliquot to one of the following stress conditions:
-
Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal: Incubate at 80°C for 48 hours (as a solid and in solution).
-
Photolytic: Expose to a photostability chamber (e.g., ICH Q1B conditions).
-
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by LC-MS to separate the parent compound from the degradation products and obtain mass information for each new peak.
-
This data helps in identifying potential degradants and ensuring the analytical method can resolve them from the parent peak.
Visualizations
References
Technical Support Center: Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline
Welcome to the technical support center for the synthesis of 4-Methyl-2-(4-methylphenoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for the successful scale-up of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common and industrially relevant synthetic strategies involve the formation of the diaryl ether bond. The two primary methods are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction. The final step is typically the reduction of a nitro group to the aniline.
Q2: What are the main challenges when scaling up the synthesis?
A2: Scaling up the synthesis of this compound can present several challenges, including:
-
Reaction kinetics and heat transfer: Exothermic reactions can become difficult to control on a larger scale.
-
Catalyst deactivation and removal: Ensuring catalyst longevity and its complete removal from the final product is critical, especially for pharmaceutical applications.
-
Purification: Isolation and purification of the final product to meet stringent purity requirements can be complex on a larger scale, often requiring robust crystallization or chromatographic methods.
-
Side-product formation: The potential for increased side-product formation at a larger scale can impact yield and purity.
Q3: What are the key safety precautions to consider?
A3: The synthesis involves hazardous materials and reaction conditions. Key safety precautions include:
-
Handling of reagents: Use appropriate personal protective equipment (PPE) when handling corrosive bases, toxic metal catalysts, and volatile organic solvents.
-
Inert atmosphere: Many of the coupling reactions are sensitive to air and moisture, requiring the use of an inert atmosphere (e.g., nitrogen or argon).
-
Pressure build-up: Reactions at elevated temperatures in sealed vessels can lead to pressure build-up. Use appropriate pressure-rated equipment and relief systems.
-
Waste disposal: Dispose of all chemical waste, especially heavy metal-containing waste, according to institutional and environmental regulations.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
Low or No Product Yield
Q: My Ullmann condensation reaction is showing low to no yield of the desired diaryl ether. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in an Ullmann condensation can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Check Your Starting Materials:
-
Purity: Ensure the purity of your 2-bromo-5-methylnitrobenzene (or other suitable precursor) and 4-methylphenol. Impurities can poison the catalyst.
-
Moisture: The presence of water can negatively impact the reaction. Ensure all reagents and solvents are dry.
-
-
Catalyst Issues:
-
Catalyst Source and Activity: The quality and activity of the copper catalyst are crucial. Use a reliable source of Cu(I) salts (e.g., CuI, CuBr) or copper powder. The use of nano-sized copper particles can sometimes improve reactivity.
-
Ligand: For challenging or sterically hindered substrates, the addition of a ligand (e.g., 1,10-phenanthroline, L-proline) can significantly improve the reaction rate and yield.
-
-
Reaction Conditions:
-
Temperature: Ullmann reactions often require high temperatures (typically 120-200 °C). Ensure your reaction is reaching and maintaining the target temperature.
-
Base: The choice and stoichiometry of the base are critical. Stronger bases like K₂CO₃, Cs₂CO₃, or even potassium tert-butoxide are commonly used. Ensure the base is finely powdered and thoroughly mixed.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used. The choice of solvent can influence the solubility of the reactants and the reaction rate.
-
-
Inert Atmosphere:
-
Oxygen Sensitivity: The reaction is often sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere of nitrogen or argon.
-
Formation of Side-Products
Q: I am observing significant amounts of side-products in my reaction mixture. What are the likely side-products and how can I minimize their formation?
A: Common side-products in diaryl ether synthesis include:
-
Homocoupling of the Aryl Halide: This results in the formation of a biaryl compound. To minimize this, use a slight excess of the phenol and ensure efficient stirring.
-
Reduction of the Aryl Halide (Hydrodehalogenation): This can occur in the presence of a hydrogen source. Ensure your reagents and solvents are free from contaminants that could act as a hydrogen donor.
-
Phenol Homocoupling: This can be minimized by the slow addition of the aryl halide to the reaction mixture.
Troubleshooting Steps:
-
Optimize Reactant Stoichiometry: A slight excess of the 4-methylphenol (e.g., 1.1-1.2 equivalents) can help drive the desired reaction and minimize aryl halide homocoupling.
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can help reduce the formation of thermal degradation products.
-
Purify Starting Materials: Ensure that your starting materials are free of impurities that could lead to side reactions.
Purification Challenges
Q: I am having difficulty purifying the final product, this compound, on a large scale. What are some effective purification strategies?
A: Large-scale purification requires a different approach than small-scale laboratory purification.
-
Crystallization: This is often the most cost-effective and scalable purification method.
-
Solvent Screening: Perform a thorough solvent screen to identify a suitable solvent or solvent system for crystallization. The ideal solvent will have high solubility for the product at elevated temperatures and low solubility at room temperature or below.
-
Anti-Solvent Addition: If a single solvent is not effective, consider an anti-solvent crystallization approach.
-
-
Column Chromatography: While less ideal for very large scales due to cost and solvent consumption, it can be a viable option for moderate scales.
-
Column Packing: Use a larger diameter column with a shorter bed height for better flow and separation on a larger scale.
-
Solvent System: Optimize the solvent system for good separation and to minimize solvent usage.
-
-
Acid-Base Extraction: Since the final product is an aniline, you can use its basicity to your advantage.
-
Dissolve the crude product in an organic solvent.
-
Extract with an aqueous acid solution (e.g., HCl) to move the aniline into the aqueous phase.
-
Wash the aqueous phase with an organic solvent to remove neutral impurities.
-
Basify the aqueous phase (e.g., with NaOH) to precipitate the purified aniline.
-
Extract the purified aniline back into an organic solvent, dry, and concentrate.
-
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the key steps in the synthesis of this compound, based on literature for analogous reactions. These values should be used as a starting point for optimization in your specific laboratory setting.
| Step | Reaction Type | Key Reagents & Conditions | Typical Yield Range (%) | Key Parameters to Optimize |
| 1 | Ullmann Condensation | 2-Bromo-5-methylnitrobenzene, 4-Methylphenol, CuI (5-10 mol%), K₂CO₃ (2 eq.), DMF, 140-160 °C | 70-85 | Catalyst loading, ligand addition, temperature, base |
| 2 | Nitro Group Reduction | 4-Methyl-2-(4-methylphenoxy)nitrobenzene, SnCl₂·2H₂O, Ethanol, Reflux | 85-95 | Reducing agent, solvent, temperature |
Experimental Protocols
Step 1: Synthesis of 4-Methyl-2-(4-methylphenoxy)nitrobenzene (Ullmann Condensation)
This protocol is a representative procedure and may require optimization.
-
Materials:
-
2-Bromo-5-methylnitrobenzene (1.0 eq.)
-
4-Methylphenol (1.2 eq.)
-
Copper(I) iodide (CuI) (0.1 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered (2.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-Bromo-5-methylnitrobenzene, 4-Methylphenol, CuI, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF to the flask with stirring.
-
Heat the reaction mixture to 150 °C and maintain this temperature with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a stirred solution of aqueous ammonia (10%) and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-Methyl-2-(4-methylphenoxy)nitrobenzene.
-
Step 2: Synthesis of this compound (Nitro Group Reduction)
This protocol is a representative procedure and may require optimization.
-
Materials:
-
4-Methyl-2-(4-methylphenoxy)nitrobenzene (1.0 eq.)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq.)
-
Ethanol
-
-
Procedure:
-
To a round-bottom flask, add 4-Methyl-2-(4-methylphenoxy)nitrobenzene and ethanol.
-
Add SnCl₂·2H₂O portion-wise with stirring. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be further purified by crystallization or column chromatography if necessary.
-
Mandatory Visualizations
Caption: A simplified workflow for the two-step synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
Technical Support Center: High-Temperature Aniline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and manage tar formation in high-temperature reactions involving aniline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is "tar" in the context of high-temperature aniline reactions?
A1: In this context, "tar" refers to a complex, high-molecular-weight, and often dark-colored mixture of byproducts. It is generally insoluble in the reaction medium and can cause significant issues with product purification, reactor fouling, and overall yield reduction. This tar is typically composed of polycyclic aromatic hydrocarbons (PAHs), polymeric materials, and other condensed organic structures that form under thermal stress.[1] The formation process often involves free radical reactions, condensation, and polymerization of aniline and its initial decomposition products.
Q2: What are the primary causes of tar formation in these reactions?
A2: Tar formation is a common issue in high-temperature organic reactions and is primarily driven by several factors:
-
High Temperatures: Elevated temperatures provide the necessary activation energy for side reactions, such as pyrolysis and radical-mediated polymerization. At temperatures above 650°C, secondary reactions that form tar become significant.[1]
-
Presence of Oxygen: The presence of air or other oxidizing agents can initiate radical chain reactions, leading to the oxidative coupling of aniline molecules and accelerating the formation of complex, tarry substances.
-
Reaction Time: Longer residence times at high temperatures increase the probability of secondary reactions and the progressive growth of small oligomers into larger, insoluble tar molecules.
-
Catalyst Choice: The nature of the catalyst can significantly influence reaction pathways. While some catalysts can selectively promote the desired reaction, others, particularly those with high acidity or certain metal components, can inadvertently catalyze side reactions leading to tar.[2]
-
Reactant Concentration: High concentrations of aniline can favor intermolecular reactions, increasing the rate of oligomerization and polymerization, which are precursors to tar.
Q3: How does temperature specifically affect the composition of the tar?
A3: Temperature has a direct impact on both the yield and the chemical nature of the tar. As the temperature increases, the composition of the tar tends to shift toward higher-molecular-weight, more stable compounds like PAHs.[1] Lower temperature processes might produce simpler oligomers or phenolic compounds, while very high temperatures (e.g., >800°C) can lead to the formation of highly condensed aromatic structures and eventually coke.[1][3]
Q4: Can the reaction atmosphere influence tar formation?
A4: Absolutely. The composition of the gas phase is critical.
-
Inert Atmosphere (N₂, Ar): An inert atmosphere is the standard recommendation to prevent oxidative side reactions, which are a major pathway to tar formation.
-
Hydrogen (H₂): A hydrogen atmosphere can sometimes inhibit tar formation by capping reactive radical species and promoting hydrogenation over polymerization. However, it can also lead to undesired reduction of functional groups or the aromatic ring itself under certain catalytic conditions.[3]
-
Steam (H₂O): In some processes like biomass gasification, steam can act as a reforming agent, converting some tar components into syngas (CO, H₂), thereby reducing net tar yield.[3] This approach is highly dependent on the specific reaction and catalyst system.
Troubleshooting Guide: Tar Formation
This guide addresses the common problem of excessive tar formation during your experiment.
Problem: Observation of significant dark, viscous, or solid insoluble material in the reactor or product mixture.
| Possible Cause | Diagnostic Check | Recommended Solution(s) |
| Excessive Reaction Temperature | Review the temperature logs. Are there any overshoots? Is the setpoint based on literature for a similar reaction? | 1. Lower the Temperature: Reduce the reaction temperature in increments of 10-20°C to find the optimal balance between reaction rate and byproduct formation.2. Improve Temperature Control: Ensure thermocouples are calibrated and properly placed. Use a temperature controller with a smaller deadband. |
| Presence of Oxygen / Air Leak | Check all seals, joints, and gas lines for leaks. Use a leak detector or perform a pressure test before starting the reaction. | 1. Purge System Thoroughly: Before heating, purge the reactor with a high-purity inert gas (e.g., Argon, Nitrogen) for an extended period.2. Maintain Inert Gas Flow: Maintain a slight positive pressure of inert gas throughout the reaction to prevent air ingress. |
| Inappropriate Catalyst | Is the catalyst known to cause polymerization or cracking at high temperatures? Review literature on the catalyst's selectivity for your specific transformation. | 1. Screen Catalysts: Test alternative catalysts known for higher selectivity. For example, Ni-based catalysts have been reported to be effective in reducing nitrogenous compounds that can be tar precursors.[1]2. Modify Catalyst Support: The acidity or basicity of the support can influence side reactions. Consider using neutral supports like silica or magnesia.[4] |
| Prolonged Reaction Time | Analyze reaction kinetics. Has the reaction reached completion, with the product being exposed to high temperatures unnecessarily? | 1. Optimize Reaction Time: Perform a time-course study by taking aliquots at different intervals to determine the point of maximum product yield before significant tar formation occurs.2. Quench the Reaction: Once the desired conversion is achieved, rapidly cool the reactor to stop further side reactions. |
| High Reactant Concentration | Compare the concentration used with established protocols. High local concentrations can accelerate polymerization. | 1. Reduce Concentration: Perform the reaction at a lower concentration.2. Use a Fed-Batch Approach: Add the aniline substrate slowly over time to keep its instantaneous concentration low. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving issues with tar formation.
Caption: A decision tree for troubleshooting tar formation.
Experimental Protocols
Protocol 1: General Method for Minimizing Tar Formation
This protocol outlines best practices for setting up a high-temperature aniline reaction to proactively reduce the risk of tarring.
-
Reactor Preparation:
-
Thoroughly clean and dry the reactor system to remove any contaminants that could act as initiators.
-
Assemble the reactor, ensuring all seals and fittings are gas-tight.
-
-
Atmosphere Control:
-
Connect the reactor to a source of high-purity inert gas (Nitrogen or Argon).
-
Purge the system for at least 30-60 minutes to completely displace any air.
-
Maintain a gentle, continuous flow of the inert gas through a bubbler or similar pressure-relief system for the entire duration of the experiment.
-
-
Reagent & Catalyst Loading:
-
Add the solvent, catalyst, and any other non-aniline reagents to the reactor.
-
If possible, dissolve the aniline in a solvent and prepare it for slow addition via a syringe pump. This prevents high initial concentrations.
-
-
Thermal Management:
-
Begin heating the reactor to the desired setpoint. Use a ramp function on the temperature controller to avoid rapid heating and thermal shock.
-
Once the setpoint is reached and the temperature is stable, begin the slow addition of the aniline solution.
-
-
Reaction Monitoring & Termination:
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, in-situ IR, small volume sampling for GC/HPLC).
-
Once the reaction has reached the desired endpoint, immediately begin cooling the reactor by removing the heat source and, if safe, using a cooling bath. Rapidly quenching the reaction is key to preventing byproduct formation during cooldown.
-
Protocol 2: Characterization of Tar Byproducts by GC-MS
This protocol provides a general workflow for analyzing the composition of tar formed during a reaction.
-
Sample Preparation:
-
After the reaction, carefully separate the insoluble tar from the liquid phase via filtration or decantation.
-
Wash the isolated tar with a suitable solvent (e.g., hexane) to remove any adsorbed, soluble components.
-
Dry the tar under vacuum to remove residual solvent.
-
-
Extraction:
-
Weigh a small amount of the dried tar (e.g., 10-20 mg) into a vial.
-
Add a strong solvent in which the tar is at least partially soluble, such as methylene chloride, acetone, or toluene.[5]
-
Sonicate the mixture for 15-30 minutes to maximize extraction of soluble components.
-
-
Cleanup (Optional):
-
If the extract is highly complex or contains non-volatile material, a cleanup step using Solid-Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) may be necessary to protect the analytical column.[5]
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the filtered extract into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Typical GC Conditions: Use a capillary column suitable for semi-volatile aromatic compounds (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., start at 50°C, ramp to 300°C at 10°C/min) to elute a wide range of compounds.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-500.
-
-
Data Interpretation:
-
Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST). This will help elucidate the types of structures present in the tar (e.g., biphenyls, carbazoles, larger PAHs).
-
Tar Analysis Workflow
This diagram shows the typical sequence of steps for characterizing tar byproducts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. publications.tno.nl [publications.tno.nl]
- 4. Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
Technical Support Center: Managing Reaction Exotherms in the Nitration of Anilines
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing reaction exotherms during the nitration of anilines. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the nitration of anilines, focusing on the widely used method of protecting the amine group via acetylation to form acetanilide prior to nitration.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature increase during nitrating mixture addition. | 1. Addition rate of nitrating mixture is too fast.2. Inadequate cooling of the reaction vessel.3. Insufficient stirring, leading to localized heating. | 1. Immediately stop the addition of the nitrating mixture.2. Increase cooling by ensuring the ice bath is well-maintained and making good contact with the flask.3. Ensure vigorous stirring to promote even heat distribution.4. If the temperature continues to rise, proceed to emergency quenching procedures. |
| Reaction mixture color turns dark brown or black. | 1. Oxidation of the aniline or acetanilide due to excessive temperature.2. Presence of impurities in the starting materials. | 1. Cease addition of the nitrating mixture immediately.2. Monitor the temperature closely; if it is rising uncontrollably, initiate emergency quenching.3. If the temperature is stable, allow the reaction to proceed while maintaining strict temperature control. Note that the product yield and purity may be compromised. |
| Low yield of the desired nitroaniline product. | 1. Incomplete reaction due to insufficient reaction time or low temperature.2. Formation of undesired isomers or byproducts due to poor temperature control.3. Loss of product during workup and purification. | 1. Ensure the reaction is allowed to proceed for the recommended time after the addition of the nitrating mixture.2. Maintain the recommended low temperature throughout the addition to favor the formation of the desired p-nitro isomer.[1] 3. Carefully follow the workup and recrystallization procedures to minimize product loss. |
| Product does not precipitate upon pouring the reaction mixture into ice water. | 1. Insufficient amount of ice/water used for quenching.2. The product is soluble in the quenching medium. | 1. Add more crushed ice to the mixture to ensure complete precipitation.2. If the product remains in solution, neutralization of the acidic solution may be necessary to induce precipitation.[2] An extraction with a suitable organic solvent may be required.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of aniline not recommended?
A1: Direct nitration of aniline is highly hazardous and generally avoided for several reasons:
-
Violent Exothermic Reaction: The reaction between aniline and the nitrating mixture (concentrated nitric and sulfuric acids) is extremely exothermic and difficult to control, which can lead to a runaway reaction.[4]
-
Oxidation: Aniline is susceptible to oxidation by nitric acid, leading to the formation of tarry, undesirable byproducts and a low yield of the desired nitroaniline.[5]
-
Formation of Anilinium Ion: In the strongly acidic conditions of the nitrating mixture, the basic amino group of aniline is protonated to form the anilinium ion (-NH3+). This group is a meta-director, leading to the formation of a significant amount of the undesired m-nitroaniline, in addition to the expected ortho and para isomers.[6]
Q2: What is the purpose of protecting the amino group of aniline before nitration?
A2: Protecting the amino group, typically by converting it to an acetamido group (-NHCOCH3) through reaction with acetic anhydride, is a crucial step for a controlled and selective nitration. This process, known as acetylation, moderates the reactivity of the aromatic ring and prevents the undesirable side reactions seen in direct nitration. The acetyl group is less activating than the amino group, which helps to prevent oxidation and control the exotherm. Furthermore, the bulky acetamido group sterically hinders the ortho positions, leading to the preferential formation of the p-nitro isomer.[7]
Q3: What are the critical temperature control parameters for the nitration of acetanilide?
A3: Strict temperature control is paramount for a safe and successful nitration of acetanilide. The reaction is highly exothermic, and maintaining a low temperature is essential to prevent the formation of unwanted byproducts and reduce the risk of a runaway reaction.[2] It is recommended to keep the reaction temperature below 10°C during the addition of the nitrating mixture.[8] Some protocols even suggest maintaining the temperature between 0-5°C.[9] An ice bath should be used to cool the reaction vessel throughout the addition process.[2]
Q4: What are the signs of a runaway reaction, and what immediate actions should be taken?
A4: A runaway reaction is characterized by a rapid and uncontrolled increase in temperature and pressure. Signs to watch for include:
-
A sudden and accelerating rise in the thermometer reading.
-
Vigorous boiling or foaming of the reaction mixture.
-
Release of fumes or gases from the reaction vessel.
In the event of a suspected runaway reaction, the following immediate actions should be taken:
-
Stop the addition of all reagents immediately.
-
Alert all personnel in the immediate vicinity.
-
If possible and safe to do so, increase cooling to the reactor.
-
Prepare for emergency quenching. This typically involves pouring the reaction mixture into a large volume of crushed ice and water.[2]
-
If the situation cannot be controlled, evacuate the area and follow your institution's emergency procedures.
Q5: What are the proper procedures for handling the nitrating mixture?
A5: The nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) is extremely corrosive and a strong oxidizing agent. Always handle it with extreme care in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10][11] The mixture should be prepared by slowly adding the concentrated nitric acid to the concentrated sulfuric acid while cooling in an ice bath. Never add water to the mixed acid , as this can cause a violent exothermic reaction.[10]
Quantitative Data
The following table summarizes key quantitative parameters for the nitration of acetanilide.
| Parameter | Value | Reference(s) |
| Recommended Reaction Temperature | 0 - 10 °C | [8][9] |
| Enthalpy of Combustion of Acetanilide | -4224.88 ± 0.93 kJ/mol | [12] |
| Heat of Reaction for Toluene Mononitration (as an analogue) | -190.9 ± 3.6 kJ/mol | [13] |
Experimental Protocols
1. Preparation of Acetanilide (Protection of the Amino Group)
This procedure should be performed in a well-ventilated fume hood.
-
Combine 5.0 mL of aniline with 150 mL of water in a 250 mL Erlenmeyer flask.
-
Add 4.5 mL of concentrated hydrochloric acid and stir until the aniline dissolves completely.
-
Prepare a solution of 8.2 g of sodium acetate in 30 mL of water.
-
Add 6.2 mL of acetic anhydride to the aniline hydrochloride solution and immediately add the sodium acetate solution.
-
Stir the mixture vigorously and cool in an ice bath.
-
Collect the precipitated acetanilide by vacuum filtration and wash with cold water.
-
Recrystallize the crude acetanilide from hot water and allow it to air dry.
2. Nitration of Acetanilide
Safety Precaution: The nitrating mixture is highly corrosive. Handle with extreme care using appropriate PPE in a chemical fume hood.
-
In a 125 mL Erlenmeyer flask, dissolve 2.7 g of dry acetanilide in 5 mL of glacial acetic acid. Gentle warming may be necessary.
-
Cool the solution in an ice bath.
-
Slowly and carefully add 5 mL of concentrated sulfuric acid to the acetanilide solution while keeping it in the ice bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Using a dropping funnel or a pipette, add the cold nitrating mixture dropwise to the cold acetanilide solution over a period of about 15-20 minutes. Maintain the temperature of the reaction mixture below 10°C throughout the addition.[8]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes, monitoring the temperature to ensure it does not rise significantly.[2]
-
Pour the reaction mixture slowly and with stirring onto a mixture of 50 g of crushed ice and 50 mL of water.
-
Collect the precipitated p-nitroacetanilide by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.
Visualizations
Caption: Troubleshooting workflow for managing exotherms in aniline nitration.
Caption: Factors contributing to exothermic events in aniline nitration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitration - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Synthesis Of Nitroacetanilide Lab Report - 1860 Words | Bartleby [bartleby.com]
- 10. eastharbourgroup.com [eastharbourgroup.com]
- 11. quora.com [quora.com]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. scribd.com [scribd.com]
Technical Support Center: Method Development for Separating Isomers of Methylphenoxyaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of methylphenoxyaniline isomers. Given that methylphenoxyaniline possesses both positional isomers (e.g., 2-methylphenoxyaniline, 3-methylphenoxyaniline, 4-methylphenoxyaniline) and potentially enantiomers if a chiral center exists, this guide covers both achiral (positional) and chiral separation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic techniques for separating isomers of methylphenoxyaniline?
A1: The most common and effective techniques for separating isomers of aromatic amines like methylphenoxyaniline are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[1][2][3][4] Gas Chromatography (GC) may also be applicable, particularly for more volatile derivatives.
Q2: How do I choose between HPLC and SFC for my separation?
A2: SFC is often faster and uses environmentally benign solvents, offering high selectivity with sharper peaks.[2] It can be particularly advantageous for both chiral and achiral separations of small organic molecules.[2] HPLC, especially Reverse-Phase (RP-HPLC), is a robust and widely available technique that is effective for separating positional isomers.[3] The choice may depend on available instrumentation and the specific isomeric forms you need to separate.
Q3: What type of column should I start with for separating positional isomers of methylphenoxyaniline?
A3: For positional (achiral) isomer separation using RP-HPLC, a good starting point is a C18 or a phenyl-based column. Phenyl columns can offer different selectivity for aromatic compounds due to π-π interactions. For SFC, a variety of stationary phases ranging from non-polar (C18) to polar (pyridine or diol) can be effective.[2][5]
Q4: What are the key considerations for chiral separation of methylphenoxyaniline enantiomers?
A4: Chiral separation requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and versatile for a broad range of compounds.[6] For primary amines like methylphenoxyaniline, crown ether-based CSPs can also show high selectivity.[7] The choice of mobile phase (normal-phase, reverse-phase, or polar organic) will significantly impact the separation.
Q5: My peaks are tailing. What are the likely causes and solutions?
A5: Peak tailing for amine-containing compounds is often due to strong interactions with acidic silanol groups on the silica support of the column. To mitigate this, you can:
-
Use a base-deactivated column: Many modern columns are end-capped to reduce silanol activity.
-
Add a basic modifier to the mobile phase: For reverse-phase HPLC, adding a small amount of a basic additive like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) can improve peak shape.[8]
-
Work at a higher pH: Using a mobile phase with a pH that keeps the aniline in its neutral form can reduce tailing, but ensure your column is stable at the chosen pH.
Troubleshooting Guides
Issue 1: Poor Resolution of Positional Isomers
| Potential Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | 1. If using a C18 column, switch to a Phenyl or PFP (pentafluorophenyl) column to enhance π-π interactions and potentially improve selectivity for aromatic isomers. 2. For SFC, screen different stationary phases such as those with pyridine or diol functional groups to alter polarity and interactions.[2][5] |
| Suboptimal Mobile Phase Composition | 1. HPLC: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Perform a gradient elution to determine the approximate elution conditions, then optimize with an isocratic method if possible. 2. SFC: Adjust the percentage of the co-solvent (modifier), typically an alcohol like methanol. Small changes in modifier percentage can significantly impact selectivity.[8] |
| Incorrect Temperature | 1. Vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C). Lower temperatures can sometimes increase resolution, while higher temperatures can improve efficiency. |
Issue 2: Co-elution of Enantiomers in Chiral Separation
| Potential Cause | Troubleshooting Steps |
| Incorrect Chiral Stationary Phase (CSP) | 1. There is no universal CSP.[8] Screen a variety of CSPs, such as those based on different polysaccharide derivatives (e.g., amylose or cellulose) or a crown ether phase.[7] |
| Mobile Phase Not Optimized | 1. Normal Phase (Hexane/Alcohol): Vary the alcohol (e.g., isopropanol, ethanol) and its percentage. Small amounts of an acidic or basic additive can dramatically alter selectivity.[8] 2. Reverse Phase (Acetonitrile/Water): Adjust the organic modifier content and the pH of the aqueous phase. 3. SFC: Change the alcohol co-solvent (e.g., methanol vs. ethanol) and experiment with additives like diethylamine for basic compounds.[8] |
| Low Efficiency | 1. Decrease the flow rate to see if resolution improves. 2. Ensure the sample is dissolved in the mobile phase to prevent peak distortion. |
Experimental Protocols
Protocol 1: General HPLC Method for Positional Isomer Screening
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20% to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
Protocol 2: General SFC Method for Chiral Screening
-
Column: Amylose or Cellulose-based CSP, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Supercritical CO₂ with Methanol as a co-solvent.
-
Gradient: 5% to 40% Methanol over 10 minutes.
-
Additive: 0.1% Diethylamine in Methanol.
-
Back Pressure: 150 bar
-
Flow Rate: 3.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
Quantitative Data Summary
The following tables present hypothetical, yet realistic, data that could be obtained during method development for separating methylphenoxyaniline isomers.
Table 1: Hypothetical HPLC Separation of Positional Isomers
| Isomer | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| 2-Methylphenoxyaniline | 8.2 | - | 1.2 |
| 3-Methylphenoxyaniline | 9.5 | 2.1 | 1.1 |
| 4-Methylphenoxyaniline | 10.8 | 2.3 | 1.3 |
| Conditions: Phenyl-Hexyl column with a water/acetonitrile gradient. |
Table 2: Hypothetical SFC Chiral Separation of 2-Methylphenoxyaniline
| Enantiomer | Retention Time (min) | Resolution (Rs) | Purity (%) |
| Enantiomer 1 | 4.1 | - | 99.5 |
| Enantiomer 2 | 5.3 | 2.5 | 99.7 |
| Conditions: Cellulose-based CSP with a CO₂/Methanol mobile phase. |
Visualizations
Caption: Workflow for achiral and chiral method development.
Caption: Troubleshooting logic for poor isomer separation.
References
- 1. Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography--electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supercritical fluid chromatographic resolution of water soluble isomeric carboxyl/amine terminated peptides facilitated via mobile phase water and ion pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sfera.unife.it [sfera.unife.it]
- 7. Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Solubility of Aniline Derivatives for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of solubility for aniline derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why are my aniline derivative compounds poorly soluble in aqueous buffers?
Aniline and its derivatives often exhibit limited aqueous solubility due to the hydrophobic nature of the benzene ring. While the amino group can participate in hydrogen bonding, the overall solubility is largely dictated by the nonpolar aromatic structure, leading to poor dissolution in the aqueous solutions commonly used for biological assays.
Q2: What is the first step I should take when a new aniline derivative shows poor solubility?
The initial step is to accurately determine the compound's baseline solubility using a standardized method like the shake-flask technique. This provides a quantitative measure of its intrinsic solubility and helps in selecting the most appropriate solubilization strategy. Following this, a logical troubleshooting workflow can be implemented to identify the most effective method for solubility enhancement.
Q3: Can I use DMSO to dissolve my aniline derivative for a cell-based assay?
Yes, Dimethyl Sulfoxide (DMSO) is a common solvent for initially dissolving poorly soluble compounds. However, it is crucial to be mindful of the final DMSO concentration in your assay. High concentrations of DMSO can be toxic to cells and may interfere with the biological assay itself. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous assay buffer, ensuring the final DMSO concentration is typically below 0.5% (v/v). If precipitation occurs upon dilution, alternative or supplementary solubilization methods are necessary.
Q4: How does pH affect the solubility of aniline derivatives?
Aniline derivatives are weak bases. In acidic conditions, the amino group can be protonated to form anilinium ions, which are significantly more soluble in water. Therefore, adjusting the pH of the buffer to a more acidic range can be a simple and effective method to increase the solubility of these compounds. However, the chosen pH must be compatible with the biological assay and not affect the stability or activity of the compound or the biological system.
Troubleshooting Guide
Problem: My aniline derivative precipitates out of solution when I add it to my aqueous assay buffer from a DMSO stock.
This is a common issue indicating that the compound's solubility limit has been exceeded in the final assay medium. Here are a number of potential solutions to troubleshoot this problem:
-
Solution 1: pH Adjustment.
-
Rationale: Aniline derivatives are basic and their solubility can be increased by lowering the pH.
-
Action: Prepare a series of buffers with decreasing pH values (e.g., from 7.4 down to 5.0) and test the solubility of your compound in each. Ensure the final pH is compatible with your assay.
-
-
Solution 2: Co-solvent System.
-
Rationale: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.
-
Action: Prepare your assay buffer with a small percentage of a co-solvent like ethanol or polyethylene glycol 400 (PEG 400). It is important to test the tolerance of your biological system to the chosen co-solvent and its concentration.
-
-
Solution 3: Salt Formation.
-
Rationale: Converting the aniline derivative to a salt form can dramatically increase its aqueous solubility.
-
Action: Synthesize a salt of your compound, such as a hydrochloride salt. The salt form will have a higher dissolution rate and solubility in aqueous media.
-
-
Solution 4: Cyclodextrin Complexation.
-
Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like aniline derivatives, within their cavity, thereby increasing their apparent solubility in water.
-
Action: Prepare a solution of a suitable cyclodextrin (e.g., β-cyclodextrin or a more soluble derivative like hydroxypropyl-β-cyclodextrin) in your assay buffer before adding your compound.
-
Problem: I have tried several methods, but my compound's solubility is still too low for the desired concentration in my assay.
If single methods are insufficient, a combination of approaches can be employed. For instance, you could use a co-solvent in a pH-adjusted buffer. It is also beneficial to systematically evaluate which method or combination of methods yields the best result for your specific aniline derivative.
Quantitative Data on Solubility Enhancement
The following tables provide a summary of the quantitative improvements in solubility for some aniline derivatives using different enhancement techniques.
Table 1: Effect of Co-solvents on the Solubility of 4-Nitroaniline at 298.15 K [1]
| Ethanol Mass Fraction in Water | Mole Fraction Solubility of 4-Nitroaniline (x 10^5) |
| 0.00 | 7.9 |
| 0.10 | 20.1 |
| 0.20 | 45.8 |
| 0.30 | 90.7 |
| 0.40 | 162.0 |
| 0.50 | 275.1 |
| 0.60 | 442.2 |
| 0.70 | 682.5 |
| 0.80 | 1042.0 |
| 0.90 | 1541.0 |
| 1.00 | 2240.0 |
Table 2: Aqueous Solubility of Aniline and its Hydrochloride Salt [2][3][4]
| Compound | Temperature (°C) | Solubility ( g/100 mL) |
| Aniline | 25 | 3.6 |
| Aniline Hydrochloride | 0 | 87.6 |
| Aniline Hydrochloride | 15 | 102.7 |
| Aniline Hydrochloride | 25 | 107.0 |
| Aniline Hydrochloride | 40 | 126.7 |
| Aniline Hydrochloride | 100 | 852.0 |
Table 3: Solubility of 2-Chloroaniline in Water [5][6][7][8][9]
| Compound | Temperature (°C) | Solubility (g/L) |
| 2-Chloroaniline | 20 | 5.13 - 6.0 |
Experimental Protocols
Protocol 1: Solubility Determination by the Shake-Flask Method
This protocol outlines the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound.[10][11][12][13][14]
-
Preparation: Add an excess amount of the aniline derivative to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully withdraw an aliquot of the supernatant without disturbing the solid material.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved aniline derivative using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This method is suitable for preparing a solid inclusion complex which can then be dissolved in the assay buffer.[15]
-
Molar Ratio Determination: Determine the desired molar ratio of the aniline derivative to the cyclodextrin (e.g., 1:1 or 1:2).
-
Wetting the Cyclodextrin: Place the accurately weighed amount of cyclodextrin in a mortar and add a small amount of a water-alcohol mixture to form a paste.
-
Kneading: Gradually add the weighed aniline derivative to the paste and knead the mixture for a specified time (e.g., 30-60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex into a fine powder using a pestle and pass it through a sieve to obtain a uniform particle size.
-
Solubilization: The resulting powder can then be weighed and dissolved in the aqueous buffer for the biological assay.
Visualizations
Caption: Troubleshooting workflow for addressing poor solubility of aniline derivatives.
Caption: Decision tree for selecting a suitable solubility enhancement method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. garudachem.com [garudachem.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Chloroaniline | 95-51-2 [chemicalbook.com]
- 7. 2-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]
- 8. 2-Chloroaniline = 99.5 GC 95-51-2 [sigmaaldrich.com]
- 9. 2-Chloroaniline technical, = 98.0 GC 95-51-2 [sigmaaldrich.com]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. bioassaysys.com [bioassaysys.com]
- 15. levelaccess.com [levelaccess.com]
Technical Support Center: Overcoming Resistance with Novel Aniline-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving novel aniline-based compounds designed to overcome drug resistance.
Frequently Asked Questions (FAQs)
Q1: My novel aniline-based compound shows high efficacy in sensitive cancer cell lines but significantly lower efficacy in their drug-resistant counterparts. What are the initial troubleshooting steps?
A1: This is a common and expected observation. The initial steps are to confirm the resistance mechanism of your cell line and to verify that your compound's mechanism of action is relevant to that resistance.
-
Verify Resistance Mechanism: Confirm the overexpression of efflux pumps like P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2) via Western blot or qPCR. If resistance is due to a target mutation, sequence the target gene in both sensitive and resistant cell lines.
-
Compound Stability: Ensure your compound is stable in the cell culture media over the course of your experiment. Aniline-based compounds can be susceptible to metabolic degradation.
-
On-Target Activity: Confirm that your compound is hitting its intended molecular target in the resistant cells using techniques like Western blotting to assess the phosphorylation status of downstream effectors.
Q2: I am observing unexpected cytotoxicity in my control (untreated) resistant cell lines when treated with the vehicle (e.g., DMSO) used to dissolve my aniline compound. What could be the cause?
A2: Drug-resistant cell lines can sometimes exhibit altered sensitivity to solvents.
-
Vehicle Toxicity: Perform a dose-response curve for your vehicle on both sensitive and resistant cell lines to determine the maximum non-toxic concentration.
-
Solubility Issues: Poor solubility of your aniline compound can lead to precipitation, which may cause non-specific stress or cell death. Visually inspect your culture wells for any precipitate. Consider using a different solvent or a lower concentration.
Q3: My Western blot results for downstream signaling pathways (e.g., p-ERK, p-Akt) are inconsistent after treating resistant cells with my aniline-based kinase inhibitor. What can I do to improve reproducibility?
A3: Western blotting for phosphorylated proteins requires careful optimization, especially in resistant cells which may have altered signaling dynamics.
-
Use Phosphatase Inhibitors: Always include a phosphatase inhibitor cocktail in your lysis buffer to prevent dephosphorylation of your target proteins.[1]
-
Optimize Antibody Dilutions: The optimal antibody concentration may differ between sensitive and resistant cell lines due to variations in protein expression.
-
Loading Controls: Use a total protein stain or a housekeeping protein that is not affected by the treatment to ensure equal protein loading.
-
Time Course Experiment: The timing of pathway inhibition and potential feedback activation can vary. Perform a time-course experiment to identify the optimal time point to observe the desired effect.
Q4: How can I determine if my aniline-based compound is a substrate or an inhibitor of ABC transporters?
A4: You can use a functional assay, such as the Calcein-AM efflux assay.
-
Calcein-AM Assay: Calcein-AM is a non-fluorescent substrate of P-gp and other ABC transporters that becomes fluorescent upon hydrolysis by intracellular esterases.[2][3] If your compound inhibits the efflux pump, the fluorescent calcein will be retained within the cells, leading to an increased fluorescence signal.[2][3]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Drug-Resistant Cell Lines
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values between replicate experiments. | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Fluctuation in drug concentration due to degradation or precipitation. | Prepare fresh drug dilutions for each experiment. Visually inspect for precipitation. | |
| Cell line instability or contamination. | Regularly perform cell line authentication and check for mycoplasma contamination. | |
| No significant difference in IC50 between sensitive and resistant lines. | The compound's mechanism of action is not overcoming the specific resistance mechanism. | Re-evaluate the target and the resistance mechanism. The compound may be a substrate for the efflux pump. |
| The compound is not reaching its intracellular target. | Assess cellular uptake of the compound. |
Guide 2: Western Blotting Issues for Phosphorylated Kinase Targets
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal for the phosphorylated protein. | Low abundance of the target protein. | Increase the amount of protein loaded onto the gel. |
| Inefficient antibody. | Use a different antibody or a positive control to validate the antibody. | |
| Dephosphorylation during sample preparation. | Use fresh lysis buffer with phosphatase inhibitors and keep samples on ice.[1] | |
| High background on the Western blot membrane. | Blocking buffer is not optimal. | For phospho-proteins, avoid using milk as a blocking agent due to the presence of casein, a phosphoprotein. Use BSA instead. |
| Secondary antibody concentration is too high. | Titrate the secondary antibody to find the optimal dilution. |
Quantitative Data Summary
The following table presents hypothetical, yet realistic, IC50 values for novel aniline-based compounds against a sensitive cancer cell line and its corresponding drug-resistant subline.
| Compound | Target | Sensitive Cell Line IC50 (µM) | Resistant Cell Line (P-gp overexpression) IC50 (µM) | Resistance Fold |
| Compound A | EGFR | 0.05 | 5.0 | 100 |
| Compound B | EGFR/P-gp Inhibitor | 0.08 | 0.12 | 1.5 |
| Compound C | MEK | 0.1 | 8.0 | 80 |
| Compound D | MEK/P-gp Inhibitor | 0.15 | 0.25 | 1.7 |
Detailed Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is adapted from standard cell viability assay procedures.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the aniline-based compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Phospho-Kinase Analysis
-
Cell Lysis: After treatment with the aniline-based compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the kinase.
Protocol 3: Calcein-AM Efflux Assay for ABC Transporter Activity
This protocol is based on established methods for assessing P-gp function.[2][3]
-
Cell Seeding: Seed the resistant cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Compound Incubation: Treat the cells with your aniline-based compound or a known P-gp inhibitor (positive control) for 1 hour.
-
Calcein-AM Loading: Add Calcein-AM to a final concentration of 1 µM to all wells and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Increased fluorescence in the presence of your compound compared to the untreated control indicates inhibition of the efflux pump.
Mandatory Visualizations
Caption: Inhibition of MAPK and PI3K/Akt signaling pathways by a novel aniline-based compound.
Caption: Experimental workflow for evaluating novel aniline-based compounds in resistant cancer cells.
Caption: Logical relationship for overcoming resistance with a dual-acting aniline-based compound.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structural Validation of 4-Methyl-2-(4-methylphenoxy)aniline and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural validation of aromatic compounds, with a focus on 4-Methyl-2-(4-methylphenoxy)aniline and its analogs.
Note on Data Availability: As of the compilation of this guide, the specific single-crystal X-ray structure for this compound has not been deposited in publicly accessible databases. Therefore, for the purpose of illustrating the power of X-ray crystallography, we will utilize the crystallographic data of a closely related positional isomer, 4-(p-Tolyloxy)aniline (CCDC 265010)[1]. This substitution allows for a detailed comparison of the methodologies while maintaining relevance to the structural class of interest.
Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography provides an unambiguous determination of the atomic arrangement in a crystalline solid, offering precise bond lengths, bond angles, and conformational details.
Experimental Data for 4-(p-Tolyloxy)aniline (CCDC 265010)
The following table summarizes the key crystallographic parameters for the representative compound, 4-(p-Tolyloxy)aniline.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Cell Lengths | a = 8.1062(1) Å, b = 10.3069(2) Å, c = 13.0163(3) Å |
| Cell Angles | α = 90°, β = 104.595(1)°, γ = 90° |
| Cell Volume | 1051.12(4) ų |
| Z | 4 |
| Calculated Density | 1.259 g/cm³ |
| R-factor | 0.045 |
| Data Collection Temp. | 120(2) K |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent system. This is often the most challenging step and can involve techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution: The diffraction pattern is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the observed and calculated diffraction data.
References
A Comparative Guide to Diaryl Ether Synthesis: Ullmann Condensation vs. Buchwald-Hartwig C-O Coupling
For researchers, scientists, and drug development professionals, the synthesis of diaryl ethers is a critical process in the creation of numerous pharmaceuticals and functional materials. Two of the most prominent and powerful methods for forging the C-O bond in these structures are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination, adapted for ether synthesis. This guide provides an objective comparison of these two indispensable reactions, supported by experimental data, detailed protocols, and mechanistic insights to aid in methodological selection.
At a Glance: Key Differences
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Ligands | Simple diamines, amino acids, phenols, or none | Bulky, electron-rich phosphines |
| Reaction Temperature | High (often >100-220°C for traditional methods) | Milder (often 80-120°C) |
| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) |
| Solvent | High-boiling polar solvents (e.g., DMF, NMP, pyridine) | Aprotic solvents (e.g., toluene, dioxane) |
| Substrate Scope | Traditionally favored for electron-poor aryl halides | Broad scope, including electron-rich and -neutral aryl halides |
| Cost | Generally lower cost (copper is more abundant) | Higher cost (palladium and specialized ligands) |
Delving into the Mechanisms
The divergent catalytic cycles of the Ullmann and Buchwald-Hartwig reactions underpin their distinct characteristics and substrate compatibilities.
The Ullmann condensation typically proceeds through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the formation of a copper alkoxide species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting Cu(III) intermediate yields the diaryl ether and regenerates the active Cu(I) catalyst.
Caption: Catalytic cycle of the Ullmann condensation.
The Buchwald-Hartwig C-O coupling, on the other hand, operates via a Pd(0)/Pd(II) cycle. The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) complex. Subsequent coordination of the alcohol or phenoxide and base-promoted formation of a palladium alkoxide is followed by reductive elimination to afford the diaryl ether and regenerate the Pd(0) catalyst. The bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling.
Quantitative Performance Data
The choice between the Ullmann and Buchwald-Hartwig reactions often depends on the specific substrates and desired reaction conditions. The following tables present a selection of experimental data to illustrate the performance of each method with various electronically and sterically diverse substrates.
Ullmann Condensation: Representative Yields
| Aryl Halide | Phenol | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodotoluene | Phenol | CuI / 2-(1H-pyrazol-1-yl)pyridine | K₂CO₃ | DMSO | 100 | 85 |
| 4-Bromobenzonitrile | 4-Methoxyphenol | CuI / N,N-dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 96 |
| 2-Bromo-1,3-dimethylbenzene | Phenol | Cu₂O / Salicylaldoxime | Cs₂CO₃ | Acetonitrile | 80 | 92 |
| 1-Iodonaphthalene | 4-tert-Butylphenol | CuI / (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | K₃PO₄ | Toluene | 110 | 88 |
| 4-Chloro-3-nitrotoluene | 2,6-Dimethylphenol | CuI / Phenanthroline | K₂CO₃ | NMP | 160 | 75 |
Buchwald-Hartwig C-O Coupling: Representative Yields
| Aryl Halide/Triflate | Phenol | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Phenol | Pd(OAc)₂ / tBuXPhos | K₃PO₄ | Toluene | 100 | 98 |
| 4-Chlorobenzonitrile | 4-Methoxyphenol | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 95 |
| 2-Bromo-1,3-dimethylbenzene | Phenol | [(cinnamyl)PdCl]₂ / Me₄tBuXPhos | K₃PO₄ | Toluene | 100 | 92 |
| 1-Naphthyl triflate | 4-tert-Butylphenol | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 90 |
| 4-Bromoanisole | 2-Isopropylphenol | [(cinnamyl)PdCl]₂ / New Biarylphosphine Ligand | K₃PO₄ | Toluene/DME | 80 | 85[2] |
Experimental Protocols
General Procedure for Ullmann Diaryl Ether Synthesis[3][4]
To a stirred suspension of cuprous bromide (1.2 g, 8.3 mmol) and thallous 4-nitrophenoxide (2.8 g, 8.2 mmol) in dry dioxane (30 mL) under a nitrogen atmosphere at room temperature is added a solution of 3,4-dimethylphenylthallium(III) bis-trifluoroacetate (3.75 g, 7.0 mmol) in dioxane (8 mL) via syringe.[3][4] The resulting mixture is heated to a gentle reflux (95 °C) and maintained at this temperature for 5 hours.[3][4] The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.[3][4] Ethyl acetate (40 mL), 1 N HCl (5 mL), and brine are added, and the mixture is stirred for 15 minutes at room temperature.[3][4] The mixture is filtered through Celite, and the organic layer is washed successively with water (1 x 15 mL), aqueous NH₄OH (3 x 10 mL), and water (1 x 15 mL), then dried over anhydrous MgSO₄.[3][4] Removal of the solvent under reduced pressure affords the crude product, which can be further purified by crystallization or column chromatography to yield the desired diaryl ether.[3][4]
General Procedure for Buchwald-Hartwig Diaryl Ether Synthesis[2]
An oven-dried resealable Schlenk tube is charged with [(cinnamyl)PdCl]₂ (0.5-1.5 mol %), the specified biarylphosphine ligand (1.5-4.5 mol %), and K₃PO₄ (1.5 mmol).[2] The tube is evacuated and backfilled with argon. The aryl bromide (1.0 mmol), phenol (1.5 mmol), and a solvent mixture of toluene and DME are added.[2] The Schlenk tube is sealed and the reaction mixture is stirred at the specified temperature (e.g., 80 °C) for 16 hours.[2] After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash chromatography on silica gel to afford the desired diaryl ether.[2]
Decision-Making Workflow
The selection between the Ullmann and Buchwald-Hartwig reactions is a multifactorial decision. The following workflow provides a logical approach to selecting the most appropriate method for a given synthetic challenge.
Caption: Decision workflow for selecting a diaryl ether synthesis method.
Conclusion
Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling are powerful and versatile methods for the synthesis of diaryl ethers. The traditional Ullmann reaction, while often requiring harsh conditions, has seen a resurgence with the development of new ligand systems that allow for milder temperatures.[1] Its primary advantages lie in the low cost and abundance of the copper catalyst.
Conversely, the Buchwald-Hartwig reaction, though more expensive due to the use of palladium and sophisticated phosphine ligands, offers a broader substrate scope, particularly for electron-rich and sterically hindered partners, and generally proceeds under milder conditions.[5] The continuous evolution of both methodologies provides chemists with a rich toolbox, and the optimal choice will ultimately be dictated by the specific requirements of the target molecule, including functional group tolerance, scale, and economic considerations.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.org.mx [scielo.org.mx]
- 4. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 5. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Methyl-2-(4-methylphenoxy)aniline and its Isomers in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, phenoxyaniline derivatives have emerged as a promising scaffold. Their structural versatility allows for modifications that can significantly influence their biological activity. This guide provides a comparative overview of 4-Methyl-2-(4-methylphenoxy)aniline and its positional isomers, focusing on their potential as anticancer agents. Due to the limited availability of direct comparative experimental data for these specific isomers, this analysis is based on established structure-activity relationships (SAR) within the broader class of phenoxyaniline and anilinoquinoline derivatives.
Structure-Activity Relationship: A Generalized Comparison
The biological activity of phenoxyaniline derivatives is highly dependent on the substitution pattern on both the aniline and phenoxy rings. The position of the methyl and phenoxy groups in the isomers of this compound can influence their interaction with biological targets, such as protein kinases, and consequently their cytotoxic effects on cancer cells.
Key Isomers for Comparison:
-
This compound (Target Compound): The ortho-phenoxy group may induce a specific conformation that could be favorable for binding to certain enzymatic pockets. The para-methyl group on the phenoxy ring can also contribute to hydrophobic interactions.
-
Isomer A: 4-Methyl-3-(4-methylphenoxy)aniline: The meta-position of the phenoxy group might alter the overall shape of the molecule, potentially leading to a different binding profile and activity compared to the ortho-substituted isomer.
-
Isomer B: 2-Methyl-4-(4-methylphenoxy)aniline: In this isomer, the methyl group is in the ortho position to the amino group, which could influence the electronic properties and steric hindrance around the amino group, possibly affecting its role as a hydrogen bond donor.
-
Isomer C: 3-Methyl-4-(4-methylphenoxy)aniline: The meta-methyl group in this isomer might have a less pronounced steric effect compared to the ortho-methyl group in Isomer B, leading to different biological activity.
Table 1: Hypothetical Comparative Activity Profile of Phenoxyaniline Isomers
| Compound | Predicted Cytotoxicity (IC50, µM) | Rationale for Predicted Activity (Based on SAR of related compounds) |
| This compound | Low to Moderate | The ortho-phenoxy group might create steric hindrance, potentially reducing binding affinity to some targets. |
| Isomer A: 4-Methyl-3-(4-methylphenoxy)aniline | Moderate | The meta-substitution may offer a more favorable conformation for target interaction compared to the ortho-isomer. |
| Isomer B: 2-Methyl-4-(4-methylphenoxy)aniline | Moderate to High | The para-phenoxy group is a common feature in active anilino-based kinase inhibitors. The ortho-methyl group could modulate activity. |
| Isomer C: 3-Methyl-4-(4-methylphenoxy)aniline | High | The para-phenoxy group combined with a meta-methyl group might provide an optimal balance of steric and electronic properties for potent activity, a pattern seen in some active anilinoquinolines.[1] |
Note: The IC50 values are hypothetical and intended for illustrative purposes to highlight potential differences based on SAR principles. Actual experimental data is required for a definitive comparison.
Potential Signaling Pathways
Phenoxyaniline derivatives have been reported to interfere with key signaling pathways implicated in cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) pathways are common targets. The differential activity of the isomers could be attributed to their varying abilities to inhibit kinases within these cascades.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: The MAPK/ERK signaling cascade, a key regulator of gene expression.
Experimental Protocols
To empirically determine and compare the anticancer activity of these isomers, a standardized set of in vitro assays is essential. The following is a representative protocol for a cell viability assay, which is a fundamental first step in assessing cytotoxic potential.
MTT Cell Viability Assay
This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its isomers) in the complete medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Conclusion
While direct experimental data for a side-by-side comparison of this compound and its isomers is currently lacking in the public domain, structure-activity relationship principles suggest that the positional arrangement of the methyl and phenoxy groups will likely have a significant impact on their anticancer activity. Isomers with a para-substituted phenoxy group, such as 2-Methyl-4-(4-methylphenoxy)aniline and 3-Methyl-4-(4-methylphenoxy)aniline, are predicted to exhibit greater potency. To validate these hypotheses and to fully elucidate the therapeutic potential of these compounds, rigorous experimental evaluation using standardized protocols, such as the MTT assay described herein, is imperative. Further studies should also aim to identify the specific molecular targets and signaling pathways affected by these isomers to understand their mechanism of action and to guide future drug development efforts.
References
A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Phenoxyaniline derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their roles as kinase inhibitors and their interaction with metabolic enzymes. We present quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to support drug discovery and development efforts.
Comparative Analysis of Biological Activities
The biological activity of phenoxyaniline derivatives is highly dependent on the nature and substitution pattern of the phenoxy, aniline, and an additional heterocyclic or functional group. This section explores the SAR of three distinct classes of phenoxyaniline derivatives: MEK inhibitors, PDGFR inhibitors, and their interactions with CYP2B enzymes.
3-Cyano-4-(phenoxyanilino)quinolines as MEK Inhibitors
A series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent inhibitors of MEK (MAP Kinase Kinase), a key component of the MAPK/ERK signaling pathway. The SAR for this class of compounds highlights the importance of specific substitutions on the quinoline and phenoxy rings for achieving high inhibitory potency.
Structure-Activity Relationship Summary:
-
Quinoline Core: The 3-cyano-4-anilinoquinoline core is crucial for activity.
-
Alkoxy Groups: The presence of alkoxy groups at the 6- and 7-positions of the quinoline ring generally leads to the best activity.[1][2]
-
Phenoxy Ring Substitution: The substitution pattern on the phenoxy ring can modulate potency and selectivity.
Table 1: SAR of 3-Cyano-4-(phenoxyanilino)quinoline Derivatives as MEK Inhibitors
| Compound ID | R6 | R7 | Aniline Substitution | MEK IC50 (nM) |
| 1a | OCH3 | OCH3 | 4-H | 25 |
| 1b | OCH3 | OCH3 | 4-F | 15 |
| 1c | OCH3 | OCH3 | 4-Cl | 20 |
| 1d | H | H | 4-H | >1000 |
| 1e | OCH2CH3 | OCH2CH3 | 4-H | 30 |
Data synthesized from multiple sources for illustrative comparison.
4-Phenoxyquinoline Derivatives as PDGFR Inhibitors
Another important class of phenoxyaniline-related compounds is the 4-phenoxyquinoline derivatives, which have been developed as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase. Dysregulation of PDGFR signaling is implicated in various cancers and fibrotic diseases.
Structure-Activity Relationship Summary:
-
Phenoxy Ring Substitution: Substitutions at the 4-position of the phenoxy group, such as benzoyl and benzamide, have been shown to yield potent and selective inhibitors.[3]
-
Quinoline Core: The 4-phenoxyquinoline scaffold is a key pharmacophore.
-
Selectivity: These compounds often exhibit high selectivity for PDGFr over other receptor tyrosine kinases like EGFR.[3]
Table 2: SAR of 4-Phenoxyquinoline Derivatives as PDGFR Inhibitors
| Compound ID | Phenoxy R4 Substitution | PDGFr Autophosphorylation IC50 (µM) | EGFr Autophosphorylation IC50 (µM) |
| Ki6783 (1) | H | 0.13 | >100 |
| Ki6896 (2) | Benzoyl | 0.31 | >100 |
| Ki6945 (3) | Benzamide | 0.050 | >100 |
Data adapted from Bioorganic & Medicinal Chemistry, 2003.[3]
Phenoxyaniline Analogues as CYP2B Enzyme Inhibitors
Understanding the interaction of drug candidates with cytochrome P450 (CYP) enzymes is critical for predicting their metabolic fate and potential for drug-drug interactions. Studies on phenoxyaniline (POA) analogues have provided insights into their inhibitory effects on CYP2B enzymes.
Structure-Activity Relationship Summary:
-
Halogenation: Increased halogenation on the phenoxyaniline scaffold generally increases the inhibitory potency against CYP2B enzymes.[4]
-
Substitution Pattern: The position of halogen substituents influences the binding affinity and inhibitory potency.
-
Discrepancies between Binding and Inhibition: For some analogues, there are significant differences between their spectral binding constants (Ks) and their IC50 values, suggesting complex interactions with the enzyme.[4][5]
Table 3: Inhibition of CYP2B Enzymes by Phenoxyaniline Analogues
| Compound | CYP2B1 IC50 (µM) | CYP2B4 IC50 (µM) | CYP2B6 IC50 (µM) |
| POA | 10.2 ± 1.1 | 18.2 ± 2.0 | 25.1 ± 2.8 |
| 3-CPOA | 0.8 ± 0.1 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| 3,4-DCPOA | 0.5 ± 0.1 | 1.1 ± 0.1 | 1.5 ± 0.2 |
| 2',4',5'-TCPOA | 0.4 ± 0.1 | 0.9 ± 0.1 | 1.2 ± 0.1 |
Data represents a summary from literature and is for comparative illustration.[4]
Signaling Pathways and Experimental Workflows
MAPK/ERK Signaling Pathway
Phenoxyaniline derivatives that inhibit MEK act on the MAPK/ERK signaling pathway. This pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.
PDGFR Signaling Pathway
Phenoxyquinoline derivatives targeting PDGFR interfere with its signaling cascade, which plays a significant role in cell growth, migration, and angiogenesis.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram illustrates a typical workflow for an in vitro kinase assay to determine the inhibitory activity of phenoxyaniline derivatives.
References
- 1. Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing pyridazinone moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship for new series of 4-phenoxyquinoline derivatives as specific inhibitors of platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of the biological activity of substituted diaryl ethers
A Comparative Guide to the Biological Activity of Substituted Diaryl Eethers
The diaryl ether scaffold is a prominent structural motif in a variety of biologically active compounds, demonstrating a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[1] This guide provides a comparative analysis of the biological activities of various substituted diaryl ethers, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows.
Anticancer Activity
Substituted diaryl ethers have emerged as a promising class of anticancer agents, with numerous derivatives exhibiting potent activity against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis through various signaling pathways and the inhibition of key cellular processes like tubulin polymerization.[2]
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of selected substituted diaryl ethers, presenting their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values against different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Quinoline Derivative of 13α-estrone | MCF-7 (Breast) | ~10 | [2] |
| HeLa (Cervical) | 5.53 | [2] | |
| Diaryl ether linked PBD conjugate (4b) | Panel of 11 human cancer cell lines | 0.1 - 3.88 | [3] |
| Diaryl ether linked PBD conjugate (4h) | Panel of 11 human cancer cell lines | 0.1 - 3.88 | [3] |
| Diaryl ether linked PBD conjugate (6b) | Panel of 11 human cancer cell lines | 0.1 - 3.88 | [3] |
| Depside Derivative (B1) | HCT116 (Colon) | 8.53 | [4] |
| Depside Derivative (4i) | HepG2 (Liver) | 14.89 | [4] |
| HCT116 (Colon) | 15.67 | [4] | |
| Chrysin Ether Derivative (6) | HCT116 (Colon) | >1.56, <33.5 | [5] |
| Chrysin Ether Derivative (7) | HCT116 (Colon) | >1.56, <33.5 | [5] |
| HepG2 (Liver) | >1.56, <33.5 | [5] |
Experimental Protocol: MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7]
Materials:
-
Substituted diaryl ether compounds
-
Human cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)[8]
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the diaryl ether compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathways in Anticancer Activity
The anticancer activity of substituted diaryl ethers is often mediated through the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.
Antimicrobial Activity
Certain substituted diaryl ethers have demonstrated significant activity against various pathogenic microorganisms, including drug-resistant strains. Their mechanisms of action can involve disruption of the bacterial cell membrane and inhibition of essential cellular processes.
Comparative Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected substituted diaryl ethers against different bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Bis-indole diphenyl ether (19) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.06 | [11] |
| Piperidinyl diaryl ether (9e) | MRSA | Potent | [11] |
| Vancomycin-resistant Enterococcus (VRE) | Potent | [11] | |
| Thiomorpholinyl diaryl ether (9l) | MRSA | Potent | [11] |
| VRE | Potent | [11] | |
| Di-n-decyl diazalariat ether (C10LE) | Escherichia coli (DH5α) | 2-10 µM | [12] |
| Staphylococcus aureus | 2-10 µM | [12] | |
| Di-n-dodecyl diazalariat ether (C12LE) | Staphylococcus aureus | 32 µM | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[13]
Materials:
-
Substituted diaryl ether compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the diaryl ether compound and make serial two-fold dilutions in the wells of a 96-well plate using MHB.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Mechanism of Antimicrobial Action
The antimicrobial effect of certain diaryl ethers is attributed to their ability to interact with and disrupt bacterial cell membranes, leading to increased permeability and the inhibition of essential functions like efflux pumps.
Anti-inflammatory Activity
Diaryl ether derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
Comparative Anti-inflammatory Potency
The following table summarizes the in vitro inhibitory activity of selected diaryl ether derivatives against COX-1 and COX-2 enzymes.
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| 4-[4-(Piperidin-1-ylsulfonyl)phenyl]-1-[4-(4-cyanophenoxy)benzylidene]thiosemicarbazide (2c) | 1.89 | >100 | [14] |
| 4-[4-(Piperidin-1-ylsulfonyl)phenyl]-1-[4-(4-nitrophenoxy)benzylidene]thiosemicarbazide (2b) | 13.44 | 12.60 | [14] |
| (±)-3-(4-Phenoxy-phenyl)-5-phenyl-2-thioxoimidazolidin-4-one (23) | >100 | Highly Selective | [15] |
Experimental Protocol: In Vitro COX Inhibition Assay
The activity of COX enzymes can be measured using various in vitro assays, such as those that detect the production of prostaglandins or the consumption of oxygen.
Materials:
-
Substituted diaryl ether compounds
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer
-
Detection reagents (e.g., for prostaglandin E2 ELISA or a luminometric substrate)
-
96-well plates
-
Microplate reader (spectrophotometer or luminometer)
Procedure (General Outline):
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Incubation: Add the diaryl ether compounds at various concentrations to the wells of a 96-well plate containing the enzyme solution. Incubate for a short period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the wells.
-
Reaction Termination and Detection: After a specific incubation time, stop the reaction and measure the product formation. This can be done by quantifying the amount of prostaglandin E2 produced using an ELISA kit or by measuring the luminescence generated from a specific substrate.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 values from the resulting dose-response curves.
Signaling Pathway in Anti-inflammatory Action
The primary mechanism of anti-inflammatory action for many diaryl ethers is the inhibition of the cyclooxygenase pathway, which reduces the production of pro-inflammatory prostaglandins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers [mdpi.com]
- 3. Synthesis and biological evaluation of diaryl ether linked DC-81 conjugates as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationship of dicationic diaryl ethers as novel potent anti-MRSA and anti-VRE agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial and Adjuvant Potencies of Di-n-alkyl Substituted Diazalariat Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) of Aniline Compounds
Aniline and its derivatives are fundamental scaffolds in the development of a wide range of biologically active compounds, from pharmaceuticals to industrial chemicals. Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for designing safer, more potent molecules. This guide provides a comparative analysis of various Quantitative Structure-Activity Relationship (QSAR) studies on aniline compounds, presenting key findings, experimental methodologies, and predictive models.
Comparative Analysis of QSAR Models for Aniline Derivatives
QSAR studies on aniline derivatives have been employed to predict a variety of biological and physicochemical properties, including toxicity, biodegradability, lipophilicity, and specific bioactivities like anti-HIV-1 action. A comparison of different modeling approaches reveals the versatility and specificity of QSAR in understanding the structure-activity landscape of these compounds.
| Study Focus | QSAR Model(s) Employed | Key Molecular Descriptors | Predicted Property | Key Findings | Reference |
| Lipophilicity Prediction | Multiple Linear Regression (MLR), Principal Component Regression (PCR), Partial Least Square Regression (PLSR) | Barysz matrix (SEigZ), hydrophilicity factor (Hy), Moriguchi octanol-water partition coefficient (MLOGP), electrophilicity (ω/eV), van der Waals volume (vWV), lethal concentration (LC50/molkg-1) | Lipophilicity (logP) | MLR showed slightly better performance than PCR and PLSR. The studied aniline derivatives were generally found to be non-hydrophilic. | [1][2] |
| Toxicity and Biodegradability | Not explicitly stated, but implies regression models. | Hydrophobicity, Electronic Properties, Steric Properties | Toxicity and Biodegradability | Hydrophobicity was the most critical factor for toxicity, while electronic and steric properties were more influential in predicting biodegradability. | [3] |
| Protein Free Radical Formation | Best Subset Regression | Hammett constant (σ), Ionization Potential (IP-P), Electron Affinity (EA-R) | Potency to induce Myeloperoxidase (MPO) protein free radicals (EC2 values) | The Hammett constant (σ) showed the best correlation with MPO free radical formation. Separating mono- and di-substituted anilines improved the statistical robustness of the models. | [4] |
| Anti-HIV-1 Activity | Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), Artificial Neural Network (ANN) | Topological descriptors (e.g., molecular weight, molar refractivity) | Anti-HIV-1 activity (-log(EC50)) | The ANN model (6-1-1 architecture) demonstrated superior predictive capability compared to MLR and MNLR models. | [5] |
| Acute Toxicity to Fish | Not explicitly stated, but implies a regression model. | Energy of the Highest Occupied Molecular Orbital (EHOMO), Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | Acute toxicity (96h-LC50) in carp | The interaction of electrons, as described by EHOMO and ELUMO, was suggested to be the main driver of biological toxicity for phenols and anilines. | [6] |
| Antitumor Activity | Not explicitly stated, but implies regression models. | Hammett parameter (sigma+), Steric terms | Antitumor activity against L1210 leukemia, mouse toxicity, DNA binding | Electron-releasing substituents were important for activity. The presence of steric terms suggested interaction with a protein receptor rather than just DNA intercalation. | [7] |
Experimental Protocols
The reliability of any QSAR model is fundamentally dependent on the quality of the experimental data used for its development. Below are summaries of the methodologies employed in the cited studies.
2.1. Determination of Physicochemical Properties and Molecular Descriptors
-
Computational Chemistry:
-
Objective: To calculate molecular descriptors for QSAR modeling.
-
Protocol:
-
The 3D structures of the aniline derivatives are optimized using quantum mechanical calculations, often at the Density Functional Theory (DFT) level (e.g., B3LYP/6-311G** or 6-311++G** basis sets).[1][6]
-
Specialized software (e.g., Dragon, Gaussian 03) is used to calculate a comprehensive set of molecular descriptors from the optimized geometries.[1][6] These can include constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.
-
For specific properties, parameters like the Hammett constant (σ), ionization potential, and electron affinity are calculated or obtained from literature.[4]
-
-
2.2. Biological Activity Assays
-
Immuno-Spin Trapping for Protein Radical Formation:
-
Objective: To quantify the potency of aniline derivatives in inducing protein free radical formation.[4]
-
Protocol:
-
Reactions are set up containing myeloperoxidase (MPO), hydrogen peroxide (H2O2), the spin trapping agent 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), and varying concentrations of the aniline derivative.
-
The formation of the MPO protein radical (MPO•) is detected and quantified, often using an immunoassay.
-
The effective concentration to produce a two-fold increase in the MPO• signal over the control is determined as the EC2 value.[4]
-
-
-
Anti-HIV-1 Activity Assay:
-
Objective: To determine the in vitro inhibitory activity of diarylaniline analogues against HIV-1.[5]
-
Protocol:
-
The specific cell line and HIV-1 strain used for the assay are cultured.
-
The cells are infected with the virus in the presence of varying concentrations of the test compounds.
-
The inhibitory activity is measured by quantifying a relevant endpoint, such as the activity of reverse transcriptase (RT) or the level of a viral protein (e.g., p24).
-
The EC50 value (the concentration required to inhibit viral replication by 50%) is determined. For QSAR analysis, this is often converted to a logarithmic scale (pEC50 = -log(EC50)).[5]
-
-
Visualizing QSAR Workflows and Concepts
3.1. General QSAR Modeling Workflow
The following diagram illustrates the typical steps involved in developing a QSAR model.
3.2. Relationship of Molecular Properties to Aniline Toxicity
This diagram illustrates the conceptual relationship between different molecular properties of aniline derivatives and their resulting toxicity and biodegradability, as suggested by comparative QSAR studies.[3]
References
- 1. Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the QSAR models for toxicity and biodegradability of anilines and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. INVESTIGATING THE MECHANISMS OF AROMATIC AMINE-INDUCED PROTEIN FREE RADICAL FORMATION BY QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIPS (QSARs): IMPLICATIONS FOR DRUG-INDUCED AGRANULOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. QSAR Analyzes for the Predictive Toxicity of Substituted Phenols and Anilines to Fish (carp) | Scientific.Net [scientific.net]
- 7. Quantitative structure-activity relationships (QSAR) for 9-anilinoacridines: a comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity of 4-Methyl-2-(4-methylphenoxy)aniline in biological assays
An Objective Guide to the Predicted Biological Profile of 4-Methyl-2-(4-methylphenoxy)aniline and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted biological activity of this compound by examining experimental data from structurally similar compounds. The content is intended to guide future research and experimental design by highlighting potential biological targets and cross-reactivity profiles.
Introduction
While no direct experimental data for the biological activity of this compound is publicly available, its core structure, a substituted phenoxy-aniline, is a recognized scaffold in medicinal chemistry. Compounds sharing this motif have demonstrated a range of biological activities, most notably as kinase inhibitors and cytotoxic agents. This guide synthesizes data from related molecules to project a potential biological profile for the target compound and provides detailed experimental protocols for its future evaluation.
Predicted Biological Activity and Cross-Reactivity
Based on the analysis of structurally related phenoxy-aniline derivatives, this compound is predicted to exhibit inhibitory activity against protein kinases. The phenoxy-aniline scaffold is a common feature in a variety of kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR).[1][2][3] The methyl substitutions on the aniline and phenoxy rings may influence its potency, selectivity, and metabolic stability.
Cross-reactivity with other kinases is a common characteristic of compounds targeting the ATP-binding site.[4][5] It is plausible that this compound could exhibit off-target effects on other kinases, a factor that should be assessed in broad kinase panel screening. For instance, some aniline-based kinase inhibitors show cross-reactivity with kinases such as GSK3.[4]
Comparative Data from Structurally Related Compounds
To provide a framework for the potential efficacy and cross-reactivity of this compound, the following tables summarize quantitative data from published studies on related phenoxy-aniline and anilino-quinoline derivatives.
Table 1: Cytotoxicity of Anilino-Quinoline Derivatives Against Cancer Cell Lines [6]
| Compound | Mean GI₅₀ (µM) | NCI-H226 (Non-small cell lung cancer) GI₅₀ (µM) | MDA-MB-231/ATCC (Breast cancer) GI₅₀ (µM) | SF-295 (CNS cancer) GI₅₀ (µM) |
| 11 | 3.89 | 0.94 | 0.04 | <0.01 |
| 15a | 3.02 | - | - | - |
| 15b | 3.89 | - | - | - |
Table 2: EGFR Inhibition by Quinoxaline Phenylurea Derivatives [1][7]
| Compound | EGFRwt IC₅₀ (nM) | EGFR L858R IC₅₀ (nM) | EGFR L858R/T790M IC₅₀ (nM) |
| 7h | 25 ± 4 | 18 ± 3 | Weak Inhibition |
| 7l | 101 ± 12 | 32 ± 14 | 132 ± 49 |
Table 3: Cytotoxicity of Quinoxalinone Derivatives Against H1975 Lung Cancer Cells [8]
| Compound | IC₅₀ (µM) |
| CPD4 | 3.47 ± 2.20 |
| CPD15 | 31.25 ± 3.40 |
| CPD16 | 79.43 ± 4.35 |
| CPD21 | 44.67 ± 2.34 |
| Osimertinib | 18.33 ± 2.02 |
Key Experimental Protocols
Cell Viability Assays (MTT/MTS)
Purpose: To assess the cytotoxic or cytostatic effects of a compound on a cell population.
Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active metabolism reduce a tetrazolium salt (MTT, MTS) to a colored formazan product.[9][10][11][12] The amount of formazan is proportional to the number of viable cells.
MTT Assay Protocol: [9][10][12]
-
Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
MTS Assay Protocol: [10][11][12]
-
Cell Plating and Compound Treatment: Follow the same procedure as the MTT assay.
-
MTS Reagent Addition: Add the combined MTS/PES solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Record the absorbance at 490 nm. No solubilization step is required.
In Vitro Kinase Inhibition Assay
Purpose: To determine the inhibitory activity of a compound against a specific kinase.
Principle: A typical kinase assay involves incubating the kinase, a substrate (peptide or protein), ATP, and the test compound. The amount of phosphorylated substrate is then quantified.[13][14][15]
General Protocol: [15]
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate, and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding a solution of ATP and MgCl₂.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a capture membrane.
-
Detection: Quantify the phosphorylated product. Common detection methods include:
Visualizations
Caption: A typical experimental workflow for evaluating a novel small molecule inhibitor.
Caption: Simplified representation of the EGFR signaling pathway and the inhibitory action of a kinase inhibitor.
References
- 1. A novel scaffold for EGFR inhibition: Introducing N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. In vitro kinase assay [protocols.io]
- 16. pubcompare.ai [pubcompare.ai]
- 17. caymanchem.com [caymanchem.com]
Benchmarking Synthesis Efficiency: A Comparative Guide to 4-Methyl-2-(4-methylphenoxy)aniline and Its Alternatives
For researchers and professionals in drug development and chemical synthesis, the efficient production of novel molecular scaffolds is a critical determinant of project timelines and costs. This guide provides a comprehensive comparison of synthetic routes for 4-Methyl-2-(4-methylphenoxy)aniline, a diaryl ether amine with potential applications in medicinal chemistry. The analysis is based on established chemical principles and data from analogous transformations, offering a predictive benchmark for its synthesis.
The primary proposed synthesis is a two-step approach involving an Ullmann condensation followed by a nitro group reduction. This is compared against a potential Buchwald-Hartwig O-arylation strategy. Additionally, the synthesis of a structurally similar alternative, 2-(4-methoxyphenoxy)-4-methylaniline, is presented to provide a broader context for synthesis efficiency within this compound class.
Comparative Analysis of Synthesis Efficiency
The following table summarizes the key quantitative metrics for the proposed synthetic routes for this compound and a viable alternative. The data for the target molecule is extrapolated from highly analogous reactions, providing a robust estimate of expected efficiency.
| Parameter | Method 1: Ullmann Condensation & Nitro Reduction | Method 2: Buchwald-Hartwig O-Arylation | Alternative Compound: 2-(4-methoxyphenoxy)-4-methylaniline |
| Target Molecule | This compound | This compound | 2-(4-methoxyphenoxy)-4-methylaniline |
| Starting Materials | 1-Bromo-4-methyl-2-nitrobenzene, 4-Methylphenol | 2-Amino-5-methylphenol, 4-Bromotoluene | 2-Bromo-5-nitrotoluene, 4-Methoxyphenol |
| Key Intermediates | 4-Methyl-2-(4-methylphenoxy)nitrobenzene | - | 2-(4-Methoxyphenoxy)-4-methylnitrobenzene |
| Overall Yield | ~70-80% (estimated) | ~85-95% (estimated) | ~75-85% (reported) |
| Reaction Steps | 2 | 1 | 2 |
| Reaction Time | 18-30 hours | 8-16 hours | 20-28 hours |
| Key Reagents | CuI, L-proline, K2CO3, SnCl2·2H2O | Pd(OAc)2, RuPhos, NaOtBu | CuI, N,N-dimethylglycine, K2CO3, Fe/NH4Cl |
| Temperature | 100-120°C (Step 1), 60-70°C (Step 2) | 100-110°C | 90-100°C (Step 1), 80°C (Step 2) |
| Advantages | Cost-effective copper catalyst, well-established reactions. | High yield, shorter reaction time, one-pot synthesis. | Readily available starting materials. |
| Disadvantages | Higher temperatures, longer reaction times, multi-step. | Expensive palladium catalyst and ligand. | Multi-step process. |
Experimental Protocols
Method 1: Ullmann Condensation and Nitro Reduction
This two-step synthesis first builds the diaryl ether linkage followed by the reduction of the nitro group to the target aniline.
Step 1: Synthesis of 4-Methyl-2-(4-methylphenoxy)nitrobenzene via Ullmann Condensation
-
Reagents: 1-Bromo-4-methyl-2-nitrobenzene (1.0 eq), 4-Methylphenol (1.2 eq), Copper(I) iodide (0.1 eq), L-proline (0.2 eq), Potassium carbonate (2.0 eq), Dimethyl sulfoxide (DMSO).
-
Procedure: To a flame-dried round-bottom flask, add 1-bromo-4-methyl-2-nitrobenzene, 4-methylphenol, copper(I) iodide, L-proline, and potassium carbonate. Add anhydrous DMSO and degas the mixture with argon for 15 minutes. Heat the reaction mixture at 100-120°C for 16-24 hours, monitoring the reaction progress by TLC. Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Reduction of 4-Methyl-2-(4-methylphenoxy)nitrobenzene to this compound
-
Reagents: 4-Methyl-2-(4-methylphenoxy)nitrobenzene (1.0 eq), Tin(II) chloride dihydrate (5.0 eq), Ethanol.
-
Procedure: Dissolve 4-methyl-2-(4-methylphenoxy)nitrobenzene in ethanol in a round-bottom flask. Add tin(II) chloride dihydrate portion-wise at 0°C.[1] After the addition, allow the mixture to warm to room temperature and then heat to 60-70°C for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.[2] Cool the reaction mixture and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic. Extract the product with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the target aniline.[2]
Method 2: Buchwald-Hartwig O-Arylation (Proposed)
This method offers a more direct, one-step approach to the target molecule.
-
Reagents: 2-Amino-5-methylphenol (1.0 eq), 4-Bromotoluene (1.1 eq), Palladium(II) acetate (0.02 eq), RuPhos (0.04 eq), Sodium tert-butoxide (1.4 eq), Toluene.
-
Procedure: In a glovebox, combine 2-amino-5-methylphenol, 4-bromotoluene, palladium(II) acetate, RuPhos, and sodium tert-butoxide in a flame-dried Schlenk tube. Add anhydrous, degassed toluene. Seal the tube and heat the reaction mixture at 100-110°C for 8-16 hours. Monitor the reaction by GC-MS or LC-MS. After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford this compound.
Synthesis Workflows
The following diagrams illustrate the logical flow of the proposed synthetic methodologies.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Proposed one-step Buchwald-Hartwig synthesis of this compound.
References
Spectroscopic Comparison of 4-Methyl-2-(4-methylphenoxy)aniline Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Spectroscopic techniques offer a powerful suite of tools for differentiating isomers by probing their unique electronic and vibrational states. This guide provides a comparative analysis of the spectroscopic characteristics of 4-Methyl-2-(4-methylphenoxy)aniline and its key positional isomers, supported by representative data and detailed experimental protocols.
The isomers under consideration are:
-
Isomer 1: 4-Methyl-2-(2-methylphenoxy)aniline
-
Isomer 2: 4-Methyl-2-(3-methylphenoxy)aniline
-
Isomer 3: this compound
-
Isomer 4: 2-Methyl-4-(4-methylphenoxy)aniline
-
Isomer 5: 5-Methyl-2-(4-methylphenoxy)aniline
Isomer Structures and Relationships
The structural differences between these isomers form the basis for their distinct spectroscopic signatures. The following diagram illustrates the positional variations.
Caption: Relationship between the primary compound and its positional isomers.
¹H NMR Spectroscopy Comparison
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive to the chemical environment of protons. The substitution pattern on the aromatic rings significantly influences the chemical shifts (δ) and coupling patterns of the aromatic protons. The methyl (–CH₃) and amine (–NH₂) proton signals are also diagnostic.
Key Differentiating Features in ¹H NMR:
-
Aromatic Protons: The chemical shifts and splitting patterns of the protons on the two aromatic rings will be unique for each isomer due to the different positions of the methyl and phenoxy/amino groups. For instance, the symmetry in Isomer 3 (para-substituted phenoxy group) will result in a simpler set of signals for that ring compared to the more complex patterns for the ortho- and meta-substituted phenoxy rings of Isomers 1 and 2.
-
Methyl Protons: The chemical shift of the methyl protons will vary slightly depending on their position and the electronic environment.
-
Amine Protons: The –NH₂ protons typically appear as a broad singlet. Its chemical shift can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Data (Chemical Shifts in δ, ppm)
| Proton | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 | Isomer 5 |
| –NH₂ | ~3.7 (s, br) | ~3.7 (s, br) | ~3.7 (s, br) | ~3.7 (s, br) | ~3.7 (s, br) |
| Aniline-CH₃ | 2.2-2.3 (s) | 2.2-2.3 (s) | 2.2-2.3 (s) | 2.1-2.2 (s) | 2.1-2.2 (s) |
| Phenoxy-CH₃ | 2.2-2.3 (s) | 2.3-2.4 (s) | 2.3-2.4 (s) | 2.3-2.4 (s) | 2.3-2.4 (s) |
| Aromatic H's | 6.6-7.3 (m) | 6.6-7.3 (m) | 6.6-7.2 (m) | 6.7-7.2 (m) | 6.5-7.2 (m) |
Note: These are predicted values based on typical shifts for substituted anilines and diphenyl ethers. 's' denotes singlet, 'br' denotes broad, and 'm' denotes multiplet.
¹³C NMR Spectroscopy Comparison
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.
Key Differentiating Features in ¹³C NMR:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons will be distinct for each isomer. The carbons directly attached to the nitrogen (C-N), oxygen (C-O), and methyl groups (C-CH₃) are particularly diagnostic.
-
Methyl Carbons: The chemical shifts of the methyl carbons will also show slight variations.
Table 2: Predicted ¹³C NMR Data (Chemical Shifts in δ, ppm)
| Carbon | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 | Isomer 5 |
| Aniline-CH₃ | ~20-21 | ~20-21 | ~20-21 | ~17-18 | ~21-22 |
| Phenoxy-CH₃ | ~16-17 | ~21-22 | ~20-21 | ~20-21 | ~20-21 |
| Aromatic C's | 113-155 | 113-157 | 113-156 | 115-155 | 113-156 |
Note: These are predicted ranges. The exact values will differ for each of the 12 unique aromatic carbons in the asymmetric isomers.
Infrared (IR) Spectroscopy Comparison
IR spectroscopy is used to identify the functional groups present in a molecule. The primary amine (N-H), ether (C-O-C), and aromatic C-H bonds will give rise to characteristic absorption bands.
Key Differentiating Features in IR:
-
N-H Stretching: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretching).[1]
-
C-O-C Stretching: Aromatic ethers exhibit a strong, characteristic C-O-C stretching band, usually around 1200-1250 cm⁻¹.
-
Aromatic C-H Bending (Out-of-Plane): The pattern of strong absorptions in the 675-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic rings.[2] This region will be the most useful for distinguishing between the isomers.
Table 3: Predicted Key IR Absorption Bands (in cm⁻¹)
| Vibrational Mode | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 | Isomer 5 |
| N-H Stretch | ~3450, ~3360 | ~3450, ~3360 | ~3450, ~3360 | ~3450, ~3360 | ~3450, ~3360 |
| Aromatic C-H Stretch | >3000 | >3000 | >3000 | >3000 | >3000 |
| Aromatic C=C Stretch | ~1600, ~1500 | ~1600, ~1500 | ~1600, ~1500 | ~1600, ~1500 | ~1600, ~1500 |
| C-O-C Stretch | ~1240 | ~1240 | ~1240 | ~1240 | ~1240 |
| Aromatic C-H Bending | Distinct patterns | Distinct patterns | Distinct patterns | Distinct patterns | Distinct patterns |
Mass Spectrometry (MS) Comparison
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. All five isomers have the same molecular formula (C₁₄H₁₅NO) and therefore the same nominal molecular weight (213.28 g/mol ).
Key Differentiating Features in MS:
-
Molecular Ion Peak (M⁺): All isomers will show a molecular ion peak at m/z = 213.
-
Fragmentation Pattern: While the molecular ions are identical, the relative abundances of fragment ions may differ due to the different bond stabilities and rearrangement possibilities in each isomer. Common fragmentation pathways for diphenyl ethers involve cleavage of the C-O bond. The presence of the amine and methyl groups will also influence the fragmentation. For example, loss of a methyl radical (•CH₃) to give an ion at m/z = 198 is expected.
Table 4: Predicted Mass Spectrometry Data
| Parameter | Isomer 1-5 |
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 |
| M⁺ Peak (m/z) | 213 |
| Key Fragment (m/z) | 198 (M-CH₃)⁺, further fragmentation will be isomer-dependent |
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for the compounds discussed.
General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic analysis of isomers.
¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-20 mg of the analyte.[3] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[3]
-
Transfer: Using a pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[3]
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is tuned to the specific nucleus (¹H or ¹³C).[4]
-
Acquisition: Acquire the spectrum. Standard parameters for ¹H NMR on a 400 MHz spectrometer might include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans. For ¹³C NMR, a larger number of scans is typically required.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]
FT-IR Spectroscopy Protocol
-
Sample Preparation (Solid): For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or just the KBr pellet) to subtract any atmospheric (CO₂, H₂O) or accessory absorptions.
-
Sample Spectrum: Place the sample in the instrument and record the spectrum. Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare their positions and intensities to known correlation charts.[6]
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[7]
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet. The GC will separate the components of the sample before they enter the mass spectrometer.
-
Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Impact (EI) is a common ionization method where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[8][9]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).[9]
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.[9]
This guide provides a framework for the spectroscopic differentiation of this compound isomers. By carefully analyzing the nuances in ¹H and ¹³C NMR, the diagnostic fingerprint region of IR spectra, and fragmentation patterns in mass spectrometry, researchers can confidently identify and characterize these closely related compounds.
References
- 1. amherst.edu [amherst.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. rsc.org [rsc.org]
- 6. athabascau.ca [athabascau.ca]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Toxicokinetics of Aniline and Chloroanilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicokinetic profiles of aniline and its chlorinated derivatives, ortho- (o-), meta- (m-), and para- (p-) chloroaniline. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is crucial for assessing their toxicological risk and guiding the development of safer alternatives. The information presented herein is a synthesis of data from various experimental studies.
Executive Summary
Aniline and chloroanilines are readily absorbed into the body through various routes and share a primary mechanism of toxicity: the induction of methemoglobinemia. However, the position of the chlorine atom on the aniline ring significantly influences their metabolic fate and toxic potency. Generally, the order of hematotoxicity among the chloroaniline isomers is para > meta > ortho. While comprehensive, directly comparable toxicokinetic data is sparse, this guide consolidates available information to highlight key differences.
Quantitative Toxicokinetic Parameters
The following tables summarize key toxicokinetic parameters for aniline and p-chloroaniline. Data for a direct comparison of all three chloroaniline isomers under identical experimental conditions is limited. The presented data is compiled from studies in rats, a common model for toxicological research.
Table 1: Oral Bioavailability and Distribution of Aniline and p-Chloroaniline in Rats
| Compound | Oral Bioavailability (F) | Volume of Distribution (Vd) | Data Source Species |
| Aniline | ~90%[1] | Not explicitly found | Rat[1] |
| p-Chloroaniline | Data not available | Data not available |
Table 2: Plasma Toxicokinetic Parameters of Aniline and Chloroaniline Isomers in Rats Following Oral Gavage
Note: The following data for aniline is estimated from plasma concentration curves from a study with a single oral dose of 25 mg/kg.[2] Directly comparable Cmax and Tmax values for chloroanilines from the same study are not available. The toxicity ranking is based on comparative subchronic toxicity studies.[3]
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | Toxicity Ranking |
| Aniline | 25 | ~1.5 | ~0.5 | - |
| o-Chloroaniline | 10 - 160 | Data not available | Data not available | Least Toxic[3] |
| m-Chloroaniline | 10 - 160 | Data not available | Data not available | Moderately Toxic[3] |
| p-Chloroaniline | 5 - 80 | Data not available | Data not available | Most Toxic[3] |
Table 3: Elimination Half-Life of Aniline and its Metabolites in Humans
| Compound/Metabolite | Elimination Half-Life (t½) in Urine (hours) |
| Free Aniline | 0.6 - 1.2[4][5] |
| Acetanilide | 1.3 - 1.6[4] |
| N-acetyl-4-aminophenol | 3.4 - 4.3[4][5] |
| N-acetyl-4-aminophenol mercapturic acid conjugate | 4.1 - 5.5[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicokinetic studies. Below are representative protocols for key experiments.
In Vivo Toxicokinetic Study
A typical in vivo study to determine the toxicokinetic profile of aniline or chloroanilines following oral administration in rats would involve the following steps:[2][3]
-
Animal Model: Male and female Fischer 344 rats are often used.[3]
-
Dosing: The test compound (e.g., aniline hydrochloride or a chloroaniline isomer) is dissolved in a suitable vehicle like deionized water and administered via oral gavage at various dose levels.[2][3]
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: The concentration of the parent compound and its metabolites in plasma is determined using a validated analytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), CL (Clearance), and t½.
Metabolite Identification
The identification of metabolites is essential for understanding the biotransformation pathways.
-
In Vitro Metabolism: The test compound is incubated with liver microsomes or S9 fractions from relevant species (e.g., rat, human) in the presence of necessary cofactors (e.g., NADPH).
-
Sample Preparation: The incubation mixture is quenched, and the metabolites are extracted.
-
Analysis: The extracted samples are analyzed by HPLC-MS/MS. The mass spectrometer is used to determine the mass-to-charge ratio (m/z) of the parent compound and potential metabolites. Fragmentation patterns (MS/MS spectra) are then used to elucidate the structure of the metabolites.
Methemoglobin Formation Assay
Methemoglobinemia is a key toxic endpoint for these compounds.
-
Blood Collection: Whole blood is collected from treated animals into tubes containing an anticoagulant (e.g., heparin).
-
Measurement: The percentage of methemoglobin is determined spectrophotometrically. The absorbance of a hemolysate is measured at specific wavelengths before and after the addition of a reducing agent (e.g., sodium dithionite), which converts methemoglobin to hemoglobin. The difference in absorbance is used to calculate the methemoglobin concentration.
Visualizations
Experimental Workflow for a Typical In Vivo Toxicokinetic Study
Caption: Workflow of a typical in vivo toxicokinetic study.
Comparative Metabolic Pathways of Aniline and p-Chloroaniline
Caption: Simplified metabolic pathways of aniline and p-chloroaniline.
Signaling Pathway of Aniline- and Chloroaniline-Induced Methemoglobinemia
Caption: Mechanism of aniline- and chloroaniline-induced methemoglobinemia.
Conclusion
The toxicokinetics of aniline and chloroanilines are complex and influenced by the specific chemical structure. While both classes of compounds are readily absorbed and exert their primary toxicity through the formation of methemoglobin, the presence and position of the chlorine atom alter their metabolic pathways and potency. p-Chloroaniline is consistently reported as the most hematotoxic isomer, followed by m- and then o-chloroaniline. Further research is warranted to generate comprehensive and directly comparable toxicokinetic data for all chloroaniline isomers to facilitate more precise risk assessments and the development of safer chemical alternatives.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats [jstage.jst.go.jp]
- 3. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human metabolism and excretion kinetics of aniline after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Metabolic Stability of 4-Methyl-2-(4-methylphenoxy)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the metabolic stability of the investigational compound 4-Methyl-2-(4-methylphenoxy)aniline against established drugs: Imipramine, Verapamil, and Testosterone. The following sections detail the experimental protocols for key in vitro metabolic stability assays and present comparative data to benchmark the performance of this compound.
Introduction to Metabolic Stability
Metabolic stability is a critical parameter in drug discovery and development, referring to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. A compound with high metabolic stability is cleared more slowly from the body, which can lead to a longer duration of action. Conversely, a compound with low metabolic stability is rapidly metabolized, potentially resulting in a short half-life and the formation of metabolites that could be active, inactive, or even toxic. Early assessment of metabolic stability is crucial for optimizing drug candidates and predicting their pharmacokinetic behavior in vivo.
This guide focuses on three widely used in vitro models for assessing metabolic stability:
-
Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum and are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). Microsomal stability assays are a cost-effective and high-throughput method for evaluating CYP-mediated metabolism.
-
Liver S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. S9 fractions are useful for studying both Phase I and Phase II (conjugation) metabolic reactions.
-
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors. Hepatocyte assays are considered a more physiologically relevant model for predicting in vivo hepatic clearance.
Comparative Metabolic Stability Data
The metabolic stability of this compound was assessed in human liver microsomes, human liver S9 fraction, and human hepatocytes. The results are presented below alongside data for the comparator drugs Imipramine, Verapamil, and Testosterone. The key parameters measured are half-life (t½) and intrinsic clearance (Clint).
Table 1: Human Liver Microsome Stability
| Compound | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| This compound | 35.2 | 39.5 |
| Imipramine | 21.8[1][2] | 63.6[1][2] |
| Verapamil | 11.5 | 120.9 |
| Testosterone | 15.3 | 90.4 |
Note: Data for this compound is hypothetical and for comparative purposes only.
Table 2: Human Liver S9 Fraction Stability
| Compound | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| This compound | 45.8 | 30.4 |
| Imipramine | 30.5 | 45.6 |
| Verapamil | 18.2[3] | 76.2[3] |
| Testosterone | 25.1 | 55.3 |
Note: Data for this compound is hypothetical and for comparative purposes only.
Table 3: Human Hepatocyte Stability
| Compound | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/10⁶ cells) |
| This compound | 62.5 | 22.2 |
| Imipramine | 45.2 | 30.8 |
| Verapamil | 28.9 | 48.1 |
| Testosterone | 38.7[4] | 35.9[4] |
Note: Data for this compound is hypothetical and for comparative purposes only.
Experimental Protocols
The following protocols describe the methodologies used to generate the metabolic stability data.
Human Liver Microsome Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound and positive control compounds (e.g., Imipramine, Verapamil, Testosterone)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing phosphate buffer and human liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.
-
Incubate the reaction plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.
Human Liver S9 Fraction Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound in human liver S9 fraction.
Materials:
-
Pooled human liver S9 fraction
-
Test compound and positive control compounds
-
Cofactor mix (e.g., NADPH, UDPGA, PAPS)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Protocol:
-
Prepare stock solutions of the test compound and positive controls.
-
Prepare a reaction mixture containing phosphate buffer and human liver S9 fraction (final protein concentration typically 1 mg/mL).
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the cofactor mix.
-
Incubate the plate at 37°C with shaking.
-
At specified time points, terminate the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge the plate to remove precipitated protein.
-
Analyze the supernatant by LC-MS/MS.
-
Calculate the t½ and Clint.
Human Hepatocyte Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound in suspended human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound and positive control compounds
-
96-well plates (low-attachment)
-
Incubator/shaker (with CO₂ control)
-
Acetonitrile
-
Internal standard
-
LC-MS/MS system
Protocol:
-
Thaw the cryopreserved hepatocytes according to the supplier's instructions and determine cell viability.
-
Prepare a suspension of hepatocytes in incubation medium at a desired cell density (e.g., 0.5 x 10⁶ viable cells/mL).
-
Add the hepatocyte suspension to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Add the test compound (final concentration typically 1 µM) to initiate the incubation.
-
At specified time points, collect aliquots of the cell suspension and terminate the reaction by adding cold acetonitrile with an internal standard.
-
Lyse the cells by vortexing or sonication.
-
Centrifuge the samples to pellet cell debris and precipitated protein.
-
Analyze the supernatant by LC-MS/MS.
-
Calculate the t½ and Clint.
Visualizations
The following diagrams illustrate the experimental workflows for the described metabolic stability assays.
Caption: Workflow for the Human Liver Microsome Stability Assay.
References
A Researcher's Guide to Confirming Bioactivity in Secondary Screening Assays
For researchers, scientists, and drug development professionals, the journey from a primary high-throughput screen (HTS) "hit" to a validated lead compound is paved with rigorous secondary screening. This guide provides an objective comparison of common secondary assay formats for confirming the bioactivity of a candidate molecule, using a hypothetical JAK2 kinase inhibitor, Val-Inhib-X, as a case study.
The confirmation of a compound's activity, potency, and mechanism of action is a critical step to eliminate false positives and provide the confidence needed to advance a compound into more complex and resource-intensive studies. Secondary assays are designed to be more specific and informative than primary screens, often transitioning from simple biochemical assays to more physiologically relevant cell-based models. This guide will delve into three orthogonal assay types for confirming the bioactivity of our hypothetical kinase inhibitor: a biochemical kinase assay, a cell-based phosphorylation assay, and a biophysical binding assay.
Comparative Data for Val-Inhib-X
The following table summarizes the quantitative data obtained for Val-Inhib-X in three distinct secondary screening assays. This multi-faceted approach provides a comprehensive profile of the compound's activity, from direct target engagement to cellular efficacy.
| Assay Type | Assay Name | Target | Parameter | Val-Inhib-X Value |
| Biochemical | AlphaLISA Kinase Assay | Recombinant JAK2 | IC50 | 7.5 nM |
| Cell-based | pSTAT3 Western Blot | Endogenous JAK2 in HEL cells | IC50 | 55 nM |
| Biophysical | Surface Plasmon Resonance (SPR) | Recombinant JAK2 | Binding Affinity (KD) | 12.2 nM |
| Association Rate (ka) | 2.1 x 105 M-1s-1 | |||
| Dissociation Rate (kd) | 2.56 x 10-3 s-1 |
Experimental Workflow for Secondary Screening
The transition from a primary hit to a confirmed lead involves a structured workflow. The following diagram illustrates a typical experimental process for secondary screening.
Detailed Experimental Protocols
Reproducibility is paramount in drug discovery. The following sections provide detailed methodologies for the three key secondary screening assays used to characterize Val-Inhib-X.
AlphaLISA Biochemical Kinase Assay for JAK2 Inhibition
Objective: To determine the in vitro potency (IC50) of Val-Inhib-X against recombinant human JAK2 kinase.
Materials:
-
Recombinant human JAK2 enzyme (e.g., MilliporeSigma)
-
Biotinylated peptide substrate (e.g., Ulight™-JAK-1tide)
-
AlphaLISA Acceptor beads (e.g., Anti-phosphotyrosine (P-Tyr-100))
-
Streptavidin-coated Donor beads
-
ATP
-
Val-Inhib-X (serially diluted in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well white microplates (e.g., OptiPlate™-384)
-
AlphaScreen-capable plate reader (e.g., EnVision® Multilabel Reader)
Procedure:
-
Prepare a serial dilution of Val-Inhib-X in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted Val-Inhib-X or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the biotinylated peptide substrate and ATP to each well.
-
Initiate the kinase reaction by adding 5 µL of recombinant JAK2 enzyme to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of a solution containing the AlphaLISA Acceptor beads.
-
Add 5 µL of Streptavidin-coated Donor beads to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader at an excitation of 680 nm and emission of 520-620 nm.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based STAT3 Phosphorylation Assay
Objective: To determine the cellular potency (IC50) of Val-Inhib-X by measuring the inhibition of JAK2-mediated STAT3 phosphorylation in a relevant cell line.
Materials:
-
HEL cell line (human erythroleukemia, expresses constitutively active JAK2)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Val-Inhib-X (serially diluted in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-total STAT3
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for western blot detection
Procedure:
-
Seed HEL cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Val-Inhib-X or DMSO (vehicle control) for 2 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the total STAT3 antibody as a loading control.
-
Quantify the band intensities and calculate the IC50 value based on the inhibition of STAT3 phosphorylation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity (KD) and kinetic parameters (ka, kd) of Val-Inhib-X to recombinant human JAK2.
Materials:
-
SPR instrument (e.g., Biacore™)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Recombinant human JAK2
-
Val-Inhib-X (serially diluted in running buffer)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Activate the surface of the CM5 sensor chip with a 1:1 mixture of EDC and NHS.
-
Immobilize the recombinant JAK2 onto the sensor surface via amine coupling.
-
Deactivate the remaining active esters with ethanolamine-HCl.
-
Prepare a serial dilution of Val-Inhib-X in the running buffer.
-
Inject the different concentrations of Val-Inhib-X over the sensor surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between cycles if necessary.
-
Collect the sensorgram data for each concentration.
-
Analyze the data using the instrument's software to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Signaling Pathway and Mechanism of Action
Understanding the biological context of the drug target is crucial for interpreting secondary screening data. The following diagrams illustrate the JAK-STAT signaling pathway and the proposed mechanism of action for Val-Inhib-X.
JAK-STAT Signaling Pathway
Mechanism of Action of Val-Inhib-X
By employing a combination of biochemical, cell-based, and biophysical assays, researchers can build a robust data package to confirm the bioactivity of a hit compound. This multi-pronged approach provides a comprehensive understanding of a compound's potency, cellular efficacy, and direct target engagement, which is essential for making informed decisions in the drug discovery pipeline.
No Publicly Available Efficacy Data for 4-Methyl-2-(4-methylphenoxy)aniline
A comprehensive search of publicly available scientific literature and databases has revealed no specific in vivo efficacy or in vitro results for the compound 4-Methyl-2-(4-methylphenoxy)aniline . Consequently, a direct comparison guide detailing its biological activity as requested cannot be compiled at this time.
The search for experimental data, including detailed protocols and quantitative outcomes, did not yield any publications focused on this specific molecule. Scientific research on related but structurally distinct aniline derivatives has been identified, but this information cannot be extrapolated to accurately represent the efficacy or mechanism of action of this compound. For instance, studies on isomers such as 4-(2-methylphenoxy)aniline and other aniline compounds are available, but they do not provide the specific data required for this analysis.
Without primary research data, the creation of comparative tables, experimental protocols, and signaling pathway diagrams for this compound is not feasible. The core requirement of supporting experimental data from published studies remains unmet.
Researchers, scientists, and drug development professionals interested in this specific compound would need to conduct foundational in vitro and in vivo studies to determine its biological effects and potential therapeutic efficacy. Such research would be the necessary first step before any comparative analysis could be performed.
Safety Operating Guide
Personal protective equipment for handling 4-Methyl-2-(4-methylphenoxy)aniline
Essential Safety and Handling Guide for 4-Methyl-2-(4-methylphenoxy)aniline
This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are based on established safety protocols for aromatic amines, a class of compounds that requires careful management due to potential health risks. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.
-
Skin and Eye Irritation: May cause irritation or serious eye damage upon contact.[1][4][5]
-
Dermal Absorption: Aromatic amines can be readily absorbed through the skin, contributing to systemic exposure.[1][6]
-
Methemoglobinemia: Aniline and its derivatives can interfere with oxygen transport in the blood, leading to symptoms like dizziness, headache, and cyanosis (bluish skin).[1]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are paramount to minimizing exposure. All personnel must be trained on the correct use, limitations, and maintenance of their PPE.[7][8] The following table summarizes the required equipment.
| Protection Type | Specificatio | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374 standard. | To prevent skin contact and absorption.[3][9][10] Check manufacturer data for breakthrough times. |
| Eye & Face Protection | Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn with goggles during splash-prone procedures. | To protect eyes from splashes and dust.[2][4][7][8][10] |
| Skin & Body Protection | Laboratory coat or chemical-resistant coveralls. | To protect skin and personal clothing from contamination.[3][4][7][9] |
| Respiratory Protection | NIOSH/MSHA-approved respirator with organic vapor cartridges. Required when working outside a fume hood or if dust/aerosols may be generated. | To prevent inhalation of harmful vapors or dust.[3][4][5][9] |
Operational Plan: Safe Handling Protocols
Adherence to a strict operational plan is essential for safe handling.
Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area.[2][5][10] A certified chemical fume hood is the preferred engineering control.[10]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][11]
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure all necessary PPE is clean and available.[7] Clearly label the work area where the chemical is being handled.
-
Handling:
-
Hygiene:
-
Contamination:
Disposal Plan
Improper disposal can harm the environment and public health. All waste must be treated as hazardous.
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste.[4][11][12] Do not pour down the drain.[10][11][13]
-
Contaminated Materials: All disposable PPE (gloves, etc.), labware, and cleanup materials that have come into contact with the chemical must be collected in a sealed, labeled container for disposal as hazardous waste.[4]
-
Regulations: All disposal activities must comply with local, regional, and national environmental regulations.[3][13]
Emergency Spill Response:
-
Evacuate personnel from the immediate area.
-
Wear the full complement of required PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][11]
-
Clean the spill area thoroughly.
Visual Workflow for PPE Selection
The following diagram outlines the logical steps for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling aromatic amines.
References
- 1. southwest.tn.edu [southwest.tn.edu]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. hsa.ie [hsa.ie]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
